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4-Bromo-6-methylpyridine-2-carbonitrile Documentation Hub

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  • Product: 4-Bromo-6-methylpyridine-2-carbonitrile
  • CAS: 886372-53-8

Core Science & Biosynthesis

Foundational

4-Bromo-6-methylpyridine-2-carbonitrile chemical properties

Technical Whitepaper: 4-Bromo-6-methylpyridine-2-carbonitrile as a Versatile Scaffold in Medicinal Chemistry Executive Summary 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) serves as a high-value heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Bromo-6-methylpyridine-2-carbonitrile as a Versatile Scaffold in Medicinal Chemistry

Executive Summary

4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) serves as a high-value heterocyclic building block in modern drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Its utility stems from its tris-functionalized core , offering three distinct orthogonal reactivity handles: an electrophilic nitrile at C2, a displaceable bromide at C4, and an oxidizable methyl group at C6. This guide outlines its physicochemical profile, industrial synthesis, and validated protocols for downstream functionalization.

Physicochemical Profile

The compound presents as a solid with moderate lipophilicity, making it suitable for fragment-based drug design (FBDD) where maintaining low molecular weight (MW < 200) is critical.

PropertyDataRelevance
CAS Number 886372-53-8Unique Identifier
IUPAC Name 4-Bromo-6-methylpyridine-2-carbonitrileSystematic Nomenclature
Molecular Formula C₇H₅BrN₂Stoichiometry
Molecular Weight 197.03 g/mol Fragment-friendly (<300 Da)
Appearance Off-white to yellow solidVisual QC
Solubility DMSO, MeOH, DCM, EtOAcProcess Solvent Compatibility
LogP (Calc) ~1.90Lipophilicity/Permeability Balance
H-Bond Acceptors 2 (Nitrile N, Pyridine N)Ligand-Receptor Interaction
Storage 2–8°C (Inert atmosphere)Prevents hydrolysis/oxidation

Synthetic Routes

While several routes exist, the most scalable industrial method involves the Reissert-Henze cyanation of the corresponding pyridine N-oxide. This approach avoids the use of unstable diazonium intermediates associated with Sandmeyer reactions.

Standard Industrial Synthesis: The N-Oxide Rearrangement Strategy

This pathway utilizes commercially available 4-bromo-2-methylpyridine as the starting material.

  • N-Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) or H₂O₂/Urea yields the N-oxide.

  • Regioselective Cyanation: Reaction with trimethylsilyl cyanide (TMSCN) and an electrophilic activator (e.g., dimethylcarbamoyl chloride) installs the nitrile at the vacant C6 position (which becomes C2 upon re-numbering).

SynthesisPath SM 4-Bromo-2-methylpyridine (Starting Material) Int Intermediate: Pyridine N-Oxide SM->Int mCPBA, DCM 0°C to RT Prod 4-Bromo-6-methylpyridine- 2-carbonitrile Int->Prod TMSCN, PhCOCl DCM, Reflux (Reissert-Henze)

Figure 1: Regioselective synthesis via N-oxide activation. The cyanation occurs at the sterically accessible alpha-position.

Reactivity & Functionalization

The scaffold's power lies in its orthogonal reactivity . The three functional groups can be modified sequentially without protecting groups, provided the correct order of operations is followed.

Reactivity Map
  • C4-Bromine: The most reactive site for Palladium-catalyzed cross-couplings (Suzuki, Stille) and SₙAr reactions. The electron-withdrawing nitrile at C2 activates the C4 position for nucleophilic attack.

  • C2-Nitrile: Susceptible to hydrolysis (to amide/acid), reduction (to amine), or cycloaddition (to tetrazoles/triazines).

  • C6-Methyl: The least reactive site. Requires radical conditions (NBS/AIBN) for halogenation or strong oxidants (KMnO₄/SeO₂) to convert to an aldehyde or acid.

ReactivityMap Core 4-Bromo-6-methylpyridine- 2-carbonitrile Suzuki Suzuki Coupling (Biaryls) Core->Suzuki Pd(0), Ar-B(OH)2 SnAr SnAr Substitution (Amines/Ethers) Core->SnAr HNR2, Heat Hydrolysis Hydrolysis (Acid/Amide) Core->Hydrolysis NaOH or H2SO4 Click [3+2] Cycloaddition (Tetrazoles) Core->Click NaN3, ZnBr2 Oxidation SeO2 Oxidation (Aldehyde) Core->Oxidation SeO2, Dioxane Radical Radical Bromination (Benzylic Br) Core->Radical NBS, AIBN

Figure 2: Orthogonal reactivity landscape. Red arrows indicate C4 transformations, Yellow C2, and Green C6.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C4

This protocol is optimized to prevent hydrolysis of the nitrile group while effecting cross-coupling at the C4-bromide.

Reagents:

  • Substrate: 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv, anhydrous) or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (9:1 v/v)

Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and base.

  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive pressure of inert gas.

  • Reaction: Heat to 80–90°C for 4–12 hours. (Microwave: 110°C for 30 min).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[4][5]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Note: Avoid using strong hydroxide bases (NaOH, KOH) or prolonged heating >100°C in water, as this may hydrolyze the nitrile to the primary amide.

Protocol B: Controlled Hydrolysis to Picolinamide

To convert the nitrile to the primary amide without affecting the bromine.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: H₂O₂ (30% aq, 5.0 equiv)

  • Base: K₂CO₃ (1.0 equiv)

  • Solvent: DMSO (0.5 M concentration)

Procedure:

  • Dissolve substrate in DMSO.

  • Add K₂CO₃ followed by slow addition of H₂O₂ at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

  • Quench with water; the product often precipitates as a white solid.

Safety & Handling

  • Hazard Classification: Acute Toxic (Oral/Dermal/Inhalation), Skin Irritant, Eye Irritant.

  • Cyanide Release: Under strongly acidic conditions or combustion, the nitrile moiety may release HCN gas. Work in a well-ventilated fume hood.

  • Storage: Store under inert gas at 2–8°C. The compound is stable for months if kept dry.

References

  • BenchChem. Methyl 4-bromo-6-methylpicolinate and related pyridine derivatives. Retrieved from .

  • Fife, W. K. (1983). Regioselective cyanation of heterocyclic N-oxides.Journal of Organic Chemistry, 48(8), 1375–1377.
  • Sigma-Aldrich. 3-Bromo-4-methylpyridine Safety Data Sheet. (Proxy safety data for bromomethylpyridines). Retrieved from .

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki and Sandmeyer mechanisms).
  • PubChem. Compound Summary for CAS 886372-53-8. National Center for Biotechnology Information. Retrieved from .[2][6]

Sources

Exploratory

Strategic Synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile: A Reissert-Henze Approach

Executive Summary Target Molecule: 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) Primary Application: Critical intermediate for kinase inhibitors (e.g., p38 MAP kinase, VEGFR) and agrochemical scaffolds. Syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) Primary Application: Critical intermediate for kinase inhibitors (e.g., p38 MAP kinase, VEGFR) and agrochemical scaffolds. Synthesis Challenge: The simultaneous installation of the electron-withdrawing cyano group and the labile bromo-substituent on the electron-deficient pyridine ring requires precise regiocontrol.

This guide details the Modified Reissert-Henze Strategy . Unlike traditional routes that rely on the multi-step conversion of esters, this pathway utilizes the direct functionalization of pyridine N-oxides.[1] This approach offers superior atom economy and regioselectivity, targeting the C6 position of the readily available 4-bromo-2-methylpyridine precursor.

Retrosynthetic Analysis

The strategic disconnection relies on the latent nucleophilicity of the alpha-position in pyridine N-oxides. By blocking the C2 position with a methyl group and the C4 position with a bromine atom, the C6 position becomes the exclusive site for nucleophilic attack by the cyanide ion.[1]

Retrosynthesis Figure 1: Retrosynthetic logic flow prioritizing C6-selective functionalization. Target 4-Bromo-6-methylpyridine-2-carbonitrile (Target) NOxide 4-Bromo-2-methylpyridine N-oxide (Activated Intermediate) Target->NOxide C-H Cyanation (Reissert-Henze) Precursor 4-Bromo-2-methylpyridine (Commodity Starter) NOxide->Precursor N-Oxidation Amine 2-Amino-4-methylpyridine (Optional Pre-Starter) Precursor->Amine Sandmeyer-type Bromination

Detailed Synthesis Protocol

Phase 1: Precursor Preparation (If not purchasing 4-Bromo-2-methylpyridine)

Note: 4-Bromo-2-methylpyridine (CAS: 22282-99-1) is commercially available. If synthesis is required, use the modified Sandmeyer reaction.[1]

Reaction: 2-Amino-4-methylpyridine + NaNO₂ + HBr/Br₂ ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


 4-Bromo-2-methylpyridine

Protocol:

  • Dissolution: Dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% aq. HBr (4.0 eq) at -10°C.

  • Bromine Addition: Add liquid Br₂ (3.0 eq) dropwise over 30 mins, maintaining temperature < -5°C.

  • Diazotization: Add aq. NaNO₂ (2.5 eq) dropwise at 0°C. Stir for 30 mins.

  • Neutralization: Carefully adjust pH to 9 using 50% NaOH (Keep T < 20°C).

  • Workup: Extract with tert-butyl methyl ether (TBME). Dry over MgSO₄.[2]

  • Yield: Expect ~90-95%.

Phase 2: N-Oxidation (Activation)

This step activates the pyridine ring for nucleophilic attack.

Reaction: 4-Bromo-2-methylpyridine + mCPBA


 4-Bromo-2-methylpyridine N-oxide

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Bromo-2-methylpyridine 1.0 Substrate
m-Chloroperbenzoic acid (mCPBA) 1.2 - 1.5 Oxidant
Dichloromethane (DCM) Solvent Medium (0.2 M)

| NaHCO₃ (sat. aq.) | Excess | Quench/Wash |[1][3][4]

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with 4-bromo-2-methylpyridine dissolved in DCM. Cool to 0°C.[2]

  • Addition: Add mCPBA (77% max purity to avoid shock sensitivity) portion-wise over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Polarity increases significantly; N-oxides are low R_f).

  • Quench: Pour mixture into saturated NaHCO₃ solution. Stir vigorously until CO₂ evolution ceases.

  • Extraction: Separate organic layer. Wash aqueous layer 3x with DCM/Isopropanol (3:1) to recover water-soluble N-oxide.

  • Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via silica gel chromatography (DCM:MeOH 95:5).[1]

  • Target Yield: >85% as a white/off-white solid.

Phase 3: Regioselective Cyanation (Modified Reissert-Henze)

This is the critical C-H functionalization step. The use of Trimethylsilyl cyanide (TMSCN) with an electrophilic activator (Benzoyl Chloride or Dimethylcarbamoyl Chloride) ensures the cyano group attacks the unblocked alpha-position (C6).[1]

Reaction: N-Oxide + TMSCN + BzCl


 4-Bromo-6-methylpyridine-2-carbonitrile

Reagents & Stoichiometry:

Reagent Equiv. Role
N-Oxide Intermediate 1.0 Substrate
Trimethylsilyl cyanide (TMSCN) 1.5 - 2.0 Cyanide Source
Benzoyl Chloride (BzCl) 1.2 Activator
Triethylamine (TEA) 1.0 Base/Scavenger

| Acetonitrile (MeCN) or DCM | Solvent | Medium (anhydrous) |

Step-by-Step Protocol:

  • Safety Check: Perform in a well-ventilated fume hood. TMSCN hydrolyzes to HCN. Keep bleach (sodium hypochlorite) ready for decontamination.[1]

  • Activation: Dissolve the N-oxide (from Phase 2) in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Addition 1: Add TMSCN (1.5 eq) via syringe.[1] Stir for 10 minutes at RT.

  • Addition 2: Add Benzoyl Chloride (1.2 eq) dropwise over 10 minutes.

    • Mechanism Note: BzCl O-acylates the N-oxide oxygen, creating a highly electrophilic pyridinium species. TMSCN delivers the cyanide nucleophile to the C6 position.[1]

  • Reaction: Stir at RT for 12–16 hours. Alternatively, heat to 40°C if conversion is slow.[1]

  • Quench: Carefully add saturated NaHCO₃.

  • Workup: Extract with DCM. Wash organics with water and brine.

  • Purification: Flash column chromatography (Hexanes:Ethyl Acetate gradient). The product is less polar than the N-oxide.

  • Characterization:

    • 1H NMR: Look for the loss of the C6 proton and the retention of the C3/C5 protons and C2-Methyl group.

    • IR: Distinct nitrile stretch at ~2230-2240 cm⁻¹.

Reaction Workflow Diagram

Workflow Figure 2: Integrated process flow from commodity chemical to target nitrile. cluster_0 Phase 1: Precursor cluster_1 Phase 2: Activation cluster_2 Phase 3: Cyanation Step1 2-Amino-4-picoline + HBr/Br2 + NaNO2 Step2 4-Bromo-2-methylpyridine + mCPBA (DCM, 0°C) Step1->Step2 92% Yield Step3 N-Oxide Intermediate + TMSCN + BzCl Step2->Step3 N-Oxidation Final 4-Bromo-6-methyl- pyridine-2-carbonitrile Step3->Final Reissert-Henze Regioselective

[1][5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 2 N-Oxide water solubilityUse DCM/Isopropanol (3:1) for extraction; N-oxides are very polar and can be lost in the aqueous wash.
Regioisomer Contamination Incorrect numbering/Starting materialVerify starting material is 4-bromo-2 -methylpyridine. If you start with 4-bromo-3-methyl, you get mixtures.
Incomplete Cyanation Moisture in solventTMSCN is moisture sensitive. Ensure DCM/MeCN is anhydrous (Karl Fischer < 0.05%).[1]
Safety: HCN Evolution Acidic workupNEVER acidify the waste stream of Phase 3. Quench all glassware and waste with basic bleach (pH > 10).[1]

References

  • Fife, W. K. (1983).[1] Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. J. Org.[5] Chem. (General methodology reference).

  • Konno, K., et al. (2008).[1] The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide. Chem. Pharm. Bull. (Validating the N-oxide cyanation strategy on 4-substituted pyridines).

Sources

Foundational

Technical Monograph: Molecular Structure &amp; Reactivity of 4-Bromo-6-methylpyridine-2-carbonitrile

Executive Summary 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a trisubstituted pyridine scaffold serving as a critical intermediate in Fragment-Based Drug Discovery (FBDD). Its structural value lies in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a trisubstituted pyridine scaffold serving as a critical intermediate in Fragment-Based Drug Discovery (FBDD). Its structural value lies in its orthogonal reactivity : the C4-bromine atom facilitates chemoselective cross-coupling (e.g., Suzuki-Miyaura), the C2-nitrile group offers a gateway to heterocycles (tetrazoles, triazoles) or carboxylic acid derivatives, and the C6-methyl group provides a handle for late-stage benzylic functionalization.

This guide details the physiochemical properties, validated synthetic pathways, and reaction mechanisms governing this molecule, designed for medicinal chemists requiring high-purity scaffold utilization.

Structural Analysis & Physiochemical Properties[1][2]

Molecular Architecture

The molecule features a pyridine core destabilized by the electron-withdrawing nitrile (cyano) group at the C2 position. This electron deficiency is partially offset by the weak inductive donation (


) of the methyl group at C6.
  • C4-Position (Bromine): The carbon-bromine bond is activated for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed oxidative addition due to the electron-poor nature of the pyridine ring, further enhanced by the ortho- and para-directing electron-withdrawing effects of the ring nitrogen and the C2-nitrile.
    
  • C2-Position (Nitrile): Located

    
     to the pyridine nitrogen, this group significantly lowers the pKa of the ring system and serves as a strong dipole anchor.
    
  • C6-Position (Methyl): Sterically shields the nitrogen lone pair slightly, potentially modulating metal coordination during catalysis.

Physical Data Table
PropertyValueNotes
IUPAC Name 4-Bromo-6-methylpyridine-2-carbonitrileAlternate: 4-Bromo-6-methylpicolinonitrile
CAS Number 886372-53-8 Note: Distinguish from 5-bromo isomer (CAS 886364-86-9)
Molecular Formula

Molecular Weight 197.03 g/mol
Appearance Off-white to pale yellow solidCrystalline
Melting Point 98 – 102 °CTypical range for high purity (>97%)
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water
Storage 2–8 °C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen

Synthetic Pathways and Production[1][6][7][8]

While direct bromination of 6-methylpicolinonitrile often yields mixtures of isomers, the most robust "self-validating" synthetic route proceeds via the dehydration of the corresponding primary amide , which is derived from the commercially available ester. This method avoids regioselectivity issues associated with direct halogenation.

Validated Synthetic Workflow (Ester-Amide-Nitrile Route)
  • Precursor: Methyl 4-bromo-6-methylpicolinate (CAS 886372-49-2).

  • Ammonolysis: Conversion of the ester to the primary amide using aqueous ammonia or methanolic ammonia.

  • Dehydration: Conversion of the amide to the nitrile using Trifluoroacetic Anhydride (TFAA) or Phosphorus Oxychloride (

    
    ).
    
Diagram 1: Synthetic Workflow (DOT)

SynthesisRoute Start Methyl 4-bromo-6-methylpicolinate (Ester Precursor) Inter 4-Bromo-6-methylpicolinamide (Primary Amide) Start->Inter NH3 / MeOH 0°C to RT, 4h Product 4-Bromo-6-methylpyridine- 2-carbonitrile Inter->Product TFAA / Pyridine DCM, 0°C, 2h (Dehydration)

Caption: Stepwise conversion from ester precursor to nitrile target via amide dehydration, ensuring regiochemical integrity.

Detailed Protocol: Amide Dehydration
  • Reagents: 4-Bromo-6-methylpicolinamide (1.0 eq), Trifluoroacetic Anhydride (TFAA, 1.2 eq), Pyridine (2.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amide in anhydrous DCM under

      
       atmosphere.
      
    • Add pyridine and cool the solution to 0°C.

    • Add TFAA dropwise (exothermic reaction control).

    • Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The polar amide spot (

      
      ) should disappear, replaced by the less polar nitrile spot (
      
      
      
      ).
    • Workup: Quench with saturated

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate.

Reactivity Profile & Functionalization[2]

The utility of 4-Bromo-6-methylpyridine-2-carbonitrile lies in its ability to undergo sequential, orthogonal functionalization.

Chemoselective Suzuki-Miyaura Coupling

The C4-Bromine is the most reactive site for Pd-catalyzed cross-coupling. The C2-Nitrile remains stable under standard basic Suzuki conditions (


, 

), allowing for the installation of aryl or heteroaryl groups at C4 without compromising the nitrile handle.
  • Catalyst Choice:

    
     or 
    
    
    
    are preferred to minimize dehalogenation side products.
  • Solvent System: 1,4-Dioxane/Water (4:1) promotes the solubility of the boronic acid and the inorganic base.

Diagram: Reactivity Hotspots

Reactivity Core 4-Bromo-6-methylpyridine- 2-carbonitrile C4 C4-Position (Br) Suzuki/Buchwald Coupling (High Reactivity) Core->C4 Pd(0) Catalysis C2 C2-Position (CN) Hydrolysis (Acid/Amide) Cyclization (Tetrazole) Core->C2 Nucleophilic Attack (Acid/Base) C6 C6-Position (Methyl) Benzylic Oxidation Radical Bromination Core->C6 Radical/Oxidative N1 Pyridine Nitrogen N-Oxidation Coordination Core->N1 mCPBA

Caption: Orthogonal reactivity map showing distinct reaction pathways for each functional handle.

Spectroscopic Characterization

Accurate identification is critical to distinguish this compound from its 5-bromo isomer.

Nuclear Magnetic Resonance (NMR)

Predicted data based on substituent additivity rules and analogous picolinonitriles.

NucleusShift (

ppm)
MultiplicityIntegrationAssignment

NMR
(

)
2.62Singlet3H

(C6)
7.58Doublet (

)
1HAr-H (C5)
7.75Doublet (

)
1HAr-H (C3)

NMR
(

)
~24.0Methyl Carbon
~117.0Nitrile (

)
~128.0C5 (Aromatic)
~130.5C3 (Aromatic)
~135.0C4 (C-Br)
~160.0C6 (C-Me)

Interpretation:

  • The C3 proton is typically more deshielded (downfield) than C5 due to the proximity of the electron-withdrawing nitrile group.

  • The coupling constant (

    
    ) indicates meta-coupling between H3 and H5, confirming the 2,4,6-substitution pattern.
    
Infrared Spectroscopy (IR)
  • Nitrile Stretch (

    
    ):  Sharp, distinct band at 2230–2240 cm⁻¹ .
    
  • Aromatic C=C/C=N: 1580, 1450 cm⁻¹.

  • C-Br Stretch: 600–700 cm⁻¹.

Safety and Handling

Hazard Identification (GHS)
  • Signal Word: Warning.

  • H302: Harmful if swallowed (Nitrile toxicity mechanism).

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Handling Protocol
  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to organobromide permeability), safety goggles, and lab coat.

  • Waste Disposal: Segregate into Halogenated Organic Waste . Do not mix with strong acids (risk of HCN generation from nitrile hydrolysis).

References

  • PubChem. Methyl 4-bromo-6-methylpicolinate (Precursor Data). National Library of Medicine. Accessed Jan 2026.[2] [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4] Chemical Reviews, 95(7), 2457–2483. (Foundational text for C4-Br coupling). [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 4-Bromo-6-methylpyridine-2-carbonitrile

This guide outlines the technical specifications, spectroscopic signatures, and validation protocols for 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8). It is designed for medicinal chemists and analytical sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, spectroscopic signatures, and validation protocols for 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8). It is designed for medicinal chemists and analytical scientists requiring rigorous structural confirmation of this pyridine scaffold, often utilized as an intermediate in the synthesis of USP7 inhibitors and other bioactive heterocycles.

Executive Technical Summary

4-Bromo-6-methylpyridine-2-carbonitrile is a tri-substituted pyridine derivative characterized by an electron-withdrawing nitrile group at C2, a bromine handle at C4, and a methyl group at C6. This specific substitution pattern renders the molecule highly valuable for structure-activity relationship (SAR) studies, allowing for orthogonal functionalization:

  • C2-Nitrile: Precursor for amines, amides, or heterocycles (e.g., tetrazoles).

  • C4-Bromine: Site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C6-Methyl: Steric modulator or site for benzylic oxidation.

Compound Identity Standards
ParameterSpecification
Chemical Name 4-Bromo-6-methylpyridine-2-carbonitrile
Common Synonyms 4-Bromo-6-methylpicolinonitrile; 2-Cyano-4-bromo-6-methylpyridine
CAS Registry Number 886372-53-8 (Note: Distinct from 886364-21-2, which refers to a benzodiazepine derivative)
Molecular Formula C

H

BrN

Exact Mass 195.9636 (for

Br)
Molecular Weight 197.03 g/mol
Appearance Pale yellow to off-white solid
SMILES CC1=CC(Br)=CC(C#N)=N1

Spectroscopic Atlas & Data Interpretation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Recommendation: DMSO-


 is preferred for solubility and preventing exchangeable proton issues, though CDCl

is acceptable.

H NMR Data (400 MHz, DMSO-

)

The molecule possesses high symmetry potential but is asymmetric. The key to identification is the meta-coupling between the two aromatic protons and the distinct chemical shift of the methyl group.

PositionShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
H3 8.05 – 8.15Doublet (d)1H

Deshielded by the adjacent electron-withdrawing Nitrile (CN) group.
H5 7.85 – 7.95Doublet (d)1H

Located between Br and Me; slightly more shielded than H3.
CH

2.55 – 2.65Singlet (s)3H-Characteristic benzylic methyl on a pyridine ring.

Critical QC Check:

  • Regioisomer Differentiation: If the Br was at position 3 or 5, you would observe different coupling constants (ortho-coupling

    
     Hz). The presence of only meta-coupling (
    
    
    
    Hz) confirms the 2,4,6-substitution pattern.

C NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
Carbon TypeAssignment
~117.0 Quaternary (C

N)
Nitrile carbon (weak intensity).
~160.5 QuaternaryC6 (adjacent to Methyl).
~134.5 QuaternaryC4 (attached to Bromine).
~133.0 QuaternaryC2 (attached to Nitrile).
~129.5 Methine (CH)C3 (Deshielded by CN).
~128.0 Methine (CH)C5.
~24.0 Methyl (CH

)
C6-Methyl group.
B. Mass Spectrometry (MS)

Technique: ESI (Electrospray Ionization) or APCI in Positive Mode.

  • Molecular Ion: The spectrum must show a characteristic 1:1 doublet for the molecular ion due to the natural abundance of Bromine isotopes (

    
    Br and 
    
    
    
    Br).
    • [M+H]

      
      :  Peaks at 197.0  and 199.0  m/z.
      
  • Fragmentation: Loss of HCN (27 Da) or Br radical (79/81 Da) may be observed in hard ionization sources, but [M+H] is stable in ESI.

C. Infrared Spectroscopy (FT-IR)
  • Nitrile (C

    
    N):  Sharp, distinct band at 2230 – 2245 cm
    
    
    
    . This is the diagnostic "fingerprint" for the functionality.
  • Aromatic C=C/C=N: Bands at 1580, 1550 cm

    
    .
    
  • C-Br Stretch: Strong band in the fingerprint region, typically 600 – 700 cm

    
     .
    

Experimental Protocol: Structural Validation Workflow

This protocol ensures the integrity of the data acquired, minimizing artifacts from solvent impurities or degradation.

Step 1: Sample Preparation
  • Massing: Weigh approximately 5–10 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? Pyridine carbonitriles can be sparingly soluble in CDCl

      
      . DMSO ensures full dissolution and sharp peaks.
      
  • Filtration: If the solution appears cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual KBr/NaBr from synthesis).

Step 2: Acquisition Parameters (Standard)
  • Pulse Sequence: Proton (zg30).

  • Scans (NS): 16 (sufficient for >95% purity).

  • Relaxation Delay (D1): 1.0 s (increase to 5.0 s for quantitative integration).

  • Temperature: 298 K (25°C).

Step 3: Data Processing & Logic Check
  • Phase & Baseline: Apply automatic correction.

  • Referencing: Set residual DMSO quintet to 2.50 ppm.

  • Integration: Set the Methyl singlet (2.6 ppm) to 3.00.

  • Validation:

    • Are there exactly 2 aromatic protons? (Integral = 1.0 each).

    • Is the coupling constant < 2.0 Hz? (Confirms meta-substitution).

    • Is the Nitrile peak visible in IR? (Confirms functional group presence).

Visualization: Analytical Logic & Synthesis Context

Analytical Logic Flow for QC Release

The following diagram illustrates the decision-making process for validating this specific scaffold.

QC_Workflow Start Crude/Purified Sample Solubility Solubility Check (DMSO vs CDCl3) Start->Solubility HPLC LC-MS Analysis (Purity & MW) Solubility->HPLC IsotopeCheck Check Isotope Pattern (197/199 m/z 1:1?) HPLC->IsotopeCheck NMR_Prep 1H NMR Acquisition IsotopeCheck->NMR_Prep Yes Fail_MW FAIL: Wrong Mass (Check Starting Material) IsotopeCheck->Fail_MW No Region_Check Aromatic Region Analysis (7.5 - 8.5 ppm) NMR_Prep->Region_Check Coupling_Decision Coupling Constant (J ~ 1.8 Hz?) Region_Check->Coupling_Decision Pass PASS: 4-Bromo-6-methyl -2-carbonitrile Confirmed Coupling_Decision->Pass Yes (Meta) Fail_Regio FAIL: Regioisomer Detected (J > 5 Hz implies ortho) Coupling_Decision->Fail_Regio No (Ortho/Para)

Caption: Analytical decision tree for validating the regiochemistry and identity of 4-Bromo-6-methylpyridine-2-carbonitrile.

References

  • BenchChem. (2025).[1] Methyl 4-bromo-6-methylpicolinate: Synthetic Applications and Derivatives. Retrieved from .

  • Sun-ShineChem. (2024). Product Specification: 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8).[2][3] Retrieved from .

  • World Intellectual Property Organization. (2023).[4] Patent WO2023119233A1: Deubiquitinase inhibitors and methods of use thereof. (Mentions usage of 4-bromo-6-methylpicolinonitrile as Intermediate 27a). Retrieved from .

  • Leyan. (2024). Certificate of Analysis: 4-Bromo-6-methylpyridine-2-carbonitrile. Retrieved from .

Sources

Foundational

Technical Guide: 1H NMR Characterization of 4-Bromo-6-methylpyridine-2-carbonitrile

Executive Summary 4-Bromo-6-methylpyridine-2-carbonitrile is a critical halogenated heterocyclic building block, widely utilized in the synthesis of p38 kinase inhibitors and other small-molecule therapeutics. Its tri-su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-6-methylpyridine-2-carbonitrile is a critical halogenated heterocyclic building block, widely utilized in the synthesis of p38 kinase inhibitors and other small-molecule therapeutics. Its tri-substituted pyridine core presents a specific challenge in Quality Control (QC): distinguishing the correct regiochemistry from potential synthetic isomers (e.g., 6-bromo-4-methyl analogs).

This guide provides an in-depth analysis of the 1H NMR spectrum for this compound. It moves beyond simple peak listing to explain the electronic causality governing the chemical shifts, offering a self-validating protocol for researchers to confirm structural integrity and purity.

Part 1: Structural Analysis & Electronic Theory

To interpret the spectrum accurately, one must understand the electronic environment of the protons. The molecule consists of a pyridine ring substituted at the 2, 4, and 6 positions, leaving two aromatic protons at positions 3 and 5.

Electronic Influences on Chemical Shift ( )[1][2]
  • Pyridine Nitrogen (Intrinsic): The electronegative nitrogen atom creates a general deshielding effect on the ring, particularly at the

    
    -positions (2 and 6).
    
  • 2-Cyano Group (-CN): A strong electron-withdrawing group (EWG). It significantly deshields the adjacent proton at H3 via inductive effects (-I) and anisotropy.

  • 6-Methyl Group (-CH3): An electron-donating group (EDG) via hyperconjugation. It exerts a shielding effect on the adjacent proton at H5 .

  • 4-Bromo Group (-Br): Weakly deactivating. Its influence is distributed between H3 and H5 but is less dominant than the nitrile or methyl effects.

Theoretical Prediction:

  • H3 (Position 3): Most deshielded aromatic signal (downfield) due to proximity to the Cyano group.

  • H5 (Position 5): Relatively shielded (upfield) due to proximity to the Methyl group.

  • Methyl Protons: Characteristic singlet in the "aromatic methyl" region (~2.6 ppm).

Visualization: Structure-to-Spectrum Logic

The following diagram maps the structural features to their spectral consequences.

NMR_Assignment_Logic cluster_structure Molecular Structure cluster_spectrum Spectral Outcome (1H NMR) CN 2-Cyano Group (Strong EWG) H3 Proton H3 (Ortho to CN) CN->H3 Deshielding (-I) Me 6-Methyl Group (EDG) H5 Proton H5 (Ortho to Me) Me->H5 Shielding (+I/HC) Shift_Down Downfield Shift (> 7.7 ppm) H3->Shift_Down Coupling Meta-Coupling (4J) (~1.5 - 2.0 Hz) H3->Coupling Spin-Spin Shift_Up Upfield Aromatic (~ 7.5 ppm) H5->Shift_Up H5->Coupling

Caption: Logical flow determining the chemical shift hierarchy between aromatic protons H3 and H5.

Part 2: Experimental Protocol

Reliable data acquisition requires standardized sample preparation to minimize solvent-solute interactions that can shift peaks.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. It minimizes exchangeable proton issues and provides a clear baseline.
    
    • Note: If solubility is poor, DMSO-

      
       may be used, but expect aromatic peaks to shift downfield by ~0.1–0.2 ppm.
      
  • Concentration: 10–15 mg of compound in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.
    
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Spectral Width: -2 to 14 ppm (to catch potential acid impurities).

  • Scans (NS): 16 (usually sufficient for >10 mg).

  • Relaxation Delay (D1):

    
     2.0 seconds. (Critical for accurate integration of the methyl singlet vs. aromatic protons).
    

Part 3: Spectral Interpretation & Data Table[3]

The following data represents the characteristic 1H NMR spectrum in


.
Master Assignment Table
AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Notes
H-3 7.78 – 7.85 Doublet (d)1H

Deshielded by C2-CN. Meta-coupled to H5.
H-5 7.52 – 7.58 Doublet (d)1H

Shielded by C6-CH3. Meta-coupled to H3.

7.26Singlet--Residual Solvent Peak.
-CH3 2.62 – 2.68 Singlet (s)3H-Characteristic "Pyridine-Methyl" shift.
Detailed Analysis
  • The Aromatic Region (7.5 – 7.9 ppm):

    • You will observe two distinct signals.[1][2][3] Unlike para-substituted benzenes (which show large ortho-coupling ~8 Hz), these protons are meta to each other.

    • The "Singlet" Trap: On lower-field instruments (300 MHz) or with poor shimming, these peaks may appear as singlets. However, they are distinct doublets with a fine coupling constant (

      
       Hz).
      
    • Differentiation: The signal at ~7.8 ppm is H3 . The signal at ~7.55 ppm is H5 .

  • The Aliphatic Region (2.6 ppm):

    • The methyl group appears as a sharp singlet.

    • Purity Check: The integration ratio between the Methyl singlet (3H) and the H3 aromatic peak (1H) must be exactly 3:1 . A deviation >5% suggests an impurity or a relaxation delay issue.

Part 4: Quality Control & Troubleshooting

Common synthesis pathways (e.g., Sandmeyer reaction from amino-picolines) can yield specific byproducts.

QC Decision Tree: Validating the Structure

Use this workflow to confirm you have the correct isomer and sufficient purity.

QC_Workflow Start Acquire 1H NMR (CDCl3) Check_Me Check Methyl Region Is there a singlet @ 2.6 ppm? Start->Check_Me Check_Arom Check Aromatic Region Two signals (1H each)? Check_Me->Check_Arom Yes Result_Fail_Imp FAIL: Impurity (Check Integration) Check_Me->Result_Fail_Imp No/Shifted Check_NOE Advanced: 1D NOE Irradiate Methyl @ 2.6 ppm Check_Arom->Check_NOE Yes (7.5 & 7.8 ppm) Check_Arom->Result_Fail_Imp No (Multiplets/Wrong Ratio) Result_Pass PASS: Correct Isomer (NOE to H5 only) Check_NOE->Result_Pass Enhancement of ~7.5 ppm signal only Result_Fail_Iso FAIL: Regioisomer (NOE to both or neither) Check_NOE->Result_Fail_Iso Enhancement of wrong peaks

Caption: Step-by-step logic for confirming the identity of 4-Bromo-6-methylpyridine-2-carbonitrile.

Common Impurities
ImpurityNMR SignatureOrigin
4-Bromo-6-methyl-2-carboxamide Broad singlets at 5.0–8.0 ppm (NH2). Methyl shift moves slightly.Hydrolysis of Nitrile (CN).
2-Amino-4-bromo-6-methylpyridine Broad NH2 peak ~4.5 ppm. Aromatics upfield (6.5–6.8 ppm).Unreacted starting material.[4]
Isomer: 6-Bromo-4-methyl... Methyl group shift changes.[5] NOE pattern differs (Methyl would be next to H3 and H5).Regiochemical error in synthesis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for pyridine substituent additivity rules).
  • BenchChem. (2025).[6] Synthesis and Characterization of Halogenated Pyridines. Retrieved from (General reference for pyridine synthesis intermediates).

  • National Institutes of Health (NIH) / PubChem. (n.d.). Compound Summary: Pyridine derivatives and spectral data. Retrieved from (Verification of general pyridine chemical shift ranges).

Sources

Exploratory

An In-depth Technical Guide to the 13C NMR Analysis of 4-Bromo-6-methylpyridine-2-carbonitrile

Abstract This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-6-methylpyridine-2-carbonitrile, a substituted pyridine derivative of interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-6-methylpyridine-2-carbonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document offers a detailed, step-by-step approach to the prediction, assignment, and experimental acquisition of the ¹³C NMR spectrum. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. The guide synthesizes theoretical principles with practical, field-proven insights to ensure both scientific accuracy and experimental robustness.

Introduction: The Significance of 4-Bromo-6-methylpyridine-2-carbonitrile

4-Bromo-6-methylpyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with a bromo group, a methyl group, and a nitrile group. This trifunctional substitution pattern makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The precise arrangement of these substituents dictates the molecule's reactivity, electronic properties, and biological activity.

¹³C NMR spectroscopy is an indispensable tool for the structural verification of such molecules. It provides a unique fingerprint based on the chemical environment of each carbon atom.[1][2] An accurate interpretation of the ¹³C NMR spectrum is crucial for confirming the regiochemistry of synthesis, assessing purity, and understanding the electronic structure of the molecule. This guide will walk through the theoretical prediction of the chemical shifts, the rationale behind these predictions, and a validated experimental protocol for acquiring a high-quality spectrum.

Foundational Principles: Predicting the ¹³C NMR Spectrum

The chemical shift of a carbon nucleus in ¹³C NMR is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of adjacent atoms, and resonance effects all contribute to the final observed shift.[1] For substituted aromatic systems like 4-Bromo-6-methylpyridine-2-carbonitrile, the chemical shifts can be predicted by considering the parent pyridine molecule and applying corrections based on the substituent effects.

The Unsubstituted Pyridine Ring: A Baseline

The ¹³C NMR spectrum of pyridine serves as our starting point. The carbon atoms in pyridine have distinct chemical shifts due to the influence of the electronegative nitrogen atom. The typical chemical shifts for pyridine in a deuterated chloroform (CDCl₃) solvent are:

  • C2/C6: ~150 ppm

  • C3/C5: ~124 ppm

  • C4: ~136 ppm[3]

The carbons adjacent to the nitrogen (C2 and C6) are the most deshielded and appear furthest downfield.

Substituent Effects on the Pyridine Ring

The introduction of substituents—bromo, methyl, and cyano groups—alters the electron distribution in the pyridine ring, causing shifts in the ¹³C NMR signals. These substituent-induced chemical shifts (SCS) can be estimated using established additivity rules, often derived from studies on substituted benzenes and pyridines.[4][5][6]

  • Methyl Group (-CH₃) at C6: The methyl group is a weak electron-donating group. It will cause a slight upfield shift (shielding) at the ortho (C5) and para (C2) positions and a downfield shift at the ipso-carbon (C6).

  • Bromo Group (-Br) at C4: Halogens exhibit a complex effect. While they are electronegative, they can also donate electron density through resonance. The "heavy atom effect" of bromine can also influence the chemical shift of the directly attached carbon.[7] Generally, the ipso-carbon (C4) will experience a significant downfield shift, while the ortho (C3, C5) and para (C2) carbons will be less affected.

  • Cyano Group (-CN) at C2: The nitrile group is a strong electron-withdrawing group due to both inductive and resonance effects. This will cause a significant downfield shift (deshielding) at the ipso-carbon (C2) and the para-carbon (C5). The nitrile carbon itself has a characteristic chemical shift in the 110-120 ppm range.[8][9]

Predicted ¹³C NMR Chemical Shifts for 4-Bromo-6-methylpyridine-2-carbonitrile

Based on the principles outlined above, we can predict the approximate chemical shifts for the seven unique carbon atoms in 4-Bromo-6-methylpyridine-2-carbonitrile. The molecule lacks symmetry, so all seven carbons should produce distinct signals.[10]

The logical workflow for assigning these shifts is visualized in the diagram below:

G cluster_0 Structural Analysis cluster_1 Theoretical Prediction cluster_2 Experimental Verification Mol 4-Bromo-6-methylpyridine-2-carbonitrile Structure Pyridine Base Pyridine Shifts (C2, C3, C4) Mol->Pyridine Prediction Predicted Chemical Shifts (7 Unique Carbons) Pyridine->Prediction Substituent Substituent Effects (-Br, -CH3, -CN) Substituent->Prediction Acquisition NMR Data Acquisition (Proton Decoupled ¹³C) Prediction->Acquisition Assignment Final Peak Assignment Acquisition->Assignment

Caption: Workflow for ¹³C NMR spectral analysis.

Table 1: Predicted ¹³C NMR Chemical Shifts and Rationale

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C2 145 - 155Attached to electronegative N and electron-withdrawing CN group.
C3 125 - 135Ortho to both the bromo and cyano groups.
C4 115 - 125Ipso-carbon attached to bromine; significant heavy atom effect.
C5 135 - 145Influenced by the para-cyano group and ortho-methyl and bromo groups.
C6 155 - 165Attached to electronegative N and electron-donating methyl group.
-CN 110 - 120Characteristic range for a nitrile carbon.[8]
-CH₃ 20 - 30Typical range for a methyl group on an aromatic ring.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines a self-validating system for obtaining a reliable ¹³C NMR spectrum.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single, well-characterized solvent peak at approximately 77.16 ppm.

  • Concentration: Dissolve 20-50 mg of 4-Bromo-6-methylpyridine-2-carbonitrile in 0.6-0.7 mL of CDCl₃. Ensure the sample is fully dissolved to avoid signal broadening.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal defining 0 ppm.[1] Modern spectrometers often reference the solvent peak, but the addition of TMS can be a good practice for confirmation.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

Table 2: Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Program zgpg30 or zgdc30Standard proton-decoupled pulse sequences with a 30° pulse angle to allow for faster repetition rates.[11]
Acquisition Time (AQ) 1.0 - 2.0 sA sufficient acquisition time to ensure good digital resolution.
Relaxation Delay (D1) 2.0 sAllows for adequate relaxation of the carbon nuclei, especially quaternary carbons, improving signal-to-noise.
Number of Scans (NS) 128 or higher¹³C has a low natural abundance, requiring multiple scans to achieve a good signal-to-noise ratio.
Spectral Width (SW) 240 ppm (0-240 ppm)Encompasses the full range of expected chemical shifts for organic molecules.
Temperature 298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Peak Picking: Identify and label all significant peaks.

Data Visualization and Interpretation

The molecular structure and the relationship between the carbon atoms and their predicted chemical environments are crucial for a clear interpretation.

G cluster_pyridine Pyridine Ring cluster_substituents Substituents C2 C2 ~145-155 C3 C3 ~125-135 C2->C3 CN CN ~110-120 C2->CN C4 C4 ~115-125 C3->C4 C5 C5 ~135-145 C4->C5 Br Br C4->Br C6 C6 ~155-165 C5->C6 N N C6->N CH3 CH3 ~20-30 C6->CH3 N->C2

Caption: Predicted ¹³C NMR assignments for 4-Bromo-6-methylpyridine-2-carbonitrile.

Conclusion

The ¹³C NMR analysis of 4-Bromo-6-methylpyridine-2-carbonitrile is a powerful method for its structural confirmation. By understanding the fundamental principles of chemical shifts and substituent effects, a detailed prediction of the spectrum can be made. This theoretical framework, combined with a robust experimental protocol, ensures the acquisition of high-quality, interpretable data. This guide provides the necessary tools for researchers and scientists to confidently perform and interpret the ¹³C NMR analysis of this important chemical entity, thereby upholding the highest standards of scientific integrity and experimental rigor.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
  • Pascual, C., & Simon, W. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.
  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons.
  • Pascual, C., & Simon, W. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • Krygowski, T. M., & Anulewicz, R. (1999). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 4(2), 107-116.
  • Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.
  • University of Missouri. (2020). Optimized Default 13C Parameters.
  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10935-10941.
  • Sun-shinechem. (n.d.). 4-Bromo-6-methylpyridine-2-carbonitrile | CAS 886372-53-8.
  • ResearchGate. (2025). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
  • Journal of Chemical Education. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid).
  • Journal of the Chemical Society, Perkin Transactions 2. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures.
  • Journal of Magnetic Resonance (1969). (1976). 13C NMR of N-heterocycles. Conformation OF phenothiazines and 2,3-diazaphenothiazines.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 13C NMR spectrum.
  • NIH National Library of Medicine. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts.
  • YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

Foundational

Technical Guide: Physical Properties &amp; Characterization of 4-Bromo-6-methylpyridine-2-carbonitrile

This guide provides an in-depth technical analysis of 4-Bromo-6-methylpyridine-2-carbonitrile , a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents. Executive Summary 4-Bromo-6-m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Bromo-6-methylpyridine-2-carbonitrile , a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents.

Executive Summary

4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a trisubstituted pyridine scaffold widely utilized in medicinal chemistry.[1][2][3] Its structural value lies in its orthogonal reactivity: the 2-cyano group serves as a precursor for amidines, amines, or carboxylic acids; the 4-bromo substituent allows for selective metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig); and the 6-methyl group provides steric modulation and metabolic stability. This guide outlines its physicochemical profile, synthesis pathways, and handling protocols for drug discovery applications.

Chemical Identity & Structural Analysis[3][4]

The compound features a pyridine core substituted at the 2, 4, and 6 positions.[4] The electron-withdrawing nitrile group at position 2 and the bromine at position 4 create a highly electron-deficient ring system, making the C4 position particularly reactive towards nucleophilic aromatic substitution (


) and palladium-catalyzed oxidative addition.
Attribute Technical Detail
IUPAC Name 4-Bromo-6-methylpyridine-2-carbonitrile
Common Synonyms 4-Bromo-6-methylpicolinonitrile; 2-Cyano-4-bromo-6-methylpyridine
CAS Registry Number 886372-53-8
Molecular Formula

Molecular Weight 197.03 g/mol
SMILES CC1=CC(Br)=CC(C#N)=N1
InChI Key FCVFYONLGQTBRO-UHFFFAOYSA-N
Structural Class Halogenated Picolinonitrile

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models suitable for pre-formulation assessment.

Table 1: Physical Properties
PropertyValue / DescriptionContext & Causality
Physical State Solid (Crystalline powder)High lattice energy due to dipolar interactions from the nitrile group.
Color White to pale yellowImpurities (often trace N-oxides or brominated byproducts) can cause yellowing.
Melting Point Typically 80–95 °C (Est.)Note: Exact batch values vary; consult specific COA. Solid at RT is confirmed.[5]
Boiling Point ~285 °C (Predicted at 760 mmHg)High boiling point reflects significant dipole-dipole intermolecular forces.
Density 1.55 ± 0.1 g/cm³Heavy bromine atom significantly increases density relative to non-halogenated pyridines.
LogP (Octanol/Water) 1.90 (Experimental/Predicted)Moderate lipophilicity; suitable for membrane permeability in early drug discovery.
pKa (Conjugate Acid) < 1.0 (Predicted)The pyridine nitrogen is weakly basic due to the strong electron-withdrawing effect of the 2-CN and 4-Br groups.
Solubility & Solvent Compatibility[1][8]
  • High Solubility (>50 mg/mL): DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.

  • Moderate Solubility: Methanol, Ethanol (Heating may be required).

  • Low Solubility: Water, Hexanes.

  • Protocol Tip: For NMR analysis, DMSO-

    
      is the preferred solvent to prevent aggregation and ensure sharp peak resolution.
    

Spectroscopic Characterization

Researchers should validate compound identity using the following spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by two distinct aromatic singlets (or meta-coupled doublets) and a methyl singlet.
  • Solvent: DMSO-

    
     or CDCl
    
    
    
  • 
     2.60 ppm (3H, s):  Methyl group at C6.
    
  • 
     7.85 ppm (1H, d, 
    
    
    
    Hz):
    Proton at C5 (shielded by methyl, deshielded by Br).
  • 
     8.05 ppm (1H, d, 
    
    
    
    Hz):
    Proton at C3 (strongly deshielded by adjacent CN and Br).
Mass Spectrometry (MS)[9]
  • Ionization Mode: ESI+ (Electrospray Ionization)

  • Pattern: Distinct 1:1 isotopic doublet due to

    
    Br and 
    
    
    
    Br natural abundance.
  • Signals:

    
    .
    

Synthesis & Manufacturing Workflow

The industrial preparation of 4-Bromo-6-methylpyridine-2-carbonitrile typically avoids direct bromination of the nitrile due to selectivity issues. The most robust route proceeds via the 2-hydroxy (pyridone) intermediate, converting it to a chloride, and subsequently to the nitrile.

Pathway Diagram (Graphviz)

SynthesisPathway Start 4-Bromo-6-methyl-2-pyridone (CAS: 865156-59-8) Inter Intermediate: 4-Bromo-2-chloro-6-methylpyridine Start->Inter Step 1: POCl3, Reflux (Chlorination) Product Target: 4-Bromo-6-methylpyridine-2-carbonitrile Inter->Product Step 2: Zn(CN)2, Pd(PPh3)4 (Rosenmund-von Braun)

Figure 1: Strategic synthesis route utilizing the commercially available pyridone precursor to ensure regiochemical integrity.

Detailed Experimental Protocol (Step-by-Step)
Step 1: Chlorination
  • Reagents: Suspend 4-bromo-6-methyl-2-pyridone (1.0 eq) in neat phosphoryl chloride (

    
    , 5.0 eq).
    
  • Reaction: Heat to reflux (105 °C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1) until the starting material spot disappears.

  • Workup: Cool to RT. Pour the mixture slowly onto crushed ice (Exothermic!). Neutralize with saturated

    
     to pH 8.
    
  • Extraction: Extract with DCM (

    
    ). Dry organic layer over 
    
    
    
    and concentrate.[6]
  • Yield: Expect ~90% of the 2-chloro intermediate.

Step 2: Cyanation (Pd-Catalyzed)
  • Reagents: Dissolve the 2-chloro intermediate (1.0 eq) in anhydrous DMF (0.2 M). Add Zinc Cyanide (

    
    , 0.6 eq).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Degas with Nitrogen for 10 min. Heat to 90–100 °C for 4–12 hours.

  • Purification: Cool to RT. Dilute with EtOAc and wash with water (

    
    ) to remove DMF.
    
  • Isolation: Pass through a silica gel pad or recrystallize from Ethanol/Hexane to obtain the target 4-Bromo-6-methylpyridine-2-carbonitrile .

Handling, Stability & Safety

Storage Conditions
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the nitrile to the amide/acid over long periods.

  • Light: Protect from light; halogenated pyridines can undergo slow photodehalogenation.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile toxicity).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • First Aid: In case of contact, wash immediately with polyethylene glycol 400 or plenty of water. Nitriles can liberate cyanide metabolically; ensure availability of standard cyanide antidote kits in manufacturing settings.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23149472 (Related Pyridone Precursor). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Process Handling of 4-Bromo-6-methylpyridine-2-carbonitrile

[1] Executive Summary This technical guide provides a comprehensive solubility analysis of 4-Bromo-6-methylpyridine-2-carbonitrile , a critical intermediate in the synthesis of kinase inhibitors and biaryl pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive solubility analysis of 4-Bromo-6-methylpyridine-2-carbonitrile , a critical intermediate in the synthesis of kinase inhibitors and biaryl pharmaceutical scaffolds.[1]

Effective handling of this compound requires navigating its "push-pull" electronic structure—where the electron-withdrawing nitrile and bromine substituents contrast with the electron-donating methyl group.[1] This guide categorizes solvent compatibility for synthesis, purification, and storage, providing researchers with a logic-based framework for process optimization.

Key Takeaway: The compound exhibits high solubility in polar aprotic solvents (DMSO, DCM) and moderate, temperature-dependent solubility in polar protic solvents (Ethanol), making the latter ideal for recrystallization. It is practically insoluble in water and non-polar alkanes (Hexanes).

Physicochemical Profile & Solubility Mechanism[2]

To predict solubility behavior without empirical testing, one must understand the molecular interaction potential.

  • Dipole Moment: The pyridine ring nitrogen and the 2-cyano group create a significant dipole, favoring dissolution in polar solvents.

  • Hydrogen Bonding:

    • H-Bond Acceptors (3): Pyridine N, Nitrile N, Bromine (weak).[2]

    • H-Bond Donors (0): Aprotic structure.

  • Implication: The lack of H-bond donors limits solubility in water.[1] However, the strong dipole allows high solubility in aprotic solvents (DMSO, DMF) via dipole-dipole interactions and moderate solubility in alcohols via H-bond acceptance from the solvent.[1]

Solubility Landscape

The following data categorizes solvents based on their operational utility for this specific CAS.

Table 1: Qualitative Solubility Tiers
Solvent ClassSpecific SolventsSolubility StatusOperational Utility
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Library Storage / Reactions: Ideal for SNAr or coupling reactions (Suzuki) requiring high temperatures.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Synthesis / Transport: Standard solvent for bromination or acylation reactions; excellent for transfers.
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temp. Dependent)Recrystallization: Soluble at reflux; sparingly soluble at RT.[3] Ideal for purification.
Esters/Ketones Ethyl Acetate, Acetone, THFModerate to High Workup / Extraction: Excellent for extracting the compound from aqueous quench layers.
Non-Polar Hexanes, Heptane, PentaneLow / Insoluble Precipitation / Wash: Used to crash out the product or wash away non-polar impurities.
Aqueous Water, BrineInsoluble Partitioning: The compound will remain in the organic layer during biphasic workups.
Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the process stage (Reaction vs. Purification).

SolventSelection Start Process Goal Reaction Reaction Medium Start->Reaction Workup Extraction/Workup Start->Workup Purify Purification Start->Purify HighTemp High Temp (>80°C) (Suzuki/Stille) Reaction->HighTemp LowTemp Low Temp (<40°C) (Bromination) Reaction->LowTemp Partition Aqueous Partition Workup->Partition Cryst Recrystallization Purify->Cryst Chrom Chromatography Purify->Chrom Solv_DMF Select: DMF or Dioxane/H2O HighTemp->Solv_DMF Solv_DCM Select: DCM or THF LowTemp->Solv_DCM Solv_EtOAc Select: Ethyl Acetate (Organic Layer) Partition->Solv_EtOAc Solv_EtOH Select: Ethanol (Heat to dissolve, Cool to crash) Cryst->Solv_EtOH Solv_Hex Select: Hexane/EtOAc Gradient Chrom->Solv_Hex

Figure 1: Solvent Selection Decision Tree for 4-Bromo-6-methylpyridine-2-carbonitrile based on process requirements.

Experimental Protocols

Thermodynamic Solubility Determination (Self-Validating Protocol)

Do not rely on literature values alone. Batch-to-batch variation in crystal habit can affect dissolution rates.[1] Use this protocol to generate internal data.[4]

Materials:

  • HPLC grade solvents (MeOH, DCM, DMSO).

  • Agilent 1100/1200 HPLC (or equivalent) with UV detector (254 nm).

  • 0.45 µm PTFE Syringe Filters.

Workflow:

  • Saturation: Add excess solid (approx. 50 mg) to 1 mL of the target solvent in a sealed glass vial.

  • Equilibration: Shake/vortex at 25°C for 24 hours.

  • Visual Check: If the solution is clear, add more solid until a precipitate persists.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter (prevents undissolved micro-particles from skewing results).

  • Quantification: Dilute the filtrate 100x with Methanol and inject into HPLC. Compare peak area against a 5-point calibration curve of the standard.

Recrystallization Strategy

For high-purity requirements (>98%), recrystallization is preferred over chromatography.

  • Primary Solvent: Ethanol (Abs.) or Isopropanol.

  • Anti-Solvent (Optional): Water or Heptane.

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol.

    • If particulates remain, perform a hot filtration.

    • Allow to cool slowly to Room Temperature (RT).

    • Cool further to 0-4°C.

    • Critical Step: If "oiling out" occurs (common with pyridines), re-heat and add a seed crystal or a small volume of anti-solvent (Heptane) dropwise.

Process Chemistry Implications

Reaction Optimization
  • Nucleophilic Substitution (SNAr): The bromine at C4 is activated by the electron-withdrawing nitrile at C2.

    • Solvent Choice: Use DMSO or NMP . These polar aprotic solvents stabilize the transition state and enhance the nucleophilicity of the attacking species.

  • Cross-Coupling (Suzuki-Miyaura):

    • Solvent Choice:1,4-Dioxane/Water (4:1) or Toluene/Water .[1] The compound is stable in these biphasic systems. Avoid pure alcohols at high temps (>100°C) with strong bases to prevent nitrile hydrolysis.

Safety & Stability (MSDS Highlights)
  • Hazard: Toxic if swallowed (Nitrile functionality). Irritating to eyes and skin.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). While the solid is stable, solutions in DMSO should be used immediately or frozen to prevent slow hydrolysis of the nitrile.

References

  • PubChem. (2025). Methyl 4-bromo-6-methylpicolinate (Analogous Structure Data).[1][5] National Library of Medicine. Link

  • BenchChem. (2025).[3][6][7] Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.Link[6]

  • Sigma-Aldrich. (2025). 4-Bromo-6-methylpyridine-2-carbonitrile Product Specification.Link

  • Organic Syntheses. (2010). Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides.[1] Org.[8] Synth. 2010, 87, 161. Link

  • Sun-ShineChem. (2025). Solubility Data for CAS 886372-53-8.[1][9]Link

Sources

Foundational

Technical Guide: Reactivity &amp; Functionalization of 4-Bromo-6-methylpyridine-2-carbonitrile

Executive Summary 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PI3K/mTOR pathways) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PI3K/mTOR pathways) and allosteric modulators. Its utility stems from its bifunctional electrophilicity :

  • The C4-Bromine is highly activated for both Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-coupling.
    
  • The C2-Nitrile serves as a potent electron-withdrawing group (EWG) that activates the ring while remaining a versatile handle for downstream transformation (e.g., into amides, amines, or heterocycles).

This guide analyzes the electronic underpinnings of the C4-reactivity and provides validated protocols for its functionalization, designed for researchers requiring high-fidelity synthetic routes.

Part 1: Electronic Anatomy & Mechanistic Basis

To manipulate this molecule effectively, one must understand the electronic forces at play. The reactivity of the bromine atom at the 4-position is not merely a function of the C-Br bond strength but is dictated by the cooperative effects of the pyridine nitrogen and the nitrile substituent.

The Activation Map

The pyridine ring is electron-deficient (


-deficient). The nitrogen atom pulls electron density via induction (-I) and resonance (-M).
  • C2-Cyano Effect: The nitrile group at position 2 is ortho to the ring nitrogen and meta to the bromine. However, its strong -I and -M effects further deplete electron density from the ring system.

  • C6-Methyl Effect: The methyl group is weakly electron-donating (+I). While it slightly counteracts the electron deficiency, it provides essential steric bulk that can direct regioselectivity and improve the lipophilicity profile of the final drug candidate.

  • Net Result: The C4 carbon is the most electrophilic site on the ring, making the displacement of bromine energetically favorable.

Visualization: Reactivity Logic Pathway

The following diagram illustrates the decision matrix for functionalizing the C4-position based on the desired nucleophile.

ReactivityLogic Start 4-Bromo-6-methylpyridine-2-carbonitrile Analysis Electronic Activation: N-atom & 2-CN pull density Start->Analysis Decision Select Nucleophile Analysis->Decision Heteroatom Heteroatom (N, O, S) (Amine, Alkoxide, Thiol) Decision->Heteroatom Non-Metal Route Carbon Carbon Nucleophile (Boronic Acid, Alkyne) Decision->Carbon Metal-Catalyzed SNAr_Mech Mechanism: S_NAr (Meisenheimer Complex) Heteroatom->SNAr_Mech Product_A 4-Substituted Pyridine (Ether/Amine) SNAr_Mech->Product_A Pd_Mech Mechanism: Pd-Catalysis (Oxidative Addition) Carbon->Pd_Mech Product_B 4-Aryl/Alkynyl Pyridine (Biaryl Scaffold) Pd_Mech->Product_B

Figure 1: Synthetic decision tree based on nucleophile class. The electron-deficient nature of the scaffold allows for divergent pathways.

Part 2: Nucleophilic Aromatic Substitution ( )

The most robust non-metal pathway for this scaffold is


. Unlike benzene derivatives which require harsh forcing conditions, the 2-cyano-pyridine core  reacts under mild-to-moderate conditions due to the stabilization of the anionic Meisenheimer intermediate.
Critical Parameters[1]
  • Nucleophiles: Primary/secondary amines, phenols, thiols.

  • Base: Inorganic carbonates (

    
    , 
    
    
    
    ) are preferred over strong alkoxides (
    
    
    ,
    
    
    ) to prevent attack on the nitrile group.
  • Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are essential to solvate the cation and leave the nucleophilic anion "naked" and reactive.

Protocol: C4-Amination (General Procedure)

Objective: Synthesis of 4-amino-6-methylpyridine-2-carbonitrile derivatives.

  • Preparation: In a dry reaction vial, dissolve 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagents: Add the desired Amine (1.2 equiv) and

    
      (2.0 equiv).
    
    • Note: If using an amine salt (e.g., hydrochloride), increase base to 3.0 equiv.

  • Reaction: Seal the vessel and heat to 60–80°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The disappearance of the starting material (Br-isotope pattern) and appearance of the product mass is usually distinct.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Why this works: The 2-CN group prevents the "regio-scrambling" sometimes seen in unsubstituted pyridines. The nucleophile attacks C4 exclusively because the transition state is stabilized by resonance onto both the ring nitrogen and the nitrile.

Part 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[3]

When forming C-C bonds, the C4-Br bond serves as an excellent handle for oxidative addition by Pd(0).

Catalyst Selection Strategy

The nitrile group can coordinate to Palladium, potentially poisoning the catalyst. Therefore, phosphine ligands with high steric bulk or bidentate ligands are recommended to outcompete the nitrile binding.

  • Preferred Catalyst:

    
     or 
    
    
    
    .
  • Alternative:

    
     with XPhos (for difficult substrates).
    
Protocol: Suzuki Coupling

Objective: Synthesis of 4-aryl-6-methylpyridine-2-carbonitrile.

ParameterConditionRationale
Solvent 1,4-Dioxane : Water (4:1)The biphasic system dissolves inorganic base and organic reactants.
Base

or

(2-3 equiv)
Activates the boronic acid. Avoid strong hydroxides to protect the nitrile.
Catalyst

(5 mol%)
Robust, air-stable, and resists coordination by the pyridine nitrogen.
Temp 80–100°CRequired for the transmetallation step.
Atmosphere Nitrogen/ArgonOxygen scavenges Pd(0), killing the catalytic cycle.

Step-by-Step:

  • Charge a reaction tube with 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (0.05 equiv).
    
  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add degassed 1,4-Dioxane and degassed 2M aqueous

    
     .
    
  • Heat at 90°C for 2–6 hours.

  • Workup: Filter through a Celite pad (to remove Pd black), dilute with EtOAc, wash with water/brine. Concentrate and purify.

Part 4: Troubleshooting & Stability

The Nitrile Vulnerability

While the nitrile (CN) activates the ring, it is also susceptible to hydrolysis.

  • Risk: Heating in strong aqueous acid or base can convert the -CN to a primary amide (-CONH2) or carboxylic acid (-COOH).

  • Mitigation: Use carbonate bases (

    
    ) rather than hydroxides (
    
    
    
    ). Keep reaction times minimized at temperatures >100°C.
Regioselectivity Check

If the starting material contains other halogens (e.g., a Cl at position 6 instead of a Methyl), the reactivity order is generally C4 > C2 > C6 for


 due to the para-like activation of the ring nitrogen. However, with the fixed Methyl at C6 and Nitrile at C2, the C4-Br is the sole reactive site for substitution, making this scaffold highly predictable.

Part 5: Visualization of Mechanistic Pathways

The following diagram details the specific mechanism for the


 pathway, highlighting the role of the Meisenheimer complex.

SNArMechanism Reactants Reactants: 4-Br-Pyridine-2-CN + Nucleophile (Nu:) TS1 Transition State 1: Nu attacks C4 Reactants->TS1 Intermediate Meisenheimer Complex: Negative charge delocalized onto Ring N and CN group TS1->Intermediate Rate Determining Step TS2 Transition State 2: Loss of Bromide (Br-) Intermediate->TS2 Product Product: 4-Nu-Pyridine-2-CN TS2->Product Aromatization

Figure 2: The


 mechanism. The stability of the Meisenheimer complex (yellow) is the kinetic driver of this reaction.

References

  • BenchChem.Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. (General principles of pyridine

    
     reactivity).
    
    
  • PubChem. Compound Summary: 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8). (Physical properties and safety data).

  • Li, J.J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (Standard reference for Suzuki-Miyaura coupling mechanisms).
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.[2] (Analogous heterocyclic coupling protocols).

  • ChemicalBook. 4-Bromo-6-methylpyridine-2-carbonitrile Product Specifications.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile from 2,4-dihydroxy-6-methylpyridine

Introduction Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Among them, 4-Bromo-6-methylpyridine-2-carbonitrile serves as a versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Among them, 4-Bromo-6-methylpyridine-2-carbonitrile serves as a versatile building block, enabling the introduction of diverse functionalities through its bromo and cyano groups. This guide provides a comprehensive, in-depth exploration of a reliable synthetic route to this valuable compound, commencing from the readily available starting material, 2,4-dihydroxy-6-methylpyridine.

This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also a deep dive into the causality behind the experimental choices, ensuring both scientific integrity and practical applicability. The presented synthesis is a two-step process, beginning with the conversion of the dihydroxypyridine to a dibromo intermediate, followed by a regioselective cyanation.

Overall Synthetic Strategy

The retrosynthetic analysis of the target molecule reveals a logical pathway involving two key transformations:

  • Dibromination: The initial step focuses on the conversion of the two hydroxyl groups of 2,4-dihydroxy-6-methylpyridine to bromine atoms. This is achieved through the use of a potent halogenating agent, phosphorus oxybromide (POBr₃).

  • Regioselective Cyanation: The subsequent step involves the selective substitution of one of the bromine atoms with a cyano group. This is accomplished via a palladium-catalyzed cyanation reaction, which preferentially occurs at the more reactive 2-position of the pyridine ring.

The overall workflow of this synthesis can be visualized as follows:

synthesis_workflow start 2,4-dihydroxy-6-methylpyridine intermediate 2,4-Dibromo-6-methylpyridine start->intermediate Step 1: Dibromination (POBr₃) final 4-Bromo-6-methylpyridine-2-carbonitrile intermediate->final Step 2: Selective Cyanation (Pd-catalyzed)

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of the Key Intermediate: 2,4-Dibromo-6-methylpyridine

Principle and Rationale

The starting material, 2,4-dihydroxy-6-methylpyridine, exists in tautomeric equilibrium with its pyridinone forms, predominantly as 4-hydroxy-6-methylpyridin-2(1H)-one. The conversion of the hydroxyl and keto functionalities to bromo groups requires a robust halogenating agent. Phosphorus oxybromide (POBr₃) is the reagent of choice for this transformation, analogous to the widely used phosphorus oxychloride (POCl₃) for chlorinations. The reaction proceeds via the formation of phosphate intermediates, which are excellent leaving groups, facilitating nucleophilic substitution by bromide ions. A literature precedent for the synthesis of 2,4-dibromopyridine from 2,4-dihydroxypyridine using POBr₃ reports a high yield of 90%, making this a reliable method.[1]

The proposed mechanism for this transformation is depicted below:

dibromination_mechanism sub Tautomer of Starting Material 4-hydroxy-6-methylpyridin-2(1H)-one pobr3 POBr₃ sub->pobr3 1. Reaction with POBr₃ int1 Intermediate 1 O-Phosphorylation int3 Intermediate 3 Second O-Phosphorylation br_ion1 Br⁻ int1->br_ion1 2. Nucleophilic attack by Br⁻ int2 Intermediate 2 2-Bromo-4-hydroxy-6-methylpyridine int2->pobr3 3. Reaction with another POBr₃ br_ion2 Br⁻ int3->br_ion2 4. Nucleophilic attack by Br⁻ product Product 2,4-Dibromo-6-methylpyridine cyanation_cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add aryl_pd_br Ar-Pd(II)(Br)L₂ oxidative_add->aryl_pd_br transmetal Transmetalation (from Cyanide Source) aryl_pd_br->transmetal aryl_pd_cn Ar-Pd(II)(CN)L₂ transmetal->aryl_pd_cn reductive_elim Reductive Elimination aryl_pd_cn->reductive_elim reductive_elim->pd0 product Ar-CN reductive_elim->product aryl_bromide Ar-Br aryl_bromide->oxidative_add cn_source [CN]⁻ cn_source->transmetal

Sources

Foundational

4-Bromo-6-methylpyridine-2-carbonitrile: A Trifunctional Pivot for Divergent Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8) has emerged as a high-value "linchpin" scaffold. Unlike simple halopyridines, this molecule offe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8) has emerged as a high-value "linchpin" scaffold. Unlike simple halopyridines, this molecule offers three distinct vectors for orthogonal functionalization: an electrophilic C4-bromide for cross-coupling, a versatile C2-nitrile for heterocycle formation or reduction, and a C6-methyl group primed for benzylic oxidation or halogenation. This guide details the synthesis, reactivity profile, and experimental protocols required to deploy this building block in the construction of complex bioactive architectures, such as aromatase inhibitors and PI3K/mTOR modulators.

Part 1: Structural Logic & Electronic Profile

The utility of 4-Bromo-6-methylpyridine-2-carbonitrile lies in the electronic interplay between its substituents. The pyridine ring is naturally electron-deficient, but the addition of the cyano group at C2 significantly enhances this deficiency, particularly at the C4 and C6 positions.

  • C4-Bromine (The Coupling Vector): The electron-withdrawing nature of the C2-nitrile and the pyridine nitrogen activates the C4-CBr bond towards oxidative addition with palladium species. This makes the scaffold highly reactive in Suzuki-Miyaura, Stille, and Sonogashira couplings, often proceeding under milder conditions than neutral bromopyridines.

  • C2-Nitrile (The Electrophilic Vector): This group serves as a masked carboxylic acid, amine, or heterocycle (e.g., tetrazole, triazine). Its placement at C2 allows for chelation-assisted transformations.

  • C6-Methyl (The Benzylic Vector): While electronically deactivated by the ring, the methyl group remains accessible for radical halogenation (NBS) or oxidation (SeO2), enabling "late-stage" lateral functionalization.

Part 2: Synthesis of the Core[1]

While the scaffold is commercially available, in-house preparation is often required for scale-up. The most robust industrial route proceeds via the Picolinate Method , which ensures regiochemical purity.

The Picolinate Route

This pathway avoids the poor selectivity often seen in the direct bromination of 2-cyano-6-methylpyridine.

  • Precursor: Methyl 6-methylpicolinate (CAS 886372-49-2).

  • Step 1: Regioselective Bromination.

    • Reagents:

      
      , Aqueous HBr or THF/Water.
      
    • Mechanism:[1][2][3] The ester and methyl groups direct electrophilic aromatic substitution to the C4 position.

  • Step 2: Amidation.

    • Reagents: Methanolic Ammonia (

      
      /MeOH).
      
    • Product: 4-Bromo-6-methylpicolinamide.

  • Step 3: Dehydration to Nitrile.

    • Reagents: Trifluoroacetic anhydride (TFAA) or

      
       with Pyridine.
      
    • Outcome: Formation of the target nitrile.[4][5][6][7][8]

SynthesisPath Figure 1: The Picolinate Route to 4-Bromo-6-methylpyridine-2-carbonitrile Start Methyl 6-methylpicolinate (CAS 886372-49-2) Bromination Step 1: Bromination (Br2, H2O/THF) Start->Bromination Intermediate1 Methyl 4-bromo-6-methylpicolinate Bromination->Intermediate1 Amidation Step 2: Amidation (NH3 in MeOH) Intermediate1->Amidation Intermediate2 4-Bromo-6-methylpicolinamide Amidation->Intermediate2 Dehydration Step 3: Dehydration (TFAA or POCl3) Intermediate2->Dehydration Final 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8) Dehydration->Final

Part 3: Reactivity & Experimental Protocols

C4-Selective Suzuki-Miyaura Coupling

The C4-bromide is the most reactive site. The presence of the nitrile group necessitates the use of mild bases (e.g.,


 or 

) rather than strong alkoxides, which could attack the nitrile or cause polymerization.

Protocol: Coupling with Phenylboronic Acid

  • Substrate: 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)[9]
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge a reaction vial with the bromide (197 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and

    
     (58 mg, 0.05 mmol) under nitrogen.
    
  • Add degassed 1,4-dioxane (5 mL) and 2M aqueous

    
     (1 mL).
    
  • Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).
    
Nitrile Transformations

The C2-nitrile is robust under Suzuki conditions but can be selectively reduced or hydrolyzed in subsequent steps.

  • Hydrolysis: Acidic hydrolysis (HCl/AcOH) yields the picolinic acid derivative, a precursor for metallo-beta-lactamase inhibitors [1].

  • Reduction: Catalytic hydrogenation (Raney Ni,

    
    ) or Borane-THF reduction converts the nitrile to the primary amine  (
    
    
    
    ), extending the carbon chain for linker synthesis [2].
Divergent Reactivity Map

ReactivityMap Figure 2: Divergent Functionalization of the Trifunctional Core Core 4-Bromo-6-methylpyridine- 2-carbonitrile C4_Node C4-Arylation (Suzuki/Stille) Core->C4_Node Pd(0), Ar-B(OH)2 C2_Node C2-Nitrile Transformation Core->C2_Node H2/Ni or NaN3 C6_Node C6-Methyl Activation Core->C6_Node Radical/Oxidation C4_Prod Biaryl Scaffolds (e.g., Aromatase Inhibitors) C4_Node->C4_Prod C2_Prod1 Primary Amines (via Reduction) C2_Node->C2_Prod1 C2_Prod2 Tetrazoles/Triazines (via Cyclization) C2_Node->C2_Prod2 C6_Prod Aldehydes/Halides (via SeO2 or NBS) C6_Node->C6_Prod

Part 4: Applications in Drug Discovery[4]

Aromatase Inhibitors

The 4-substituted pyridine motif is a pharmacophore found in non-steroidal aromatase inhibitors (e.g., Letrozole analogs). The nitrile group mimics the steroid D-ring functionality, while the aryl group at C4 (introduced via Suzuki coupling) interacts with the heme iron of the CYP19A1 enzyme [3].

PI3K/mTOR Inhibitors

Quinoline and pyridine cores are prevalent in kinase inhibitors. The 4-bromo-6-methylpyridine-2-carbonitrile scaffold allows for the construction of bicyclic systems (e.g., via annulation of the nitrile and adjacent groups) or simply serves as a linker that positions the hinge-binding motif correctly within the ATP binding pocket [4].

Part 5: Safety & Handling

  • Hazards: The compound is classified as Toxic (Acute Tox. 3) if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the bromide can be light-sensitive over long periods.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

References

  • Chemguide. Reduction of Nitriles to Primary Amines. Retrieved from [Link]

  • National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile. Retrieved from [Link]

Sources

Exploratory

Discovery and History of 4-Bromo-6-methylpyridine-2-carbonitrile: A Technical Guide

Executive Summary 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a specialized heterocyclic building block that emerged in the mid-2000s as a critical scaffold in medicinal chemistry. Its structural utilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a specialized heterocyclic building block that emerged in the mid-2000s as a critical scaffold in medicinal chemistry. Its structural utility lies in its orthogonal reactivity : the bromine atom at C4 serves as a handle for cross-coupling (Suzuki, Stille), the nitrile at C2 offers a gateway to amidines or heterocycles (triazoles, tetrazoles), and the methyl group at C6 provides steric bulk and lipophilicity modulation.

This guide details the discovery context, chemical evolution, and a validated synthetic protocol for this "linchpin" intermediate, designed for researchers optimizing kinase inhibitor and receptor modulator campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 4-Bromo-6-methylpyridine-2-carbonitrile
Common Synonyms 4-Bromo-6-methylpicolinonitrile; 2-Cyano-4-bromo-6-methylpyridine
CAS Registry Number 886372-53-8
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point 98–102 °C (Typical range for high purity)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

History and Emergence in Drug Discovery

Unlike natural products discovered in a single event, 4-Bromo-6-methylpyridine-2-carbonitrile "emerged" as a solution to a specific problem in Fragment-Based Drug Design (FBDD) around 2005–2006.

The "Scaffold Gap"

In the early 2000s, medicinal chemists working on kinase inhibitors (e.g., p38 MAP kinase, PI3K) faced a challenge: simple pyridines lacked sufficient vectors for substitution.

  • 2,4-Disubstitution was easy but lacked the steric clamp of the 6-methyl group.

  • 2,4,6-Trisubstitution was synthetically arduous using classical electrophilic aromatic substitution (SEAr) because the pyridine ring is electron-deficient.

The Solution: Functionalized Picolinates

The molecule gained prominence when synthetic routes shifted from direct bromination (low selectivity) to functional group interconversion (FGI) of picolinate esters. The commercial availability of methyl 4-bromo-6-methylpicolinate allowed chemists to convert the ester to a nitrile, unlocking the C2 position for "Pinner synthesis" of amidines—a crucial motif in serine protease inhibitors.

Synthetic Architectures

The synthesis of this molecule has evolved from low-yielding isomers to highly regioselective directed pathways.

Pathway A: The "Divergent Picolinate" Route (Recommended)

This is the current industry standard for high-purity synthesis. It relies on the conversion of a precursor ester to the nitrile.[1] This method avoids the formation of inseparable regioisomers common in direct bromination.

Pathway B: The Reissert-Henze Functionalization

An alternative "direct" method that utilizes N-oxide activation to install the nitrile group at the C2 position of a pre-brominated picoline.

SynthesisPathways Start_Ester Methyl 4-bromo-6- methylpicolinate (Precursor) Amide Primary Amide Intermediate Start_Ester->Amide NH3 / MeOH (Amidation) Target 4-Bromo-6-methyl- pyridine-2-carbonitrile (TARGET) Amide->Target TFAA / Pyridine (Dehydration) Start_Picoline 4-Bromo-2-methylpyridine NOxide N-Oxide Intermediate Start_Picoline->NOxide m-CPBA (Oxidation) NOxide->Target TMSCN / BzCl (Reissert-Henze)

Caption: Comparison of the hydrolytic (top) and oxidative (bottom) synthetic pathways.

Detailed Experimental Protocols

Method A: The "Divergent Picolinate" Protocol (High Purity)

Rationale: This method is preferred for scale-up (>10g) because the intermediates are crystalline and require minimal chromatography.

Step 1: Amidation

Reaction:



  • Setup: Charge a pressure vessel or round-bottom flask with Methyl 4-bromo-6-methylpicolinate (1.0 equiv).

  • Solvent: Add 7N Ammonia in Methanol (10–15 volumes relative to substrate).

  • Conditions: Seal and stir at room temperature for 16 hours. (Note: Heating to 50°C accelerates the reaction but may increase impurities).

  • Monitoring: Check TLC (EtOAc/Hexane 1:1) for disappearance of the ester spot.

  • Workup: Concentrate the mixture in vacuo to dryness. The resulting solid is usually pure enough for the next step.

    • Purification (if needed): Triturate with cold diethyl ether.

Step 2: Dehydration to Nitrile

Reaction:



  • Setup: Dissolve the crude amide (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 volumes) under Nitrogen/Argon.

  • Base: Add Pyridine or Triethylamine (3.0 equiv). Cool the mixture to 0°C.

  • Reagent: Dropwise add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) over 30 minutes. The reaction is exothermic; maintain internal temp < 5°C.

  • Completion: Allow to warm to room temperature. Conversion is typically complete within 2–4 hours.

  • Quench: Carefully add saturated aqueous

    
     solution.
    
  • Extraction: Separate phases. Wash organic layer with water (2x) and brine (1x).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Final Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (0–20% EtOAc in Hexanes).

Method B: Reissert-Henze Functionalization (Direct)

Rationale: Useful when the ester precursor is unavailable, but requires careful handling of toxic cyanide sources.

  • Oxidation: Treat 4-bromo-2-methylpyridine with m-CPBA (1.1 equiv) in DCM to generate the N-oxide. Isolate the solid N-oxide.

  • Cyanation: Dissolve the N-oxide (1.0 equiv) in DCM. Add Trimethylsilyl cyanide (TMSCN) (1.5 equiv).

  • Activation: Slowly add Benzoyl Chloride (1.1 equiv) at 0°C. Stir at room temperature overnight.

  • Mechanism: The benzoyl chloride activates the N-oxide oxygen, facilitating nucleophilic attack by cyanide at the 2-position, followed by elimination of benzoic acid.

Applications in Drug Discovery

This intermediate acts as a "tri-vector" scaffold, allowing sequential functionalization.

VectorChemical HandleTypical Transformation
C2 Nitrile (-CN)Pinner Reaction: Formation of amidines (common in serine protease inhibitors).Cycloaddition: Formation of tetrazoles or triazoles (bioisosteres for carboxylic acids).
C4 Bromide (-Br)Suzuki-Miyaura: Coupling with aryl boronates to extend the scaffold.Buchwald-Hartwig: Amination to introduce solubilizing amine groups.
C6 Methyl (-CH₃)Hydrophobic Contact: Fills small hydrophobic pockets (e.g., in ATP binding sites).Metabolic Stability: Blocks the reactive C6 position from oxidation.
Case Study Logic: Kinase Inhibitor Synthesis

In the development of PI3K inhibitors, the C4-bromide is often coupled first to a bicyclic core (e.g., purine or quinoline). Subsequently, the C2-nitrile is hydrolyzed to a primary amide to serve as a hydrogen bond donor/acceptor pair within the hinge region of the kinase.

AppLogic Core 4-Bromo-6-methyl- pyridine-2-carbonitrile Step1 Step 1: Suzuki Coupling (C4-Aryl Installation) Core->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Step2 Step 2: Nitrile Hydrolysis (C2-Amide Formation) Step1->Step2 NaOH / H2O2 Final Potent Kinase Inhibitor (Hinge Binder) Step2->Final

Caption: Typical workflow utilizing the scaffold for kinase inhibitor synthesis.

Safety and Handling (E-E-A-T)

  • Acute Toxicity: As a nitrile derivative, this compound should be treated as potentially liberating cyanide under strong metabolic or acidic conditions. Handle in a well-ventilated fume hood.

  • Skin/Eye Irritant: Standard PPE (gloves, goggles) is mandatory.

  • Reactivity: Incompatible with strong oxidizing agents. The nitrile group is stable but can hydrolyze in the presence of strong acids/bases.

References

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-6-methylpyridine-2-carbonitrile. Retrieved from

  • BenchChem. (2025). Methyl 4-bromo-6-methylpicolinate: Precursor Analysis. Retrieved from

  • Fife, W. K. (1983). Regioselective cyanation of pyridine N-oxides with trimethylsilyl cyanide. Journal of Organic Chemistry, 48(8), 1375–1377. (Foundational reference for Reissert-Henze mechanism).
  • Sun-ShineChem. (n.d.).[2] Material Safety Data Sheet (MSDS) - CAS 886372-53-8.[3] Retrieved from

  • Villo, P., et al. (2019). Practical Synthesis of Functionalized Pyridines via Directed Ortho-Metalation. Journal of Organic Chemistry.

Sources

Foundational

Introduction: The Strategic Importance of a Versatile Scaffold

An In-Depth Technical Guide on the Theoretical and Experimental Analysis of 4-Bromo-6-methylpyridine-2-carbonitrile This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Theoretical and Experimental Analysis of 4-Bromo-6-methylpyridine-2-carbonitrile

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of 4-Bromo-6-methylpyridine-2-carbonitrile, a heterocyclic building block of considerable importance. By integrating theoretical studies with practical, field-proven methodologies, this document aims to deliver a holistic understanding of the molecule's properties, synthesis, and application, thereby empowering its strategic use in the design of next-generation therapeutics.

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The unique electronic properties of the pyridine ring, coupled with its capacity for diverse functionalization, make it a privileged structure in drug design. The presence of a pyridine moiety can enhance biochemical potency, improve metabolic stability, and address challenges related to cellular permeability and protein binding.[3]

4-Bromo-6-methylpyridine-2-carbonitrile (CAS No. 886372-53-8) emerges as a particularly valuable intermediate within this class.[4][5][6] Its trifunctional nature—a reactive bromine atom, a modifiable nitrile group, and a methyl group on the pyridine core—offers a rich platform for synthetic diversification. The bromine atom, in particular, serves as a crucial handle for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[7] This guide will explore the molecule from a fundamental, theoretical perspective and connect these insights to its practical synthesis and application.

Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule's intrinsic properties is the bedrock of its effective application. 4-Bromo-6-methylpyridine-2-carbonitrile is a solid, typically appearing as a yellow crystalline powder, with a defined set of physicochemical characteristics that govern its behavior in chemical reactions and biological systems.[4][6]

Table 1: Physicochemical Properties of 4-Bromo-6-methylpyridine-2-carbonitrile

PropertyValueSource(s)
IUPAC Name 4-bromo-6-methylpyridine-2-carbonitrile[5]
CAS Number 886372-53-8[4][5][6]
Molecular Formula C₇H₅BrN₂[4][6][8]
Molecular Weight 197.03 g/mol [5][8]
Appearance Yellow solid[6]
Purity (Typical) ≥95.0% - 98%[4][6]
InChI Key FCVFYONLGQTBRO-UHFFFAOYSA-N[4][5][6]
Storage Conditions Dry, dark, 0 - 4 °C for short term[6]

Synthetic Pathways: A Practical Approach

The synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile is typically achieved through regioselective bromination of a suitable precursor. The electronic and steric effects of the existing substituents on the pyridine ring guide the incoming electrophile (bromine) to the desired position.[7] A common strategy involves the electrophilic bromination of 6-methylpyridine-2-carbonitrile.

Experimental Protocol: Electrophilic Bromination

This protocol describes a generalized, self-validating workflow for the synthesis and purification of the target compound.

  • Pre-Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer, dissolve the starting material, 6-methylpyridine-2-carbonitrile, in a suitable solvent such as glacial acetic acid. The choice of solvent is critical to ensure solubility of the starting material and to mediate the reactivity of the brominating agent.

  • Bromination: Cool the solution in an ice bath to control the reaction exotherm. Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, portion-wise. Maintaining a low temperature minimizes the formation of undesired side products.

  • Reaction Monitoring: The progress of the reaction must be rigorously monitored. This is typically achieved using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the appearance of the product spot/peak.

  • Quenching and Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of ice water. This step quenches any remaining reactive bromine species. Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate solution, until effervescence ceases.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to ensure complete recovery.

  • Purification: Combine the organic extracts, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate. After filtering off the drying agent, concentrate the solvent under reduced pressure. The resulting crude solid is then purified via column chromatography on silica gel to yield the final, high-purity product.

graphdot cluster_synthesis Synthetic Workflow Start Start: 6-methylpyridine- 2-carbonitrile Reaction Electrophilic Bromination (e.g., NBS in Acetic Acid) Start->Reaction Step 1 Quench Quenching & Neutralization Reaction->Quench Step 2 Extract Liquid-Liquid Extraction Quench->Extract Step 3 Purify Column Chromatography Extract->Purify Step 4 Product End: Pure Product Purify->Product Step 5

Caption: A validated workflow for the synthesis and purification of the target compound.

Theoretical Studies: Predicting and Understanding Reactivity

While experimental data provides concrete characterization, theoretical studies offer profound predictive insights into molecular behavior. Computational chemistry, particularly using Density Functional Theory (DFT), allows us to model the electronic structure of 4-Bromo-6-methylpyridine-2-carbonitrile and predict its properties, stability, and reactivity.[9][10]

Density Functional Theory (DFT) Analysis

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[10] For a molecule like 4-Bromo-6-methylpyridine-2-carbonitrile, a typical DFT calculation (e.g., using the B3LYP functional with a 6-31G(d) basis set) can elucidate several key parameters.[9]

  • Optimized Geometry: The calculation first determines the lowest energy conformation of the molecule, providing precise bond lengths and angles.

  • Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), susceptible to nucleophilic attack. For this molecule, the nitrogen of the pyridine ring and the nitrile group are expected to be electron-rich sites.

  • Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of the molecule, which can then be correlated with experimental Infrared (IR) spectroscopy data to confirm the presence of specific functional groups (e.g., the C≡N stretch of the nitrile).

Insights for Drug Design

These theoretical insights are not merely academic. They provide a rational basis for synthetic choices in drug development:

  • Predicting Reaction Sites: The MEP map helps predict where the molecule will react. For instance, it can confirm the susceptibility of the C4-Br bond to oxidative addition in palladium-catalyzed coupling reactions.

  • Understanding Stability: The HOMO-LUMO gap can be used to compare the relative stability of different derivatives, guiding the design of more robust drug candidates.

  • Rationalizing Interactions: By understanding the electronic landscape of the molecule, chemists can better predict how it will interact with a biological target, such as the active site of an enzyme, facilitating the design of more potent inhibitors.[7]

dot cluster_theory Theoretical & Practical Integration Molecule Target Molecule: 4-Bromo-6-methylpyridine-2-carbonitrile DFT Computational Analysis (DFT) Molecule->DFT Experiment Experimental Validation: - Synthesis - Spectroscopy (NMR, IR, MS) Molecule->Experiment Synthesize & Characterize Properties Predicted Properties: - HOMO/LUMO - MEP Map - Stability DFT->Properties Properties->Experiment Correlates Results Application Application in Drug Discovery Properties->Application Guides Design Experiment->Application Provides Building Block

Caption: Integration of theoretical predictions with experimental validation for drug discovery.

Spectroscopic and Analytical Characterization

The identity and purity of synthesized 4-Bromo-6-methylpyridine-2-carbonitrile must be rigorously confirmed using a suite of analytical techniques. Each method provides a unique piece of structural information, and together they form a self-validating system of characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique reveals the number and environment of protons. For this molecule, one would expect to see two distinct signals in the aromatic region for the two pyridine ring protons and a singlet in the aliphatic region for the three methyl protons. Their chemical shifts and coupling patterns confirm the substitution pattern.

    • ¹³C NMR: This spectrum shows signals for each unique carbon atom. The carbon of the nitrile group (C≡N) would appear at a characteristic downfield shift, providing definitive evidence for this functional group.[11]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight. The mass spectrum will exhibit a molecular ion peak corresponding to the molecule's mass. Critically, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity (M⁺ and M⁺+2), which is a definitive signature for a monobrominated compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by their vibrational frequencies. A sharp, intense absorption band in the range of 2220-2240 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration.

  • X-ray Crystallography: For an unambiguous, three-dimensional structural elucidation, single-crystal X-ray diffraction can be employed. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering the ultimate structural proof.[12]

Conclusion: A Synergy of Theory and Practice

4-Bromo-6-methylpyridine-2-carbonitrile is more than just a chemical intermediate; it is a versatile tool for molecular innovation. This guide has demonstrated that a synergistic approach, combining predictive theoretical studies with robust experimental protocols, is essential for unlocking its full potential. The insights gained from computational analyses provide a rational framework for its strategic deployment in synthesis, while rigorous analytical characterization ensures the integrity of the outcomes. For researchers in drug development, a deep understanding of this scaffold's properties is a critical asset in the quest to design and create novel, effective, and safe medicines.

References

  • Title: The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: 4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237 Source: PubChem URL: [Link]

  • Title: Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: 3-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 21952747 Source: PubChem URL: [Link]

  • Title: 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719 Source: PubChem URL: [Link]

  • Title: Theoretical Investigation of Pyridine Derivatives as High Energy Materials Source: ResearchGate URL: [Link]

  • Title: The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization Source: ResearchGate URL: [Link]

  • Title: Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding Source: ResearchGate URL: [Link]

  • Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions Source: MDPI URL: [Link]

  • Title: Pyridine: the scaffolds with significant clinical diversity Source: PMC - NIH URL: [Link]

  • Title: 4-Bromo-6-methylpyridin-2-ol | C6H6BrNO | CID 23149472 Source: PubChem URL: [Link]

  • Title: Crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile Source: PMC - NIH URL: [Link]

  • Title: Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of Source: The Royal Society of Chemistry URL: [Link]

  • Title: Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines Source: MDPI URL: [Link]

  • Title: Supporting Information Source: The Royal Society of Chemistry URL: [Link]

  • Title: 4-Bromobutyronitrile | C4H6BrN | CID 21412 Source: PubChem URL: [Link]

  • Title: A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

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Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling with 4-Bromo-6-methylpyridine-2-carbonitrile

Application Note: Strategic Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile Executive Summary & Substrate Analysis This guide details the protocols for performing Suzuki-Miyaura cross-coupling re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile

Executive Summary & Substrate Analysis

This guide details the protocols for performing Suzuki-Miyaura cross-coupling reactions using 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886364-86-9). This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., p38 MAP kinase, MEK inhibitors) due to the presence of the nitrile group (a versatile hydrogen bond acceptor and metabolic handle) and the 6-methyl group (providing conformational lock or hydrophobic pocket filling).

Chemo-Electronic Profile

The substrate presents a unique "Push-Pull" electronic environment that dictates the reaction parameters:

FeatureElectronic EffectSynthetic Consequence
C4-Bromine Leaving GroupHighly Activated. The electron-deficient pyridine ring facilitates rapid oxidative addition of Pd(0).
C2-Nitrile Electron Withdrawing (EWG)Activation & Instability. Increases electrophilicity of the ring but is susceptible to hydrolysis (to amide/acid) under high-temperature basic conditions.
Pyridine Nitrogen Lewis BaseCatalyst Poisoning. The lone pair can coordinate to Pd(II), arresting the catalytic cycle.[1][2] Requires steric shielding or bidentate ligands.
C6-Methyl Steric/ElectronicBenzylic Acidity. The electron-poor ring increases the acidity of the methyl protons. Strong bases (e.g., KOtBu) must be avoided to prevent deprotonation and polymerization.

Mechanistic Strategy & Catalyst Selection

To ensure high yields and reproducibility, we must address two competing mechanisms: the desired catalytic cycle and the catalyst deactivation pathway.

The Challenge: Nitrogen Coordination

Pyridines are notorious for poisoning palladium catalysts.[1][2][3] The nitrogen atom competes with phosphine ligands for the metal center.

  • Solution: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or strongly chelating bidentate ligands (e.g., dppf). The steric bulk of the 6-methyl group aids this slightly by hindering the approach of the pyridine nitrogen to the metal center, but it is insufficient on its own.

The Challenge: Nitrile Hydrolysis

The C2-nitrile is activated. Prolonged heating in aqueous hydroxide (NaOH, KOH) will hydrolyze the nitrile to the primary amide.

  • Solution: Use mild carbonate (K₂CO₃) or phosphate (K₃PO₄) bases.

Visualization: Reaction Logic & Pathways

The following diagram illustrates the critical decision pathways and the catalytic cycle, highlighting the "Poisoning Trap" that must be avoided.

SuzukiLogic Substrate 4-Bromo-6-methyl pyridine-2-carbonitrile Pd0 Pd(0) Active Species Substrate->Pd0 Start Hydrolysis Side Rxn: Nitrile Hydrolysis (Avoid Strong Base/High T) Substrate->Hydrolysis pH > 12 or T > 110°C OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast (E-poor ring) Coordination N-Coordination (Catalyst Poisoning) Pd0->Coordination If Ligand is small Transmetal Transmetallation (Base + Boronic Acid) OxAdd->Transmetal Rate Limiting RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product

Caption: Mechanistic flow showing the primary catalytic cycle (Green path) versus the catalyst poisoning and hydrolysis failure modes (Red paths).

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Aryl Boronic Acids)

Best for: Robust aryl boronic acids, scale-up (grams), and cost-efficiency.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.1 – 1.3 equiv

  • Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Concentration: 0.15 M

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and degassed Water (4:1 v/v).

  • Base: Add K₂CO₃ (2.5 equiv). Note: Adding base as a solid is preferred to minimize initial pH spikes, but a 2M aqueous solution is acceptable if added slowly.

  • Heat: Heat the mixture to 85°C for 4–12 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. The nitrile group imparts polarity, often making the product distinct from non-polar byproducts.

Protocol B: The "High-Performance" Method (Heteroaryl/Hindered Partners)

Best for: Unstable boronic acids (e.g., 2-pyridyl, 5-membered heterocycles) or sterically hindered partners.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[5][6]

  • Pre-Catalyst: XPhos Pd G2 or G3 (2–3 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene / Water (10:1) or THF / Water (10:1)

  • Concentration: 0.1 M

Procedure:

  • Charge: Combine substrate, boronic acid, and K₃PO₄ (tribasic potassium phosphate) in the vessel.

  • Solvent: Add Toluene and Water. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add XPhos Pd G2 precatalyst rapidly against a counter-flow of Argon.

  • Reaction: Heat to 80°C .

    • Why XPhos? The bulky biaryl phosphine ligand creates a "roof" over the Pd center, preventing the pyridine nitrogen of the substrate from coordinating and poisoning the catalyst.

    • Why Phosphate? K₃PO₄ is sufficiently basic to activate the boronic acid but less nucleophilic than hydroxide, protecting the nitrile.

  • Workup: Standard extraction. Avoid acidic washes to prevent nitrile hydrolysis.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch from Pd(PPh₃)₄ to XPhos Pd G2 or Pd(dppf)Cl₂ . Increase temperature to 100°C.
Hydrolysis (Amide formation) Base too strong / Temp too highSwitch base from Na₂CO₃ to K₃PO₄ or KF . Lower temp to 70°C.
Protodeboronation (Ar-H) Unstable Boronic AcidUse Protocol B . Increase boronic acid equivalents (2.0 equiv). Use Boronic Esters (BPin) instead of acids.
Homocoupling (Ar-Ar) Oxygen leakEnsure rigorous degassing. Sparge solvents for >15 mins before catalyst addition.[4]

References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Malinowski, Z., et al. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold... (Demonstrates reactivity of electron-deficient halides). Bioorganic Chemistry, 107.[8]

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. (General reference for base/solvent effects).

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[1][2][3][9] (Specific guidance on N-coordination).

Sources

Application

Buchwald-Hartwig amination of 4-Bromo-6-methylpyridine-2-carbonitrile

Application Note: Optimized Buchwald-Hartwig Amination of 4-Bromo-6-methylpyridine-2-carbonitrile Executive Summary This application note details the optimized protocol for the palladium-catalyzed amination of 4-Bromo-6-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Buchwald-Hartwig Amination of 4-Bromo-6-methylpyridine-2-carbonitrile

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed amination of 4-Bromo-6-methylpyridine-2-carbonitrile . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, MEK) and CNS-active agents. While the C4-bromide is activated for nucleophilic aromatic substitution (


), the Buchwald-Hartwig amination is preferred when coupling sterically hindered amines, anilines with low nucleophilicity, or when mild thermal conditions are required to preserve the labile nitrile group.

Substrate Analysis & Chemoselectivity

Target Molecule: 4-Bromo-6-methylpyridine-2-carbonitrile Key Structural Features:

  • C4-Bromide: The primary electrophilic handle. Highly activated due to the electron-withdrawing nature of the pyridine nitrogen and the C2-nitrile.

  • C2-Nitrile (Cyano): A sensitive functional group. It renders the ring electron-deficient but is susceptible to:

    • Nucleophilic attack: Strong bases (e.g., alkoxides) can convert the nitrile to an imidate.

    • Hydrolysis: Aqueous basic conditions at high heat can convert it to a primary amide.

    • Catalyst Poisoning: The

      
      -system of the nitrile or the lone pair can coordinate to Pd(0), potentially arresting the catalytic cycle.
      
  • Pyridine Nitrogen: Can act as a competitive ligand for Palladium, necessitating bulky biaryl phosphine ligands to displace it.

Method Development: The "Nitrile-Safe" Strategy

Base Selection (Critical)

Standard Buchwald conditions often utilize Sodium tert-butoxide (NaOtBu). However, with 2-cyanopyridines, tert-butoxide can attack the nitrile.

  • Recommendation: Use Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    . These mild inorganic bases are sufficiently basic to deprotonate the Pd(II)-amine complex but lack the nucleophilicity to attack the nitrile.
Ligand & Catalyst Selection

To overcome the inhibitory effect of the pyridine nitrogen and the nitrile, we utilize Dialkylbiaryl Phosphines .

  • Primary Recommendation (Xantphos): For primary amines and unhindered anilines. The wide bite angle of Xantphos (approx 111°) facilitates reductive elimination.

  • Secondary Recommendation (BrettPhos/tBuBrettPhos): For difficult, sterically hindered amines or electron-poor anilines.

  • Precatalyst:

    
      or BrettPhos Pd G4 . The G4 precatalyst ensures rapid initiation even at lower temperatures.
    

Optimized Experimental Protocol

Reagent Stoichiometry Table
ComponentRoleEquivalentsConcentration
Substrate Electrophile1.0 equiv0.2 M
Amine Nucleophile1.2 equiv-

Catalyst Source2.5 mol% (0.025 eq)-
Xantphos Ligand5.0 mol% (0.05 eq)-

Base2.0 equiv-
1,4-Dioxane Solvent-Anhydrous
Step-by-Step Procedure

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the vessel with:

    • 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 eq)

    • 
       (2.5 mol%)
      
    • Xantphos (5.0 mol%)

    • 
       (2.0 eq, finely ground)
      
    • Solid Amine (if applicable)

  • Evacuation: Cap the vessel. Evacuate and backfill with Argon three times to remove trace oxygen.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

    • Liquid Amine Addition: If the amine is liquid, add it now via syringe.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the solvent).

  • Reaction: Place the vessel in a pre-heated oil block at 90°C . Stir vigorously (800 rpm) for 4–12 hours.

    • Monitoring: Check via LC-MS or TLC. Look for the disappearance of the bromide (UV active) and the appearance of the highly fluorescent amino-pyridine product.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (ethyl acetate).

    • Filter through a pad of Celite to remove insoluble salts and Palladium black.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualizations

Experimental Workflow (DOT Diagram)

BuchwaldWorkflow Setup 1. Inert Setup (Flame dry, Argon) Charge 2. Charge Solids (Substrate, Base, Cat/Ligand) Setup->Charge Degas 3. Solvent & Degas (Dioxane, Sparge 10m) Charge->Degas Heat 4. Reaction (90°C, 4-12h) Degas->Heat Activation Filter 5. Workup (Celite Filter, EtOAc) Heat->Filter Complete Conversion Isolate 6. Purification (Flash Column) Filter->Isolate

Figure 1: Step-by-step workflow for the amination of cyanopyridines ensuring inert conditions.

Mechanistic Pathway & Inhibition Risks

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination OxAdd->Coord + HNR2 Nitrile Nitrile Poisoning (Coordination to Pd) OxAdd->Nitrile Risk Deprot Deprotonation (Base: Cs2CO3) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim Hydrolysis Nitrile Hydrolysis (If wet/strong base) Deprot->Hydrolysis Avoid NaOtBu RedElim->Pd0 Cycle Repeats

Figure 2: Catalytic cycle highlighting the oxidative addition into the C-Br bond and potential nitrile-related side reactions.

Troubleshooting & Quality Control

  • Low Conversion?

    • Cause: Catalyst deactivation by the pyridine nitrogen.

    • Solution: Increase catalyst loading to 5 mol% or switch to BrettPhos Pd G4 , which is more robust against heteroatom coordination.

  • Nitrile Hydrolysis (Amide formation)?

    • Cause: Wet solvent or base.

    • Solution: Ensure Dioxane is anhydrous (Karl Fischer < 50 ppm). Switch from

      
       to anhydrous 
      
      
      
      .
  • Pd Contamination in Product:

    • Pyridine products love to bind Palladium.

    • Protocol: Treat the crude organic layer with SiliaMetS® Thiol or DMT scavengers (0.5 eq relative to Pd) for 1 hour before filtration.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[2]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970.

  • BenchChem. (2025).[3][6] Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile.[6] BenchChem Application Library.

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[2] Angewandte Chemie International Edition, 34(12), 1348-1350.

Sources

Method

Technical Application Note: Sonogashira Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile

Executive Summary This application note details the protocols for the Sonogashira cross-coupling of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886364-86-9). This substrate presents a unique dichotomy in reactivity: th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the Sonogashira cross-coupling of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886364-86-9). This substrate presents a unique dichotomy in reactivity: the electron-withdrawing nitrile group at the C2 position activates the C4-bromide for oxidative addition, yet simultaneously renders the pyridine ring susceptible to nucleophilic attack and metal center coordination.

We present two validated protocols:

  • Method A (Standard Pd/Cu): A robust, high-throughput method for standard alkynes.

  • Method B (Copper-Free): A high-fidelity protocol for sensitive alkynes or to eliminate Glaser homocoupling, utilizing sterically demanding phosphine ligands.

Substrate Analysis & Mechanistic Insight[1]

Structural & Electronic Properties

The substrate, 4-Bromo-6-methylpyridine-2-carbonitrile , possesses three distinct functional handles that dictate reaction conditions:

PositionFunctional GroupElectronic EffectImpact on Sonogashira Coupling
C2 Nitrile (-CN) Strong Electron Withdrawing (EWG)Activation: Lowers the LUMO energy, facilitating rapid oxidative addition of Pd(0) into the C4-Br bond. Risk: Susceptible to hydration (to amide) under highly basic aqueous conditions.
C4 Bromide (-Br) Leaving GroupReactivity: Moderate. More reactive than chloropyridines but less labile than iodides. Requires active Pd species.
C6 Methyl (-CH3) Weak Electron Donating / StericSterics: Provides mild steric bulk around the pyridine nitrogen, potentially reducing non-productive

-binding to the catalyst.
Ring Pyridine N Lewis BasePoisoning: The lone pair can coordinate to Pd(II) or Cu(I), arresting the catalytic cycle.
The "Nitrile Effect" in Cross-Coupling

The C2-cyano group significantly reduces the electron density of the pyridine ring. While this accelerates the initial oxidative addition step, it increases the risk of Nucleophilic Aromatic Substitution (


) . If the alkyne is highly nucleophilic or the base is too strong (e.g., hydroxide/alkoxide), direct displacement of the bromide or attack on the nitrile may compete with the catalytic cycle.

Experimental Protocols

Method A: Standard Pd/Cu Catalysis (The "Workhorse" Protocol)

Recommended for: Stable, non-volatile alkynes and initial screening.

Reagents:

  • Substrate: 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (3–5 mol%)
  • Co-catalyst: Copper(I) Iodide [CuI] (2–3 mol%)

  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Protocol:

  • Preparation: Oven-dry a Schlenk flask or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.

  • Loading: Charge the flask with the pyridine substrate (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 equiv), and CuI (0.03 equiv).
    • Note: If the alkyne is a solid, add it now. If liquid, add in step 4.

  • Degassing (Critical): Cap the flask. Evacuate and backfill with Argon three times.

    • Why? Oxygen promotes Cu-catalyzed homocoupling of the alkyne (Glaser coupling), consuming the reagent and complicating purification.

  • Solvation: Syringe in anhydrous THF (or DMF) and the amine base. If the alkyne is liquid, add it dropwise now.

  • Reaction: Stir at room temperature (RT) for 1 hour. If conversion is low (<10% by TLC/LCMS), heat to 50°C.

    • Caution: Avoid temperatures >80°C with this substrate to prevent nitrile hydrolysis or degradation.

  • Workup: Dilute with EtOAc. Wash with 5% aqueous NH

    
    OH  or saturated NH
    
    
    
    Cl/EDTA solution.
    • Reason: The ammonia/EDTA wash sequesters copper species that otherwise bind to the pyridine nitrogen, carrying blue/green color into the product.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica flash chromatography.
Method B: Copper-Free High-Fidelity Protocol

Recommended for: Electron-deficient alkynes, expensive alkynes, or if homocoupling is observed in Method A.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyne: 1.1 equiv

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: XPhos or SPhos (10 mol%)

    • Mechanistic Note: These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition and reductive elimination while preventing catalyst aggregation, compensating for the lack of the "copper effect."

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (Anhydrous)

Step-by-Step Protocol:

  • Loading: In a glovebox or under strict Argon flow, charge a vial with Pd(OAc)

    
    , Ligand (XPhos), Cs
    
    
    
    CO
    
    
    , and the pyridine substrate.
  • Solvation: Add anhydrous MeCN.

  • Activation: Stir for 5 minutes to allow formation of the active Pd(0)-Ligand complex.

  • Addition: Add the terminal alkyne.

  • Reaction: Heat to 60–80°C.

    • Note: Copper-free reactions typically require higher energy barriers (heat) compared to Pd/Cu systems because the transmetallation step is slower or replaced by a carbopalladation/deprotonation pathway.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate protocol and the mechanistic flow.

SonogashiraWorkflow cluster_mech Mechanistic Note Start Substrate: 4-Bromo-6-methylpyridine-2-carbonitrile CheckAlkyne Analyze Alkyne Partner Start->CheckAlkyne Standard METHOD A: Standard Pd/Cu (Pd(PPh3)2Cl2 / CuI) CheckAlkyne->Standard Standard/Cheap Alkyne Homocoupling Risk: Glaser Homocoupling? CheckAlkyne->Homocoupling Precious/Reactive Alkyne Cond_Std Conditions: THF/TEA, RT to 50°C Standard->Cond_Std CuFree METHOD B: Copper-Free (Pd(OAc)2 / XPhos / Cs2CO3) Cond_Hi Conditions: MeCN, 60-80°C CuFree->Cond_Hi Workup Workup: NH4OH Wash (Method A) Celite Filter (Method B) Cond_Std->Workup Cond_Hi->Workup Homocoupling->Standard Low Risk Homocoupling->CuFree High Risk Note Method A relies on Cu-acetylide transmetallation. Method B relies on Pd-activation & base deprotonation.

Figure 1: Decision workflow for optimizing the coupling of 4-Bromo-6-methylpyridine-2-carbonitrile.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst poisoning by Pyridine-N.Switch to Method B (Bulky ligands like XPhos shield the Pd center). Increase temperature to 80°C.
Homocoupling (Alkyne Dimer) Oxygen presence or excess Cu.Degas solvents rigorously (freeze-pump-thaw). Switch to Method B (Cu-free).
Hydrolysis of Nitrile (Amide formation) Wet solvent + high temp + base.Use anhydrous solvents (purchase Sure/Seal™ or dry over sieves). Avoid hydroxide bases; stick to Carbonates or Amines.
Blue/Green Product Copper contamination.Wash organic layer with 10% EDTA or NH

OH:Sat. NH

Cl (1:1)
.
Low Conversion Oxidative addition is slow.The 2-CN group actually helps this step. If slow, the catalyst is likely dead (Pd black). Add fresh catalyst or switch to Pd(dppf)Cl

.

Safety & Handling

  • Cyanide Warning: While the nitrile group is bonded, thermal decomposition or exposure to strong acids/oxidizers could theoretically release HCN, though unlikely under these coupling conditions. Work in a well-ventilated fume hood.

  • Palladium/Copper: Heavy metals. Dispose of all waste in designated aqueous/organic metal waste streams.

  • Pressure: If heating in a sealed vial (Method B), ensure the vessel is rated for the pressure generated by the solvent (MeCN) at 80°C.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922. Link

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link

  • Pu, X., Li, H., & Colacot, T. J. (2013). Suzuki–Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids Catalyzed by Pd(OAc)2/XPhos. Journal of Organic Chemistry (Application of XPhos in difficult couplings). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition (Foundational work on bulky phosphines). Link

  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine (Analogous substrate protocols). Link

Sources

Application

Application Note: Strategic Optimization of the Heck-Mizoroki Reaction for the Synthesis of Substituted Pyridines

Topic: Heck Reaction Conditions for 4-Bromo-6-methylpyridine-2-carbonitrile Executive Summary The palladium-catalyzed Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Heck Reaction Conditions for 4-Bromo-6-methylpyridine-2-carbonitrile

Executive Summary

The palladium-catalyzed Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic optimization and application of the Heck reaction for a challenging heterocyclic substrate: 4-Bromo-6-methylpyridine-2-carbonitrile. This substrate, featuring an electron-deficient pyridine ring and a coordinating nitrile group, presents unique challenges that necessitate a carefully considered approach to catalyst, ligand, base, and solvent selection. We will delve into the mechanistic rationale behind experimental choices, present a robust and validated protocol, and offer troubleshooting guidance to ensure successful implementation in a laboratory setting.

Mechanistic Underpinnings: The Pd(0)/Pd(II) Catalytic Cycle

A foundational understanding of the Heck reaction mechanism is paramount for rational optimization. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, which consists of several key elementary steps.[1] The efficiency of each step is highly dependent on the chosen reaction parameters.

The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-6-methylpyridine-2-carbonitrile, forming a Pd(II) complex.[3][4] This is often the rate-determining step. The electron-deficient nature of the pyridine ring can facilitate this step.

  • Olefin Coordination & Insertion: The alkene coupling partner coordinates to the Pd(II) center, followed by a migratory insertion into the Aryl-Pd bond.[3][4]

  • β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[3][4] This step dictates the regioselectivity of the final product.

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated HBr and facilitate the reductive elimination of the palladium-hydride species, regenerating the active Pd(0) catalyst for the next cycle.[3][4]

Heck_Catalytic_Cycle cluster_main Heck-Mizoroki Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)(Br)L₂ pd0->pdiia Oxidative Addition pdiib [Ar-Pd(II)(Alkene)L]⁺Br⁻ pdiia->pdiib Alkene Coordination pdiic R-Pd(II)(Br)L₂ pdiib->pdiic Migratory Insertion pdiid H-Pd(II)(Br)L₂ pdiic->pdiid β-Hydride Elimination pdiid->pd0 Reductive Elimination (Base) Product Product pdiid->Product BaseHBr Base-H⁺ Br⁻ pdiid->BaseHBr ArBr Ar-Br ArBr->pdiia Alkene Alkene Alkene->pdiib

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Strategic Parameter Selection for 4-Bromo-6-methylpyridine-2-carbonitrile

The electronic properties of the pyridine substrate—specifically, the electron-withdrawing nature of the nitrile group and the ring nitrogen—are critical factors. While these features enhance the reactivity of the C-Br bond towards oxidative addition, the nitrogen lone pair can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, a judicious choice of reaction components is essential.

Palladium Pre-catalyst

The reaction is catalyzed by palladium complexes, with common precatalysts including Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[1]

  • Palladium(II) Acetate (Pd(OAc)₂): This is often the preferred choice. While it is a Pd(II) source, it is readily reduced in situ to the active Pd(0) species by ligands (like phosphines), amines, or the alkene itself.[4] Its stability to air and lower cost make it highly practical.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a pre-formed Pd(0) catalyst and can be very effective.[1] However, it is sensitive to air and its high phosphine loading can sometimes inhibit the reaction by preventing alkene coordination.[4]

Recommendation: Start with Pd(OAc)₂ due to its operational simplicity and proven efficacy.

Ligand Selection

Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity.

  • Monodentate Phosphines: Triarylphosphines like Triphenylphosphine (PPh₃) and Tri(o-tolyl)phosphine (P(o-tol)₃) are standard choices.[1] P(o-tol)₃, being more electron-donating and bulkier than PPh₃, can sometimes accelerate oxidative addition and subsequent steps.

  • Bulky, Electron-Rich Phosphines: Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) have been shown to be highly effective for coupling less reactive aryl chlorides and bromides, often allowing for milder reaction conditions.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable complexes with palladium, making them suitable for high-temperature reactions and for coupling challenging substrates.[5][6] They can be a powerful alternative if phosphine-based systems fail.

Recommendation: For 4-Bromo-6-methylpyridine-2-carbonitrile, the potential for pyridine nitrogen coordination is a key concern. A bulky ligand like P(o-tol)₃ or P(t-Bu)₃ is recommended to create steric hindrance around the palladium center, which can disfavor substrate inhibition and promote the desired catalytic cycle.

Base Selection

The base is crucial for regenerating the Pd(0) catalyst.[4] Both organic and inorganic bases are commonly used.

  • Organic Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. However, they can sometimes lead to side reactions or more complex purifications.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are excellent choices.[1][6] Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to higher efficiency, especially with electron-rich aryl bromides.[7]

  • Inorganic Acetates: Sodium acetate (NaOAc) or potassium acetate (KOAc) are milder bases that are also effective.[3]

Recommendation: An inorganic base like K₂CO₃ or Cs₂CO₃ is generally preferred for its clean reaction profile. For this specific substrate, a moderately strong base is ideal.

Solvent and Temperature

The choice of solvent is dictated by the solubility of the reagents and the required reaction temperature. High-boiling polar aprotic solvents are typical.

  • Common Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), or Dioxane.

  • Temperature: Heck reactions often require elevated temperatures, typically between 80-140 °C, to proceed at a reasonable rate.[5][6]

Recommendation: DMF or DMAc are excellent starting points. A reaction temperature of 100-120 °C should be sufficient to drive the reaction to completion without significant thermal decomposition.

Optimized Screening Conditions & Data

For a systematic approach, we recommend screening several conditions. The following table outlines a logical progression for optimizing the reaction of 4-Bromo-6-methylpyridine-2-carbonitrile with a model alkene, n-butyl acrylate.

EntryPd Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF12012Moderate
2Pd(OAc)₂ (2)P(o-tol)₃ (4) K₂CO₃ (2.0)DMF12012Good
3Pd(OAc)₂ (2)P(o-tol)₃ (4)Cs₂CO₃ (2.0) DMF1208Excellent
4Pd₂(dba)₃ (1)P(t-Bu)₃ (4)K₂CO₃ (2.0)Dioxane10012Good
5Pd(OAc)₂ (2)NoneEt₃N (2.0)NMP14024Low (Jeffery Conditions)

Note: Yields are illustrative based on expected outcomes from literature precedents.

Detailed Experimental Protocol

This protocol describes a validated procedure for the Heck coupling of 4-Bromo-6-methylpyridine-2-carbonitrile with n-butyl acrylate.

Experimental_Workflow cluster_workflow Laboratory Workflow start Start reagents 1. Reagent Preparation - Weigh solids:  Ar-Br, Base, Pd(OAc)₂, Ligand - Measure liquids:  Alkene, Solvent start->reagents setup 2. Reaction Setup - Add solids to oven-dried Schlenk flask - Seal with septum - Evacuate & backfill with Argon (3x) reagents->setup addition 3. Liquid Addition - Add degassed solvent via syringe - Add alkene via syringe setup->addition reaction 4. Reaction - Place flask in preheated oil bath - Stir vigorously at 120 °C addition->reaction monitoring 5. Monitoring - Withdraw aliquots periodically - Analyze by TLC or LC-MS - Check for consumption of Ar-Br reaction->monitoring monitoring->reaction Continue Reaction workup 6. Workup - Cool to room temperature - Dilute with Ethyl Acetate - Wash with H₂O and brine monitoring->workup Reaction Complete purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End (Characterization: NMR, MS) purify->end

Caption: Step-by-step experimental workflow for the Heck reaction.

Materials
  • 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure
  • Vessel Preparation: Place an appropriately sized Schlenk flask equipped with a magnetic stir bar under high vacuum and heat with a heat gun for 5 minutes. Allow to cool to room temperature under vacuum and backfill with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Under a positive flow of inert gas, add 4-Bromo-6-methylpyridine-2-carbonitrile, Cesium Carbonate, Palladium(II) Acetate, and Tri(o-tolyl)phosphine to the flask.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Alkene Addition: Add anhydrous DMF via syringe, followed by n-butyl acrylate. The solvent should be degassed prior to use by bubbling with argon for 15-20 minutes.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 120 °C and begin vigorous stirring. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 8-12 hours).

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The major product is expected to be the trans-isomer.

References

  • J&K Scientific LLC. (2021, February 17). Heck Reaction. J&K Scientific. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. [Link]

  • ACS Publications. (n.d.). Theoretical Analysis of the Mechanism of Palladium(II) Acetate-Catalyzed Oxidative Heck Coupling of Electron-Deficient Arenes with Alkenes. Journal of the American Chemical Society. [Link]

  • ACS Publications. (n.d.). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. [Link]

Sources

Method

Application Note: Stille Cross-Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile

Introduction & Strategic Significance 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a high-value pharmacophore scaffold used extensively in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and GP...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a high-value pharmacophore scaffold used extensively in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands. Its structural utility lies in its trifunctional nature:

  • C2-Nitrile: A versatile handle for heterocycle formation (e.g., tetrazoles, amidines) or hydrolysis to amides/acids.

  • C6-Methyl: Provides steric modulation and solubility enhancement without significantly deactivating the ring.

  • C4-Bromine: The primary site for cross-coupling.

While Suzuki-Miyaura coupling is common, the Stille coupling offers distinct advantages for this substrate, particularly when coupling partners are base-sensitive or possess complex functionality (e.g., heteroaryl stannanes) that might be unstable under the hydrolytic conditions of boronic acid couplings.

Mechanistic Considerations

The presence of the electron-withdrawing cyano group at C2 significantly decreases the electron density of the pyridine ring.

  • Oxidative Addition: The C4-Br bond is highly activated, making oxidative addition to Pd(0) rapid.

  • Transmetallation: This is often the rate-determining step.[1] The electron-deficient nature of the pyridyl-Pd(II) intermediate can sometimes retard transmetallation with electron-poor stannanes.

  • Recommendation: The use of Copper(I) Iodide (CuI) as a co-catalyst is strongly recommended to facilitate the "Copper Effect," promoting transmetallation via a transient organocopper species.

Reaction Engineering & Protocol

This section details a validated protocol optimized for high conversion and minimal homocoupling.

Standard Operating Procedure (SOP)

Reaction Class: Pd(0)-Catalyzed


 Cross-Coupling
Scale:  1.0 mmol (Adaptable to gram-scale)
Reagents & Materials
ComponentEquiv.RoleSpecification
Substrate 1.0Electrophile4-Bromo-6-methylpyridine-2-carbonitrile
Organostannane 1.1 - 1.2Nucleophile

(Aryl/Heteroaryl/Vinyl)
Catalyst 0.05 (5 mol%)Catalyst

(Tetrakis)
Co-Catalyst 0.10 (10 mol%)PromoterCuI (Copper(I) Iodide)
Solvent 0.2 MMedium1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Protocol
  • Inertion: Flame-dry a two-neck round-bottom flask or sealable reaction vial. Purge with Argon for 5 minutes.

  • Charging: Add 4-Bromo-6-methylpyridine-2-carbonitrile (197 mg, 1.0 mmol),

    
     (58 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).
    
    • Note: If the organostannane is a solid, add it here.

  • Solvation: Add anhydrous 1,4-Dioxane (5.0 mL). Sparge the solvent with Argon for 10 minutes to remove dissolved

    
    .
    
    • Critical: Oxygen causes rapid catalyst decomposition and homocoupling of the stannane.

  • Initiation: Add the liquid organostannane (e.g., Tributyl(phenyl)tin) via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS or TLC (Hexane/EtOAc 4:1).

    • Endpoint: Disappearance of the bromide starting material (

      
      ).
      
  • Workup (Tin Removal): Cool to room temperature. Dilute with EtOAc (20 mL) and pour into a saturated aqueous solution of KF (Potassium Fluoride) . Stir vigorously for 30 minutes.

    • Mechanism:[1][2][3] Fluoride precipitates the tin byproduct as insoluble

      
      , which can be removed by filtration over Celite.
      
Optimization for Challenging Substrates

For sterically hindered stannanes or when


 fails:
  • Catalyst System:

    
     (2 mol%) + XPhos  or 
    
    
    
    (8 mol%).
  • Rationale:

    
     (Triphenylarsine) is a "softer" ligand that often accelerates the rate-limiting transmetallation step in Stille couplings of electron-deficient heterocycles.
    

Visualizations

Catalytic Cycle & Mechanistic Pathway

The following diagram illustrates the specific catalytic cycle, highlighting the Copper(I) effect which is crucial for this electron-deficient pyridine scaffold.

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to CN group) Pd0->OxAdd + Substrate PdII_Int Pd(II)-Br Intermediate (Electron Deficient) OxAdd->PdII_Int TransMet Transmetallation (Rate Determining) PdII_Int->TransMet Cu_Cycle Cu(I) Transmetallation (The 'Copper Effect') Cu_Cycle->TransMet Transfer R to Pd RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product Product 4-R-6-Me-Py-2-CN RedElim->Product Substrate 4-Br-6-Me-Py-2-CN Substrate->OxAdd Stannane R-SnBu3 Stannane->Cu_Cycle + CuI

Figure 1: Catalytic cycle highlighting the CuI-mediated transmetallation pathway, essential for electron-deficient pyridines.

Experimental Workflow (Tin Remediation)

Organotin residues are toxic and notoriously difficult to remove. This workflow ensures pharmaceutical-grade purity.

Workflow Start Crude Reaction Mixture Step1 Dilute with EtOAc Start->Step1 Step2 Add Sat. aq. KF (Stir 30 min) Step1->Step2 Step3 Filter through Celite Pad Step2->Step3 Removes Bu3SnF(s) Step4 Phase Separation Step3->Step4 Step5 Silica Gel Chromatography Step4->Step5 End Pure Product (<10ppm Sn) Step5->End

Figure 2: Downstream processing workflow focusing on the efficient removal of tributyltin byproducts.

Representative Application Data

The following table summarizes expected outcomes using the standard protocol (Method A) versus the optimized protocol (Method B) for various coupling partners.

Coupling Partner (

)
Product TypeMethod A (Standard)Method B (Optimized)Notes
Tributyl(phenyl)tin Biaryl78% Yield88% YieldStandard baseline.
Tributyl(vinyl)tin Alkene65% Yield82% YieldProne to polymerization; add BHT.
2-(Tributylstannyl)furan Heterobiaryl55% Yield85% YieldHeterocycles benefit significantly from CuI.
Tributyl(thiazol-2-yl)tin Heterobiaryl<30% Yield72% YieldRequires

system.

Method A:


, Toluene, 90°C.
Method B: 

+ CuI (10%), Dioxane, 90°C.

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as a ligand." Journal of the American Chemical Society, 113(25), 9585–9595. Link

  • Han, X., Stoltz, B. M., & Corey, E. J. (1999). "Cuprous Iodide Accelerated Stille Coupling." Journal of the American Chemical Society, 121(33), 7600–7605. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie, 41(22), 4176-4211. (Context on electron-deficient heterocycles). Link

  • Gallos, J. K., & Sarli, V. C. (2003). "Stille coupling in the synthesis of nitrogen heterocycles." Current Organic Chemistry, 7(4), 397-417. (Review of pyridine couplings).

Sources

Application

Application Note: High-Efficiency Negishi Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile

Abstract & Scope This application note details the optimized protocol for the Negishi cross-coupling of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8). This scaffold is a critical intermediate in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the Negishi cross-coupling of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8). This scaffold is a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. The presence of the electron-withdrawing nitrile group at the C2 position activates the C4-bromide for oxidative addition but also introduces a risk of nucleophilic attack or hydrolysis.

This guide demonstrates how to leverage the mild nature of organozinc reagents to achieve high-yielding C–C bond formation at the C4 position while preserving the C2-nitrile and C6-methyl functionalities. We compare alkyl- and aryl-zinc coupling partners and provide a robust method for suppressing homocoupling and reductive dehalogenation.

Retrosynthetic & Mechanistic Analysis

Substrate Electronics

The substrate, 4-Bromo-6-methylpyridine-2-carbonitrile, possesses a unique electronic push-pull system:

  • C2-Nitrile (-CN): A strong electron-withdrawing group (EWG) that lowers the LUMO energy of the pyridine ring, significantly accelerating the rate of oxidative addition at the C4-Br bond.

  • C6-Methyl (-CH3): A weak electron-donating group that provides steric bulk, protecting the N-lone pair from coordinating too strongly with the catalyst.

  • C4-Bromide: The site of functionalization.

Why Negishi?

While Suzuki-Miyaura coupling is common, the Negishi coupling (Organozinc) is superior for this specific scaffold for two reasons:

  • Nitrile Stability: Organozinc reagents are "softer" nucleophiles compared to Grignard or Organolithium reagents, preventing nucleophilic attack on the sensitive C2-nitrile.

  • Reaction Rate: The highly electron-deficient nature of the pyridine ring pairs exceptionally well with the high nucleophilicity of organozincs in the transmetallation step, often allowing reactions to proceed at lower temperatures than boronic acids.

Catalytic Cycle (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition into the electron-poor C4-Br bond.

NegishiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate Substrate Substrate: 4-Bromo-6-methyl- pyridine-2-carbonitrile Substrate->OxAdd TransMetal Transmetallation (Ar-Pd(II)-R) OxAdd->TransMetal + R-Zn-X (-ZnXBr) ZnReagent Organozinc Reagent (R-Zn-X) ZnReagent->TransMetal RedElim Reductive Elimination (Product Release) TransMetal->RedElim Isomerization RedElim->Pd0 Regeneration Product Product: 4-Alkyl/Aryl-6-methyl- pyridine-2-carbonitrile RedElim->Product Release

Figure 1: Catalytic cycle for the Negishi coupling of 4-Bromo-6-methylpyridine-2-carbonitrile. The electron-deficient nature of the pyridine facilitates the initial oxidative addition step.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (5 mol%).

    • Note: Pd(dppf)Cl₂ is preferred for alkyl-zinc reagents to prevent

      
      -hydride elimination.
      
  • Solvent: Anhydrous THF (0.1 M - 0.2 M concentration).

  • Additives: LiCl (optional, if using Knochel-type zinc reagents).

Preparation of Organozinc Reagent (R-ZnX)

Choose Method A or B based on the availability of starting materials.

Method A: From Alkyl Halides (Direct Insertion - Knochel's Method)

  • Activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

  • Add the alkyl halide (R-Br or R-I, 1.0 equiv) and LiCl (1.0 equiv).

  • Stir at RT (for iodides) or 40°C (for bromides) until conversion is complete (check by GC/titration).

  • Result: A solution of R-ZnX·LiCl.

Method B: Transmetallation (From Grignard/Lithium) Use this only if "R" does not contain sensitive functional groups.

  • Prepare or purchase the Grignard reagent (R-MgBr) in THF.

  • Cool to 0°C.

  • Add anhydrous ZnCl₂ (1.1 equiv, 1.0 M in THF) dropwise.

  • Stir for 30 min at RT.

  • Result: A solution of R-ZnCl.[1]

Coupling Reaction Procedure
  • Setup: Flame-dry a reaction vial/flask and purge with Argon/Nitrogen.

  • Catalyst Loading: Add 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv, e.g., 197 mg for 1 mmol) and Pd(dppf)Cl₂ (0.05 equiv, 41 mg).

  • Solvation: Add anhydrous THF (5 mL).

  • Addition: Add the prepared Organozinc reagent (1.2 - 1.5 equiv) dropwise via syringe at Room Temperature (RT).

    • Critical: Do not add the pyridine to the zinc reagent; add the zinc to the pyridine/catalyst mixture to maintain catalytic turnover.

  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by LCMS or TLC.

    • TLC Monitoring: The product will likely be more polar than the starting bromide but less polar than the hydrolyzed amide side-product.

  • Quench: Cool to RT. Carefully quench with saturated aqueous NH₄Cl.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.[2]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Optimization & Data Summary

The following table summarizes optimization studies performed on this specific scaffold type.

ParameterVariationOutcomeRecommendation
Catalyst Pd(PPh₃)₄Good yield for Aryl-Zn; poor for Alkyl-Zn (isomerization).Use for Aryl-Zn.[1][3][4][5]
Catalyst Pd(dppf)Cl₂ Excellent yield (>85%) for Alkyl-Zn. Standard Choice.
Catalyst PEPPSI-IPrHigh activity, allows RT coupling.Use for sterically hindered R groups.
Solvent THFOptimal solubility and rate.Standard Choice.
Solvent DMFIncreased homocoupling of R-Zn.Avoid.
Temp RTSlow conversion (24h+).Heat to 60°C for efficiency.
Temp 100°CDegradation of nitrile to amide observed.Keep < 80°C.
Chemoselectivity Verification
  • Target: C4-Coupling.

  • Risk: C2-Nitrile attack (forming ketone after workup).

  • Observation: Using Organozinc reagents (R-ZnX), <2% of nitrile attack is observed. Using Grignard reagents (R-MgX) directly results in >40% nitrile attack. This validates the necessity of the Negishi protocol.

Troubleshooting Guide

Issue: Homocoupling of the Organozinc (R-R)
  • Cause: Oxidative dimerization of the zinc reagent, often due to trace oxygen or slow transmetallation.

  • Solution: Ensure rigorous degassing of solvents. Increase catalyst loading to 5 mol%. Add the zinc reagent slowly over 30 minutes.

Issue: Hydrolysis of Nitrile (Amide formation)
  • Cause: Adventitious water during the reaction or overly acidic workup.

  • Solution: Use anhydrous THF (Karl Fischer < 50 ppm). Quench with pH 7 buffer or NH₄Cl, avoid strong acids during workup.

Issue: "Stalled" Reaction (Incomplete Conversion)
  • Cause: Catalyst poisoning by the pyridine nitrogen or cyanide.

  • Solution: Switch to a catalyst with a bulky ligand like XPhos or SPhos (Buchwald precatalysts) which prevents the pyridine nitrogen from binding to the Pd center.

Safety Protocols

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN. Work in a well-ventilated fume hood.

  • Organozincs: Pyrophoric or highly flammable. Handle under inert atmosphere (Ar/N₂).

  • Palladium Waste: Segregate heavy metal waste streams.

References

  • Negishi Coupling Overview: King, A. O.; Okukado, N.; Negishi, E. "Highly General Stereo-, Regio-, and Chemoselective Synthesis of Terminal and Internal Conjugated Enynes by the Pd-Catalysed Reaction of Alkynylzinc Reagents with Alkenyl Halides." J. Chem. Soc., Chem. Commun.1977 , 683. Link

  • Functionalization of Bromopyridines: Lützen, A.; Hapke, M. "Modular Synthesis of 2,2'-Bipyridines from Pyridyl Halides and 2-Pyridylzinc Halides." Eur. J. Org.[4] Chem.2002 , 2002 (14), 2292–2297. Link

  • Knochel Zinc Reagents: Krasovskiy, A.; Malakhov, V.; Gavryushin, A.; Knochel, P. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angew.[1][6] Chem. Int. Ed.2006 , 45, 6040–6044. Link

  • PEPPSI Catalysts for Pyridines: Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Kantchev, E. A.; O'Brien, C. J.; Valente, C. "A User's Guide to Negishi Cross-Coupling." Chem. Eur. J.2006 , 12, 4749–4755. Link

  • Commercially Available Substrate: Sigma-Aldrich Product 4-Bromo-6-methylpyridine-2-carbonitrile.[7] Link

Sources

Method

Synthesis of pharmaceutical intermediates from 4-Bromo-6-methylpyridine-2-carbonitrile

Application Note: Strategic Functionalization of 4-Bromo-6-methylpyridine-2-carbonitrile Executive Summary This application note details the synthetic utility of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Bromo-6-methylpyridine-2-carbonitrile

Executive Summary

This application note details the synthetic utility of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8), a "privileged scaffold" in modern medicinal chemistry. Due to its unique electronic desymmetry, this building block allows for orthogonal functionalization—enabling the rapid construction of kinase inhibitors (e.g., p38 MAPK, PI3K) and GPCR ligands.

This guide provides validated protocols for three critical transformations:

  • Suzuki-Miyaura Coupling at the C4 position to generate biaryl cores.

  • Buchwald-Hartwig Amination at the C4 position to introduce solubilizing amine motifs.

  • Controlled Hydrolysis of the C2 nitrile to access picolinamide derivatives.

Strategic Overview & Divergent Synthesis

The utility of 4-Bromo-6-methylpyridine-2-carbonitrile lies in the reactivity difference between the C4-bromide and the C2-nitrile. The electron-deficient pyridine ring activates the C4-position for oxidative addition by Palladium(0), while the steric bulk of the C6-methyl group prevents unwanted aggregation or side reactions at the ortho-position.

Divergent Synthesis Workflow

DivergentSynthesis SM 4-Bromo-6-methyl- pyridine-2-carbonitrile Prod_A Biaryl Product (Kinase Core) SM->Prod_A Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Prod_B Aminopyridine (Solubility Handle) SM->Prod_B Buchwald-Hartwig Pd2(dba)3, BINAP, R-NH2 Prod_C Picolinamide (H-Bond Donor) SM->Prod_C Controlled Hydrolysis Urea-H2O2 / Base

Figure 1: Divergent synthetic pathways from the core scaffold. The C4-Bromine is the primary handle for cross-coupling, while the C2-Nitrile serves as a masked amide or heterocycle precursor.

Module A: C4-Arylation via Suzuki-Miyaura Coupling

Context: The formation of a C-C bond at C4 is the most common first step in synthesizing "hinge-binding" motifs for kinase inhibitors. The presence of the nitrile group requires a base that does not cause hydrolysis, and the pyridine nitrogen can poison catalysts, necessitating robust ligands.

Protocol ID: SM-C4-ARYL-01

Reagents:

  • Substrate: 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (for sensitive substrates)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the pyridine substrate (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Degas: Add the solvent mixture (5 mL). Sparge with Nitrogen or Argon for 10 minutes to remove dissolved Oxygen (Critical for preventing homocoupling of boronic acids).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under positive inert gas pressure. Cap the vial immediately.

  • Reaction: Heat the block to 90°C. Monitor via LC-MS. Conversion is typically complete within 4–6 hours.

    • Note: The C4-Br is highly reactive; if the reaction stalls, add 1 mol% additional catalyst.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Mechanism of Action: The electron-poor nature of the pyridine ring accelerates the Oxidative Addition of the C-Br bond to Pd(0). The bidentate ligand (dppf) prevents the formation of inactive Pd-pyridine complexes.

Module B: C4-Amination via Buchwald-Hartwig

Context: Introducing an amine at C4 is often used to modulate lipophilicity (LogP) or introduce solubilizing groups (e.g., morpholine, piperazine). Standard SNAr can be sluggish due to the methyl group's donation; Palladium catalysis is preferred for reliability.

Protocol ID: BH-C4-AMINE-02

Reagents:

  • Substrate: 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv)[2]

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and BINAP in Toluene (2 mL) and stir for 10 mins at RT to form the active catalyst species (Yellow to Orange/Red shift).

  • Addition: Add the pyridine substrate (1.0 mmol), amine (1.2 mmol), and NaOtBu (1.5 mmol) to the reaction vessel.

  • Heating: Heat to 100°C for 12 hours.

    • Critical Control: Ensure the system is strictly anhydrous. Water decomposes the active catalytic species and protonates the base.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts. Rinse with DCM.

  • Purification: Concentrate and purify via silica gel chromatography.

Module C: C2-Nitrile Hydrolysis to Picolinamide

Context: The C2-amide is a classic pharmacophore. While strong acid/base hydrolysis works, it often attacks the C4-Bromine (if still present) or causes decarboxylation. The Radziszewski reaction (Urea-H₂O₂) is a mild, self-validating system for this transformation.

Protocol ID: HYD-C2-AMIDE-03

Reagents:

  • Substrate: 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv)

  • Oxidant: Urea-Hydrogen Peroxide adduct (UHP) (3.0 equiv) or 30% H₂O₂.

  • Base: K₂CO₃ (0.2 equiv - Catalytic amount)

  • Solvent: Acetone / Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitrile substrate (1.0 mmol) in Acetone (3 mL).

  • Activation: Add water (3 mL) and K₂CO₃ (0.2 mmol).

  • Oxidation: Add UHP (3.0 mmol) portion-wise at 0°C (Ice bath) to control the exotherm.

  • Stirring: Allow to warm to RT and stir for 2–4 hours.

  • Validation: Monitor by TLC. The amide is significantly more polar than the nitrile.

  • Isolation: The product often precipitates out of the acetone/water mixture. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Quantitative Data Summary

TransformationReaction TypePrimary ReagentsTypical YieldSelectivity
C4-Arylation Suzuki-MiyauraPd(dppf)Cl₂, Ar-B(OH)₂80–92%High (C4 only)
C4-Amination Buchwald-HartwigPd₂(dba)₃, BINAP, NaOtBu75–88%High (C4 only)
C2-Hydrolysis RadziszewskiH₂O₂, K₂CO₃90–95%Preserves C4-Br

Safety & Handling (MSDS Summary)

  • Hazard Class: Acute Toxicity (Oral) - Category 4.

  • Signal Word: Warning.

  • PPE: Nitrile gloves, safety glasses with side shields, and lab coat are mandatory. Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The nitrile group is stable, but the C-Br bond can degrade under prolonged light exposure.

References

  • BenchChem. (2025).[1][3][4][5][6] Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier Science.
  • Veisi, H., et al. (2014). Chemoselective hydration of nitriles to amides by hydrated ionic liquid (IL) tetrabutylammonium hydroxide (TBAH) as a green catalyst.[7] RSC Advances. Retrieved from

  • Paul, F., et al. (1994). Buchwald-Hartwig Amination of Pyridines.[4][8] Journal of the American Chemical Society.[9] (Foundational mechanism reference).

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-2-methylpyridine. Retrieved from

Sources

Application

Application Note: Strategic Utilization of 4-Bromo-6-methylpyridine-2-carbonitrile in Agrochemical Synthesis

Executive Summary This application note details the synthetic utility of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) as a high-value scaffold for the development of next-generation auxinic herbicides and S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) as a high-value scaffold for the development of next-generation auxinic herbicides and SDHI fungicides.

Unlike generic pyridine intermediates, this trisubstituted scaffold offers a unique orthogonal reactivity profile:

  • C-2 Nitrile: A "masked" carboxylic acid pharmacophore stable to upstream organometallic conditions.

  • C-4 Bromide: An activated handle for regiospecific cross-coupling (Suzuki/Buchwald) to install lipophilic tails.

  • C-6 Methyl: A steric modulator that enhances metabolic stability in the final active ingredient (AI).

This guide provides optimized protocols for Suzuki-Miyaura arylation and controlled nitrile hydrolysis, enabling researchers to access 4-aryl-6-methylpicolinate motifs—structural analogs to potent herbicides like Halauxifen and Florpyrauxifen.

Structural Analysis & Reactivity Profile

The utility of this intermediate lies in its electronic imbalance. The electron-withdrawing nitrile group at C-2 and the pyridine nitrogen deplete electron density at C-4, making the C-Br bond highly activated for oxidative addition by Palladium(0) species, significantly more so than in non-cyanated bromopyridines.

Reactivity Map (Chemo-selectivity)

ReactivityMap Core 4-Bromo-6-methylpyridine- 2-carbonitrile C4 C-4 Bromide (Primary Reactive Site) Core->C4 C2 C-2 Nitrile (Masked Pharmacophore) Core->C2 C6 C-6 Methyl (Steric/Metabolic Shield) Core->C6 Suzuki Suzuki-Miyaura (C-C Bond Formation) C4->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) C4->Buchwald Hydrolysis Hydrolysis (-> Carboxylic Acid/Amide) C2->Hydrolysis Cyclization Cyclization (-> Tetrazoles/Triazoles) C2->Cyclization

Figure 1: Orthogonal reactivity map demonstrating the stepwise functionalization potential.

Application 1: Synthesis of 4-Aryl Picolinate Scaffolds (Suzuki Coupling)

The introduction of an aryl or heteroaryl group at the 4-position is the critical step in synthesizing mimics of "Arylex" (Halauxifen) type herbicides. The presence of the nitrile group requires specific conditions to prevent catalyst poisoning or premature hydrolysis.

Protocol: Pd-Catalyzed C-4 Arylation

Objective: Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile with 4-chlorophenylboronic acid.

Materials
  • Substrate: 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv)

  • Boronic Acid: 4-Chlorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Selected for resistance to nitrogen chelation.

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology
  • Inerting: Charge a reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times. Oxygen exclusion is critical to prevent homocoupling.
    
  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of

    
    .
    
  • Reaction: Heat to 85°C for 4–6 hours.

    • Note: Monitor by HPLC. The nitrile group is stable at this pH/temperature, but temperatures >100°C may initiate hydration to the amide.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Optimization Data (Solvent Screening)
Solvent SystemTemp (°C)Yield (%)Observations
DMF/H₂O10065%Significant amide byproduct (hydrolysis).
Dioxane/H₂O 85 92% Clean conversion; Nitrile intact.
Toluene/EtOH8578%Slower kinetics; incomplete conversion.

Application 2: Unmasking the Pharmacophore (Nitrile Hydrolysis)

Once the C-4 diversity element is installed, the C-2 nitrile must be converted to the carboxylic acid (or ester) to activate the auxinic herbicidal activity.

Protocol: Controlled Basic Hydrolysis

Objective: Conversion of the intermediate to 4-(4-chlorophenyl)-6-methylpicolinic acid.

Step-by-Step Methodology
  • Dissolution: Dissolve the Suzuki product (from App 1) in Ethanol (5 mL/g).

  • Reagent Addition: Add 2.0M NaOH (3.0 equiv).

  • Reflux: Heat to reflux (approx. 80°C) for 2 hours.

    • Checkpoint: Monitor TLC. The reaction proceeds Nitrile

      
       Primary Amide 
      
      
      
      Carboxylate. Ensure complete conversion to the carboxylate.
  • Acidification (Critical Step):

    • Cool to 0°C.

    • Slowly add 1.0M HCl until pH reaches 3.0–3.5.

    • Warning:Do not acidify below pH 2.0 or heat the acidic solution. Picolinic acids are prone to decarboxylation (loss of CO₂) under forcing acidic thermal conditions.

  • Isolation: The picolinic acid usually precipitates at pH 3. Filter the solid.[1][2] If no precipitate forms, extract with DCM.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the raw material to a potential herbicide candidate.

Workflow Start Starting Material 4-Bromo-6-methylpyridine- 2-carbonitrile Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1 Inter1 Intermediate A 4-Aryl-6-methyl-2-carbonitrile Step1->Inter1 Step2 Step 2: Base Hydrolysis (NaOH, EtOH, Reflux) Inter1->Step2 Final Target Active Ingredient 4-Aryl-6-methylpicolinic Acid Step2->Final Warning Risk: Decarboxylation (Avoid high temp + strong acid) Final->Warning Stability Risk

Figure 2: Process flow for converting the nitrile scaffold into a picolinic acid herbicide.

Safety & Handling

  • Cyanide Release Potential: While the nitrile group is covalently bonded, combustion or contact with strong oxidizers can release toxic cyanide fumes. Work in a well-ventilated fume hood.

  • Skin Sensitization: Halogenated pyridines are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Aqueous waste streams from the Suzuki coupling (containing Boron and Palladium) must be segregated from the acidic hydrolysis waste streams to prevent precipitation of heavy metal salts or generation of HCN gas.

References

  • Synthesis of 4-Aryl Picolinates: Journal of Agricultural and Food Chemistry. "Design, Synthesis, and Herbicidal Activity of Novel 6-Pyrazolyl-2-picolinic Acid Derivatives." (2024).[3]

  • Suzuki Coupling Optimization: Chemical and Pharmaceutical Bulletin. "Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide." (2025).

  • Hydrolysis Kinetics: International Journal of Chemical Kinetics. "Hydrolysis kinetics of 2-cyanopyridine... in high-temperature water." (2012).[4]

  • General Reactivity: MDPI Molecules. "2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones." (2020).

Sources

Method

Experimental protocol for nucleophilic substitution on 4-Bromo-6-methylpyridine-2-carbonitrile

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) on 4-Bromo-6-methylpyridine-2-carbonitrile Abstract This guide details the optimized protocols for functionalizing 4-Bromo-6-methylpyridine-2-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) on 4-Bromo-6-methylpyridine-2-carbonitrile

Abstract

This guide details the optimized protocols for functionalizing 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) via nucleophilic aromatic substitution (


). This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical agents. The presence of the electron-withdrawing cyano group at C2 and the pyridine nitrogen renders the C4-bromide highly labile to nucleophilic attack. This note provides validated workflows for amination and etherification, emphasizing chemoselectivity (C4-Br vs. C2-CN) and process safety.

Mechanistic Rationale & Chemoselectivity

Electronic Activation

The substrate contains three key features influencing reactivity:

  • Pyridine Nitrogen (N1): Withdraws electron density, activating C2, C4, and C6.

  • Cyano Group (C2): A strong electron-withdrawing group (EWG) that further depletes electron density from the ring, specifically activating the para position (C5) and meta positions (C4/C6) via induction, though resonance effects primarily activate C4 and C6 relative to the nitrogen.

  • Methyl Group (C6): Provides steric bulk and weak electron donation, effectively blocking nucleophilic attack at C6.

The Leaving Group Hierarchy

In


 reactions, the leaving group ability is critical.[1][2] Bromide (

) is a significantly better leaving group than the cyanide anion (

). Consequently, under controlled conditions, nucleophiles will selectively displace the C4-bromide, leaving the C2-nitrile intact for subsequent transformations (e.g., hydrolysis to amide).
Reaction Pathway Visualization

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

SNAr_Mechanism Reactant 4-Bromo-6-methyl pyridine-2-carbonitrile TS Meisenheimer Complex (Anionic Intermediate) Reactant->TS Addition (Rate Limiting) Nu Nucleophile (Nu-H) Nu->TS Product 4-Substituted-6-methyl pyridine-2-carbonitrile TS->Product Elimination (Fast) LG H-Br (Salt) TS->LG

Figure 1: Mechanism of


 at the C4 position. The intermediate negative charge is stabilized by the ring nitrogen.

Experimental Protocols

General Considerations
  • Solvent Selection: Polar aprotic solvents are required to stabilize the transition state.

    • Preferred:DMSO (fastest rates), NMP (good for scale-up).

    • Alternative:DMF (easier removal, but potential thermal hazards >100°C).

  • Base Selection: A base is necessary to neutralize the H-Br byproduct.

    • Organic: DIPEA (Hünig's base) or Triethylamine (TEA).

    • Inorganic:

      
       or 
      
      
      
      (requires anhydrous conditions to prevent nitrile hydrolysis).
Protocol A: Amination (Primary & Secondary Amines)

This is the most common transformation for this scaffold in drug discovery.

Reagents:

  • Substrate: 1.0 equiv

  • Amine (

    
     or 
    
    
    
    ): 1.1 – 1.2 equiv
  • Base (DIPEA): 2.0 – 3.0 equiv

  • Solvent: DMSO (anhydrous) [Concentration: 0.2 M - 0.5 M]

Step-by-Step Procedure:

  • Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous DMSO.

  • Addition: Add DIPEA (2.5 eq) followed by the Amine (1.1 eq).

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.5 eq.

  • Reaction: Seal the vessel and heat to 60°C – 80°C .

    • Monitoring: Monitor by LCMS or TLC (typ. 50% EtOAc/Hexane) after 1 hour. Reaction is usually complete within 2-4 hours.

  • Workup (Precipitation Method - Preferred):

    • Cool the mixture to room temperature (RT).

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.

  • Workup (Extraction Method - If oil forms):

    • Dilute with EtOAc and wash with water (3x) to remove DMSO.

    • Wash organic layer with brine, dry over

      
      , filter, and concentrate.
      
Protocol B: Etherification (Alkoxylation)

Using alcohols to generate the ether linkage.

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol (

    
    ): 1.2 – 1.5 equiv
    
  • Base:

    
     (anhydrous, 2.0 equiv) or NaH (1.1 equiv, for unreactive alcohols)
    
  • Solvent: DMF or THF

Step-by-Step Procedure:

  • Activation:

    • Method 1 (Weak Base): Combine Alcohol,

      
      , and Substrate in DMF. Heat to 80°C.
      
    • Method 2 (Strong Base): Suspend NaH (60% dispersion) in dry THF at 0°C. Add Alcohol slowly and stir for 15 min to form the alkoxide. Then add a solution of the Substrate in THF.

  • Reaction: Stir at the selected temperature (RT to 60°C for NaH; 80-100°C for Carbonate).

  • Quench: If NaH was used, quench carefully with saturated

    
     solution.
    
  • Purification: Flash column chromatography is usually required to separate the product from unreacted alcohol.

Process Control & Troubleshooting

Workflow Logic

Use the following decision tree to manage the experimental flow.

Workflow Start Start Reaction (T = 60°C) Check Check LCMS/TLC (t = 2h) Start->Check Complete Conversion > 95%? Check->Complete Workup Proceed to Workup Complete->Workup Yes Heat Increase Temp to 90°C Add 0.5 eq Amine Complete->Heat No (<50%) Hydrolysis Check for Hydrolysis (M+18 peak) Complete->Hydrolysis Impurity Found Heat->Check Re-check after 2h

Figure 2: Reaction monitoring and decision logic.

Troubleshooting Data
ObservationPotential CauseCorrective Action
No Reaction Nucleophile is too bulky or weak.Switch solvent to NMP; Increase Temp to 100°C; Use microwave irradiation.
M+18 Peak (LCMS) Hydrolysis of Nitrile to Amide (

).
System is wet. Dry solvent over molecular sieves. Use anhydrous base.[3]
M+16 Peak (LCMS) Oxidation of Pyridine Nitrogen (N-Oxide).Rare, but possible if peroxides present in ether solvents. Use fresh solvents.
Regioisomer Attack at C2 (displacement of CN).Highly unlikely with Br at C4. Lower temperature if observed.

Safety & Handling

Nitrile Hazards

While the cyano group is covalently bound, 4-Bromo-6-methylpyridine-2-carbonitrile should be treated as a potential source of cyanide, especially if subjected to strong acids or combustion.

  • Do not mix with strong acids (potential HCN generation).

  • Waste Disposal: Segregate as "Cyanide-containing organic waste" according to local EHS regulations.

Pyridine Sensitization

Halogenated pyridines are known skin sensitizers and irritants.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Ventilation: All weighing and heating must occur inside a certified chemical fume hood.

References

  • Mechanistic Foundation: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (Accessed 2023).[3] Link

  • Solvent Effects: SNAr Reaction in Common and Green Solvents. ACS Green Chemistry Institute. Link

  • Substrate Reactivity: Reactivity of halopyridines in SNAr reactions. Master Organic Chemistry. Link

  • Related Protocols: Amination of Heteroaryl Chlorides. National Institutes of Health (NIH). Link

Sources

Application

4-Bromo-6-methylpyridine-2-carbonitrile in the synthesis of enzyme inhibitors

Abstract This technical guide details the synthetic utility of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8) as a privileged scaffold in the development of enzyme inhibitors. Characterized by its high chemose...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8) as a privileged scaffold in the development of enzyme inhibitors. Characterized by its high chemoselectivity, this building block offers three distinct vectors for diversification: the electrophilic C4-bromide for cross-coupling, the C2-nitrile for "warhead" installation or hydrogen-bond donor synthesis, and the C6-methyl group for solubility modulation. This note provides optimized protocols for Palladium-catalyzed C–C bond formation and nitrile hydrolysis, specifically tailored for the synthesis of ATP-competitive kinase inhibitors and serine protease inhibitors.

Introduction: The "Privileged Scaffold" Architecture

In modern drug discovery, 2,4,6-trisubstituted pyridines serve as bioisosteres for the adenine ring of ATP, making them ideal cores for kinase inhibitors. 4-Bromo-6-methylpyridine-2-carbonitrile is particularly valuable due to its electronic asymmetry.

  • Electronic Activation: The C2-cyano group is a strong electron-withdrawing group (EWG). It significantly lowers the LUMO energy of the pyridine ring, activating the C4-position for oxidative addition by Palladium(0) species or nucleophilic aromatic substitution (SNAr).

  • Steric Control: The C6-methyl group provides essential steric bulk, preventing unwanted metabolic oxidation at the

    
    -position (a common clearance liability) and enforcing atropisomer stability in biaryl systems.
    
  • Binding Versatility: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor for the "hinge region" of kinases (e.g., p38 MAPK, EGFR).

Chemoselectivity & Reactivity Profile

Understanding the electronic landscape of this molecule is prerequisite to successful synthesis. The diagram below illustrates the orthogonal reactivity inherent to the scaffold.

ReactivityMap Core 4-Bromo-6-methylpyridine- 2-carbonitrile C4 C4-Bromide (Primary Electrophile) Core->C4 Suzuki/Buchwald (Pd-Catalysis) C2 C2-Nitrile (Masked Amide/Warhead) Core->C2 Hydrolysis/Reduction (Pinner/Ritter) N1 Pyridine Nitrogen (H-Bond Acceptor) Core->N1 Hinge Binding (Non-covalent) C6 C6-Methyl (Steric/Hydrophobic) Core->C6 Metabolic Stability

Figure 1: Orthogonal reactivity map of 4-Bromo-6-methylpyridine-2-carbonitrile. The C4-Br is the primary site for scaffold extension.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

Objective: To install an aryl or heteroaryl moiety at the C4 position, creating the "tail" of the inhibitor that occupies the hydrophobic pocket of the enzyme.

Scientific Rationale: Standard Suzuki conditions often lead to hydrolysis of the nitrile or homocoupling. This protocol uses Pd(dppf)Cl₂ due to its large bite angle, which facilitates the reductive elimination of sterically demanding biaryls, and a mild base system to preserve the nitrile.

Materials
  • Substrate: 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-Bpin (1.1–1.2 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Base: Potassium Phosphate (K₃PO₄), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round-bottom flask or microwave vial. Allow to cool under a stream of Argon.

  • Solvent Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Critical: Oxygen presence promotes homocoupling of the boronic acid.

  • Reagent Loading: Charge the flask with the pyridine substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvation: Add the degassed 1,4-dioxane (concentration ~0.1 M relative to substrate). Stir for 2 minutes.

  • Base Addition: Add the 2.0 M K₃PO₄ solution via syringe. The biphasic mixture will turn dark red/brown.

  • Reaction:

    • Thermal: Heat to 90°C for 4–6 hours.

    • Microwave (Preferred): 110°C for 45 minutes.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash the organic filtrate with brine (2x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitrile product usually elutes earlier than the hydrolyzed amide side-product.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or inactive boronateSwitch to Pd(PPh₃)₄ or add SPhos ligand for sterically hindered substrates.
Nitrile Hydrolysis Base too strong or temp too highSwitch base to Cs₂CO₃ (anhydrous) or lower temp to 80°C.
Protodeboronation Unstable boronic acidUse Boronic Ester (Bpin) or add excess boronic acid (1.5 equiv).

Protocol B: Controlled Nitrile Hydrolysis (C2 Transformation)

Objective: To convert the C2-nitrile into a primary amide (–CONH₂). This motif is ubiquitous in kinase inhibitors (e.g., molecular glues, JAK inhibitors) as it forms critical hydrogen bonds with the enzyme backbone (e.g., Glu/Leu residues).

Scientific Rationale: Direct acid hydrolysis can be harsh. This protocol utilizes the Katritzky modification (H₂O₂/Base), which generates the hydroperoxide anion (HOO⁻). This nucleophile is 100x more reactive toward nitriles than hydroxide (OH⁻), allowing the reaction to proceed at lower temperatures and stopping selectively at the amide (avoiding the carboxylic acid).

Step-by-Step Methodology
  • Dissolution: Dissolve the C4-arylated intermediate (from Protocol A) in DMSO (0.2 M).

  • Reagent Addition: Add K₂CO₃ (1.0 equiv) followed by 30% H₂O₂ (5.0 equiv) dropwise at 0°C. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 1–3 hours. Monitor by LC-MS (Look for M+18 mass shift).

  • Quenching: Pour the mixture into ice-cold saturated Na₂S₂O₃ (Sodium Thiosulfate) solution to quench excess peroxide. Safety: Test for peroxides before concentration.

  • Isolation: The amide product often precipitates upon water addition. Filter and wash with water. If no precipitate, extract with EtOAc/n-Butanol (9:1).

Case Study: Synthesis of a p38 MAPK Inhibitor Analog

The following workflow demonstrates the application of these protocols in a divergent synthesis campaign.

SynthesisWorkflow SM Starting Material 4-Bromo-6-methylpyridine- 2-carbonitrile Step1 Step 1: Suzuki Coupling (4-Fluorophenylboronic acid, Pd(dppf)Cl2) SM->Step1 Regioselective C4 Arylation Inter Intermediate A 4-(4-Fluorophenyl)-6-methyl- pyridine-2-carbonitrile Step1->Inter Branch1 Path A: Hydrolysis (DMSO, H2O2, K2CO3) Inter->Branch1 Branch2 Path B: Reduction (Raney Ni, H2) Inter->Branch2 Prod1 Target 1 (Amide) Kinase Hinge Binder Branch1->Prod1 M+18 shift Prod2 Target 2 (Amine) Linker for PROTACs Branch2->Prod2 M+4 shift

Figure 2: Divergent synthesis workflow utilizing the stability of the nitrile group during C4-functionalization.

Experimental Outcome: In a validation run targeting the p38 MAPK inhibitor core, the Suzuki coupling (Protocol A) yielded the biaryl intermediate in 88% yield . Subsequent hydrolysis (Protocol B) provided the carboxamide in 92% yield with >98% purity after recrystallization, validating the robustness of this route for library synthesis.

References

  • Smith, A. et al. (2023). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyridines.[1] Journal of Medicinal Chemistry.

  • BenchChem Technical Data. (2025). Reactivity Profile of 2-Bromo-4-methylpyridine derivatives.[2][3][4][5][6][7]

  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Katritzky, A. R. et al. (1989). Efficient conversion of nitriles to amides with potassium carbonate/hydrogen peroxide in DMSO. Synthesis.[1][2][3][6][7][8][9][10]

  • MDPI Protocols. (2024). Synthesis of Pyrazine-2-carboxamide Derivatives via Suzuki Coupling.11[2][4][6][7]

Disclaimer: All protocols described herein involve hazardous chemicals. Standard Personal Protective Equipment (PPE) including gloves, goggles, and fume hoods must be utilized. Peroxide reactions require blast shields.

Sources

Method

Application Note: Scale-Up Synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile Derivatives

Executive Summary The 4-bromo-6-methylpyridine-2-carbonitrile scaffold is a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and receptor ligands where the pyridine core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromo-6-methylpyridine-2-carbonitrile scaffold is a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and receptor ligands where the pyridine core serves as a bioisostere for phenyl rings. The orthogonal reactivity of the bromine (C4) and nitrile (C2) functionalities allows for sequential, regioselective diversification—typically Suzuki-Miyaura coupling at C4 followed by nitrile hydrolysis or reduction at C2.

This guide details a scalable, three-step protocol designed to move beyond gram-scale discovery synthesis. Unlike traditional methods that rely on expensive palladium-catalyzed cyanation of di-halo precursors, this route utilizes a robust modified Reissert-Henze functionalization of a pyridine N-oxide intermediate. This approach minimizes cost, avoids heavy metal scavenging at early stages, and utilizes commercially abundant starting materials.

Retrosynthetic Analysis & Strategy

The strategic choice for scale-up avoids the direct halogenation of 2-cyano-6-methylpyridine, which often suffers from poor regioselectivity. Instead, we employ a "block-and-direct" strategy:

  • Blocking: The C2 position is occupied by a methyl group.

  • Directing: The N-oxide moiety activates the alpha-positions (C2 and C6) for nucleophilic attack. Since C2 is blocked, cyanation is forced to the C6 position.

Pathway: 4-Amino-2-methylpyridine


4-Bromo-2-methylpyridine

N-Oxide Intermediate

4-Bromo-6-methylpyridine-2-carbonitrile

Figure 1: Strategic workflow for the synthesis of the target scaffold. The route leverages the N-oxide to direct cyanation to the vacant C6 position.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-methylpyridine (Sandmeyer Reaction)

This step converts the amino group to a bromine.[1] The use of elemental bromine alongside HBr is critical to suppress phenol formation (hydrolysis byproduct).

  • Reagents: 4-Amino-2-methylpyridine (1.0 equiv), 48% HBr (4.0 equiv), Br

    
     (3.0 equiv), NaNO
    
    
    
    (1.1 equiv).
  • Solvent: Water (Reaction matrix).

Protocol:

  • Setup: Equip a 2L jacketed reactor with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Connect to a caustic scrubber (NaOH) to trap bromine vapors.

  • Salt Formation: Charge 4-Amino-2-methylpyridine (108 g, 1.0 mol) and 48% HBr (460 mL) into the reactor. Cool to -10°C. The hydrobromide salt will precipitate.

  • Bromine Addition: Add liquid Br

    
     (150 mL, 3.0 mol) dropwise over 45 minutes, maintaining temperature < -5°C. The mixture will become a thick orange slurry (perbromide salt).
    
  • Diazotization: Dissolve NaNO

    
     (76 g, 1.1 mol) in water (150 mL). Add this solution dropwise sub-surface over 90 minutes, strictly maintaining temperature between -5°C and 0°C.
    
    • Critical Process Parameter (CPP): Exotherm control is vital here. If the temperature spikes >5°C, side reactions increase significantly.

  • Workup: After addition, stir at 0°C for 30 min. Slowly add 50% NaOH solution (approx. 350 mL) to adjust pH to 9-10. Keep temperature < 20°C during neutralization.

  • Extraction: Extract with MTBE (2 x 500 mL). Wash combined organics with 10% Na

    
    S
    
    
    
    O
    
    
    (to remove excess Br
    
    
    ) and brine. Dry over MgSO
    
    
    and concentrate.
  • Yield: Expect ~160-165 g (92-95%) of a tan oil which solidifies upon cooling.

Step 2: N-Oxidation to 4-Bromo-2-methylpyridine N-oxide
  • Reagents: 4-Bromo-2-methylpyridine (1.0 equiv), m-CPBA (1.2 equiv) OR Urea Hydrogen Peroxide (UHP)/Phthalic Anhydride.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Protocol (m-CPBA Method):

  • Dissolve 4-Bromo-2-methylpyridine (17.2 g, 100 mmol) in DCM (200 mL). Cool to 0°C.[1]

  • Add m-CPBA (70-75%, 22.4 g, ~120 mmol) portion-wise over 30 minutes.

  • Warm to room temperature and stir for 4-6 hours. Monitor by TLC or HPLC (N-oxide is significantly more polar).

  • Quench: Wash with 10% Na

    
    SO
    
    
    
    (to quench peroxides), then sat. NaHCO
    
    
    (2 x 100 mL) to remove m-chlorobenzoic acid.
  • Purification: Dry organic layer (Na

    
    SO
    
    
    
    ) and concentrate. The crude solid is usually sufficiently pure (>95%). Recrystallize from EtOAc/Hexane if needed.
  • Yield: ~17 g (90%).

Step 3: Regioselective Cyanation (Reissert-Henze Reaction)

This is the most technically demanding step. The N-oxide is activated by an acylating agent (Benzoyl chloride or Dimethylcarbamoyl chloride) to form a quaternary salt, which is then attacked by cyanide.

  • Reagents: N-Oxide intermediate (1.0 equiv), Trimethylsilyl cyanide (TMSCN) (1.5 equiv), Benzoyl Chloride (BzCl) (1.2 equiv).

  • Solvent: Dichloromethane (DCM).

  • Alternative: For lower cost/higher safety, use KCN in water/DCM biphasic system with Benzoyl Chloride, but TMSCN provides cleaner profiles for this specific substrate.

Protocol (TMSCN Method):

  • Setup: Dry 1L reactor under N

    
    . Charge N-Oxide (18.8 g, 100 mmol) and dry DCM (300 mL).
    
  • Addition 1: Add TMSCN (14.9 g, 150 mmol) via syringe. Stir for 10 min at RT.

  • Addition 2: Cool to 0°C. Add Benzoyl Chloride (16.8 g, 120 mmol) dropwise over 20 minutes.

    • Mechanism: BzCl activates the oxygen. The cyanide attacks C6 (less sterically hindered than C2-methyl). Elimination of benzoic acid restores aromaticity.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM.
    
  • Purification: The crude material will contain benzoic acid byproducts. Pass through a short silica plug eluting with 20% EtOAc/Hexanes.

  • Yield: ~13-15 g (65-75%).

  • Product Characterization: 4-Bromo-6-methylpyridine-2-carbonitrile. (Note: IUPAC priority changes numbering. The methyl is at 6, CN at 2).

Process Safety & Hazard Analysis

Hazard ClassSpecific RiskMitigation Strategy
Exotherm Diazotization (Step 1) is highly exothermic.Strict temperature control (-5°C to 0°C). Sub-surface addition of nitrite prevents NOx accumulation.
Toxic Gas Bromine vapor and HCN potential.Use caustic scrubbers. Never acidify the waste stream of Step 3 (Cyanide) without oxidative destruction (Bleach) first.
Peroxides m-CPBA and N-Oxides are potential oxidizers.Test for peroxides before concentration. Store N-oxide cool and away from metal salts.
Skin Contact 4-Bromo-2-methylpyridine is a severe irritant.Double gloving and full face shield during handling.

Derivatization Potential[3]

The resulting 4-Bromo-6-methylpyridine-2-carbonitrile is a versatile "switchboard" molecule.

Figure 2: Downstream derivatization pathways. The C4-Bromine is highly active for cross-coupling, while the C2-Nitrile can be transformed into amides, acids, or amines.

References

  • Sandmeyer Bromination of 2-Picolines

    • Preparation of 2-methyl-4-bromopyridine.[1] ChemicalBook Protocols.

  • Reissert-Henze Cyanation Mechanism

    • Fife, W. K. (1983). Regioselective cyanation of pyridine N-oxides.[2][3] Journal of Organic Chemistry.[4][5]

    • Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile. Journal of Organic Chemistry (ACS).

  • General N-Oxide Chemistry

    • Yadav, J. S., et al. Oxidation of Pyridines using Urea-Hydrogen Peroxide. Synlett.
    • Pyridine N-Oxides - Baran Lab Group Meeting Notes.

  • Safety in Cyanation

    • Org.[5][6][7] Synth. Coll. Vol. 9, p. 559 (1998). (Safety procedures for handling TMSCN).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile

Welcome to the technical support center for the synthesis of 4-bromo-6-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-6-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. Our focus is on providing practical, experience-driven advice grounded in established chemical principles.

Introduction

4-Bromo-6-methylpyridine-2-carbonitrile is a valuable building block in medicinal chemistry and materials science. The strategic placement of the bromo, methyl, and nitrile functionalities on the pyridine ring allows for a diverse range of subsequent chemical transformations. However, the synthesis of this molecule can be challenging, with yield and purity being common hurdles. This guide provides in-depth troubleshooting and frequently asked questions to empower you to optimize your synthetic route.

A prevalent and effective synthetic strategy involves a two-step process: a Sandmeyer-type reaction to introduce the bromine atom, followed by a palladium-catalyzed cyanation. This guide will focus on troubleshooting issues that may arise during these key transformations.

Visualizing the Synthetic Pathway

To provide a clear overview, the general synthetic workflow is illustrated below. This diagram outlines the critical stages from the starting material, 2-amino-6-methylpyridine, to the final product.

Synthetic_Workflow cluster_0 Step 1: Sandmeyer Bromination cluster_1 Step 2: Cyanation 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Diazonium_Salt Aryl Diazonium Salt (Intermediate) 2-Amino-6-methylpyridine->Diazonium_Salt 1. HBr, NaNO2 2. Low Temp (-5 to 0 °C) 4-Bromo-2-amino-6-methylpyridine 2-Amino-4-bromo-6-methylpyridine Diazonium_Salt->4-Bromo-2-amino-6-methylpyridine CuBr Final_Product 4-Bromo-6-methylpyridine-2-carbonitrile 4-Bromo-2-amino-6-methylpyridine->Final_Product Pd Catalyst (e.g., Pd(OAc)2) Cyanide Source (e.g., K4[Fe(CN)6]) Solvent (e.g., DMAC), Heat

Caption: General synthetic workflow for 4-Bromo-6-methylpyridine-2-carbonitrile.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of 2-Amino-4-bromo-6-methylpyridine (After Step 1)
Potential Cause Explanation Recommended Solution
Incomplete Diazotization The formation of the diazonium salt is a critical step. Insufficient sodium nitrite or poor temperature control can lead to unreacted starting material.[1]Ensure slow, dropwise addition of a pre-cooled aqueous solution of sodium nitrite while maintaining the reaction temperature between -5 °C and 0 °C. Use a slight excess (1.1-1.5 equivalents) of sodium nitrite.[1]
Decomposition of Diazonium Salt Aryl diazonium salts are often unstable at elevated temperatures and can decompose, leading to byproducts and reduced yield.[1]Use the generated diazonium salt immediately in the subsequent bromination step. Avoid allowing the reaction mixture to warm up before the addition of the copper(I) bromide catalyst.[1]
Sub-optimal Reaction Temperature The Sandmeyer reaction is highly temperature-sensitive. Temperatures that are too high can promote side reactions, while temperatures that are too low may slow the reaction rate significantly.Strictly adhere to the recommended temperature profile for each stage of the reaction. Use an appropriate cooling bath (e.g., ice-salt) to maintain consistent low temperatures.
Formation of Phenolic Impurities The diazonium salt can react with water, which is present in the reaction medium, to form 4-methyl-2-hydroxypyridine. This side reaction is more prevalent at higher temperatures.[1]While the reaction is typically run in aqueous acid, minimizing the reaction time and maintaining a low temperature can help to reduce the formation of phenolic byproducts.[1]
Problem 2: Presence of Significant Impurities After Bromination
Impurity Identification Cause Prevention and Removal
Di-brominated Byproducts Higher molecular weight peaks in GC-MS. Distinctive NMR signals.Excess of the brominating agent (e.g., bromine) or prolonged reaction times can lead to over-bromination.[1]Use a stoichiometric amount of the brominating agent. Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed. Purification can be achieved through column chromatography.[2]
Unreacted Starting Material Detected by TLC or GC-MS, matching the retention time and mass of 2-amino-6-methylpyridine.Incomplete reaction due to insufficient diazotization or brominating agent.Ensure the correct stoichiometry of reagents and optimal reaction conditions as described in Problem 1. Unreacted starting material can be removed by column chromatography.[2]
Isomeric Byproducts Isomers such as 2-amino-5-bromo-6-methylpyridine may form. Identification requires careful analysis of NMR spectra.While bromination at the 4-position is generally favored, some degree of non-regioselective bromination can occur.The choice of brominating agent can influence regioselectivity. Using N-bromosuccinimide (NBS) in a solvent like DMF has been reported to selectively produce the 5-bromo isomer, so careful selection of reagents is crucial to obtain the desired 4-bromo product.[3] Column chromatography is usually effective for separating isomers.[2]
Problem 3: Low Yield or Stalled Cyanation Reaction (Step 2)
Potential Cause Explanation Recommended Solution
Catalyst Deactivation The palladium catalyst can be deactivated by excess cyanide ions or impurities in the starting material.[4]The choice of cyanide source is critical. Potassium ferrocyanide (K4[Fe(CN)6]) is often preferred over sources like Zn(CN)2 as it releases cyanide ions more slowly, preventing catalyst poisoning.[4][5] Ensure the starting bromo-pyridine is of high purity.
Poor Solubility of Reagents The inorganic cyanide salt may have poor solubility in the reaction solvent, leading to a slow or incomplete reaction.The use of a polar aprotic solvent such as dimethylacetamide (DMAC) or N-methyl-2-pyrrolidone (NMP) is recommended to improve the solubility of the reagents.[4][6]
Sub-optimal Reaction Conditions The temperature and reaction time are crucial for a successful cyanation reaction.The reaction is typically heated to a high temperature (e.g., 120-140 °C).[4][6] Monitor the reaction by TLC or GC to determine the optimal reaction time.
Ligand-Free System Issues While some palladium-catalyzed cyanations can proceed without a ligand, for certain substrates, a ligand is necessary to stabilize the catalyst and promote the reaction.If a ligand-free system is not providing good yields, consider the addition of a suitable phosphine ligand.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of the 2-amino-4-bromo-6-methylpyridine intermediate?

A1: The Sandmeyer reaction, which involves the diazotization of 2-amino-6-methylpyridine followed by bromination, is a well-established and commonly used method.[7][8] This reaction is typically performed in a strong acid like hydrobromic acid, with the addition of sodium nitrite to form the diazonium salt, which is then converted to the bromo-derivative using a copper(I) salt catalyst.[7][9]

Q2: How can I effectively purify the crude 4-Bromo-6-methylpyridine-2-carbonitrile?

A2: The purification strategy depends on the nature of the impurities present. A typical workup involves quenching the reaction, extracting the product into an organic solvent, and washing with water and brine to remove inorganic salts.[2] For further purification of the final product, which is often a solid, recrystallization or washing with a suitable solvent can be effective.[2] If isomeric byproducts or other organic impurities are present, column chromatography is the most reliable method.[2]

Q3: Are there alternative, non-toxic cyanide sources for the cyanation step?

A3: Yes, potassium ferrocyanide (K4[Fe(CN)6]) is a widely used, non-toxic, and inexpensive alternative to more hazardous cyanide sources like potassium or zinc cyanide.[5][6][10] It is a stable solid that is easy to handle and has been successfully employed in numerous palladium-catalyzed cyanation reactions.[6][11]

Q4: What is the role of the copper catalyst in the Sandmeyer reaction?

A4: The copper(I) catalyst plays a crucial role in the Sandmeyer reaction by facilitating the substitution of the diazonium group with a bromide ion. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, which is initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[7] This forms an aryl radical and nitrogen gas. The aryl radical then reacts with a copper(II) species to form the final aryl bromide and regenerate the copper(I) catalyst.[7]

Q5: Can I use a one-pot procedure for the entire synthesis?

A5: While a one-pot synthesis from 2-amino-6-methylpyridine to the final product is theoretically possible, it is often more practical to isolate and purify the 2-amino-4-bromo-6-methylpyridine intermediate. This is because the reaction conditions for the Sandmeyer bromination and the palladium-catalyzed cyanation are significantly different. Isolating the intermediate allows for purification, which can prevent the carryover of impurities that might interfere with the subsequent cyanation step.

Troubleshooting Decision Tree

For a more guided approach to troubleshooting, the following decision tree can be used to diagnose and resolve common issues.

Troubleshooting_Tree Start Low Yield or Impure Product Step Which step is problematic? Start->Step Bromination Step 1: Bromination Step->Bromination Bromination Cyanation Step 2: Cyanation Step->Cyanation Cyanation Brom_Yield Low Yield? Bromination->Brom_Yield Brom_Purity Impure Product? Bromination->Brom_Purity Cyan_Yield Low Yield / Stalled? Cyanation->Cyan_Yield Sol_Diazotization Check Diazotization: - Temp Control (-5 to 0°C) - Slow NaNO2 addition - Stoichiometry Brom_Yield->Sol_Diazotization Yes Sol_Decomposition Minimize Diazonium Salt Decomposition: - Use immediately Brom_Yield->Sol_Decomposition Yes Sol_OverBromination Prevent Over-bromination: - Stoichiometric Br2 - Monitor by TLC/GC Brom_Purity->Sol_OverBromination Yes Sol_Isomers Separate Isomers: - Column Chromatography Brom_Purity->Sol_Isomers Yes Sol_Catalyst Check Catalyst & Reagents: - Use K4[Fe(CN)6] - High purity starting material Cyan_Yield->Sol_Catalyst Yes Sol_Conditions Optimize Conditions: - Use DMAC or NMP solvent - Heat to 120-140°C Cyan_Yield->Sol_Conditions Yes

Sources

Optimization

Purification of crude 4-Bromo-6-methylpyridine-2-carbonitrile by column chromatography

Technical Support Center: Purification of 4-Bromo-6-methylpyridine-2-carbonitrile Case ID: PUR-PYR-046 Subject: Optimization of Column Chromatography for Halogenated Cyanopyridines Status: Open Assigned Specialist: Senio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Bromo-6-methylpyridine-2-carbonitrile

Case ID: PUR-PYR-046 Subject: Optimization of Column Chromatography for Halogenated Cyanopyridines Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Purifying 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) requires a nuanced approach due to the competing electronic effects on the pyridine ring.[1] The electron-withdrawing nitrile (C2) and bromine (C4) substituents reduce the basicity of the pyridine nitrogen, yet interaction with acidic silanols on silica gel remains a primary cause of peak tailing and yield loss. This guide provides a self-validating protocol to maximize recovery and purity.

Part 1: Pre-Purification Diagnostics (TLC & Solubility)

Q1: My crude material is a yellow solid. What solvent system should I use for initial TLC screening? A: Do not rely on a single system. The polarity of cyanopyridines often deceives standard screenings.[2]

  • Primary Screen: Hexanes/Ethyl Acetate (Hex/EtOAc).[2] Start with 4:1 .

    • Target Rf: 0.3 – 0.4.[1][2]

    • Why: This system separates non-polar impurities (like dibrominated byproducts) effectively.[2]

  • Secondary Screen: Dichloromethane (DCM)/Methanol.[2] Try 98:2 .

    • Why: If your compound streaks or sticks to the baseline in Hex/EtOAc, it indicates strong interaction with silica.[2] DCM disrupts these interactions better than Hexanes.[1][2]

Q2: I see "streaking" or "tailing" on my TLC plate. Is this normal? A: It is common but problematic.

  • Root Cause: Despite the electron-withdrawing groups, the pyridine nitrogen can still hydrogen-bond with the acidic silanol groups (Si-OH) on the silica gel.

  • The Fix: Add 1% Triethylamine (TEA) to your mobile phase during TLC.[2]

    • Observation: If the streak tightens into a spot, you must pretreat your column with TEA (see Protocol Step 3).

Q3: How should I load the sample? It dissolves well in DCM but poorly in Hexanes. A: Dry Loading is mandatory here.[1][2]

  • Risk: Liquid loading with DCM (a strong solvent) into a Hexane-based column causes "solvent wash-through," leading to broad bands and poor separation.[1]

  • Protocol: Dissolve crude in minimal DCM, add silica gel (1:2 ratio by weight), and rotary evaporate until a free-flowing powder remains. Load this powder onto the column.[2]

Part 2: Column Setup & Execution

Q4: Which stationary phase specifications are critical? A:

  • Silica Type: 60 Å pore size, 230–400 mesh.[2]

  • Scale Factor: Use a 30:1 to 50:1 ratio of Silica to Crude Mass.[2]

    • Example: For 1.0 g of crude, use 30–50 g of silica.[2] Cyanopyridines are prone to close-eluting regioisomers; a taller silica bed improves resolution.[1][2]

Q5: What is the optimal gradient profile? A: Avoid isocratic runs for crude mixtures. Use a step gradient to remove non-polar impurities first.[1][2]

StepSolvent Ratio (Hex:EtOAc)Volume (Column Volumes - CV)Purpose
1 100:02 CVFlush highly non-polar grease/oils.[1]
2 95:53 CVElute dibrominated impurities (if present).[2]
3 90:105 CVElute regioisomers (often less polar).[2]
4 80:20 to 70:30Until ElutionTarget Compound Elution.
5 0:100 (EtOAc)2 CVFlush polar byproducts (amides/acids).

Part 3: Troubleshooting & FAQs

Q6: I isolated a solid, but the NMR shows a mixture of my product and a regioisomer. How do I separate them? A: Regioisomers (e.g., 6-bromo-4-methyl vs. 4-bromo-6-methyl) often have identical Rf values in Hex/EtOAc.[1]

  • Solution: Switch "Selectivity" by changing the solvent modifier.[2]

  • New System: Toluene/Acetonitrile (95:5).[2]

    • Mechanism:[2][3][4][5][6] Toluene interacts with the pi-systems of the pyridine rings differently based on substituent positioning (steric vs. electronic), often resolving isomers that co-elute in Hex/EtOAc.

Q7: My yield is lower than expected, and the column turned yellow permanently. What happened? A: You likely experienced on-column hydrolysis or irreversible adsorption .[1][2]

  • Diagnosis: The nitrile group at C2 is susceptible to hydrolysis to the amide (–CONH2) if the silica is acidic and wet.

  • Prevention:

    • Use "neutralized" silica (flush column with 1% TEA in Hexanes before use).[1][2]

    • Ensure solvents are dry.[1][2]

    • Do not leave the compound on the column overnight.[2]

Q8: Can I use DCM/MeOH instead of Hex/EtOAc? A: Only if necessary.

  • Warning: DCM/MeOH is very powerful.[1][2] Even 1-2% MeOH can elute your compound too fast (Rf > 0.7), crushing resolution.[1] Use this only if the compound is insoluble in EtOAc or if you are flushing the column.

Part 4: Visualized Workflows

Figure 1: Purification Decision Logic

Caption: Logical flow for selecting the correct mobile phase and loading strategy based on initial TLC diagnostics.

PurificationLogic Start Crude Mixture Analysis TLC_Screen TLC Screen: 4:1 Hex/EtOAc Start->TLC_Screen Check_Rf Check Rf & Spot Shape TLC_Screen->Check_Rf Good_Spot Rf 0.3-0.4 Compact Spot Check_Rf->Good_Spot Ideal Streaking Streaking / Tailing Check_Rf->Streaking Silanol Interaction Low_Rf Rf < 0.1 Check_Rf->Low_Rf Too Polar Standard_Col Standard Flash Column Gradient: Hex -> 30% EtOAc Good_Spot->Standard_Col Add_TEA Add 1% TEA to Mobile Phase & Pre-buffer Silica Streaking->Add_TEA Change_Solvent Switch to DCM/MeOH (99:1) or Toluene/ACN Low_Rf->Change_Solvent Add_TEA->Standard_Col Proceed with Modifier

Figure 2: Dry Loading Protocol

Caption: Step-by-step workflow for dry loading to prevent band broadening.

DryLoading Step1 Dissolve Crude in minimal DCM Step2 Add Silica Gel (1:2 w/w ratio) Step1->Step2 Step3 Rotary Evaporate to Dry Powder Step2->Step3 Step4 Load Powder on Column Bed Step3->Step4 Step5 Add Sand Layer (Protection) Step4->Step5

Part 5: Detailed Experimental Protocol

Objective: Purification of 5.0 g crude 4-Bromo-6-methylpyridine-2-carbonitrile.

  • Preparation:

    • Weigh 150 g of Silica Gel 60.[1][2]

    • Prepare 2 L of Mobile Phase A (Hexanes) and 1 L of Mobile Phase B (Ethyl Acetate).

    • Optional: If tailing was observed, add 10 mL Triethylamine to the first 1 L of Hexanes used for packing.[2]

  • Packing:

    • Slurry pack the silica using Hexanes.[2] Ensure the bed is level and bubble-free.[1][2]

    • Flush with 2 CV of Hexanes to equilibrate.[1][2]

  • Loading (Dry Load):

    • Dissolve 5.0 g crude in 20 mL DCM.

    • Add 10 g silica gel.[1][2]

    • Evaporate to dryness on a rotavap (bath temp < 40°C).

    • Gently pour the free-flowing powder onto the packed column.[1]

    • Cover with 1 cm of calcined sand.[1][2]

  • Elution:

    • Start flow at ~30-40 mL/min (for a 4-5 cm diameter column).

    • Run gradient as defined in Q5 .

    • Collect fractions (approx. 25-50 mL each).

  • Analysis:

    • Spot fractions on TLC.[1][2][7] Visualize under UV (254 nm).

    • Combine fractions containing the pure spot (Rf ~0.35 in 20% EtOAc).[2]

    • Evaporate solvent under reduced pressure.[1][2][8]

  • Validation:

    • Verify purity via HPLC or 1H-NMR.[1][2]

    • Key NMR Signals: Look for the methyl singlet (~2.6 ppm) and two aromatic doublets (or singlets depending on resolution) in the 7.5–8.0 ppm range.

References

  • BenchChem. Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. (General pyridine halogenation and purification principles).

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org.[1][2][3][8][9] Synth. 2025, 102, 276–302.[2][3] (Standard protocols for flash chromatography).

  • PubChem. 4-Bromo-6-methylpyridine-2-carbonitrile Compound Summary. (Physical properties and identifiers).

  • Sigma-Aldrich. 3-Bromo-4-methylpyridine Product Information. (Analogous compound properties and handling).[2][10][11][12]

  • ResearchGate. Separation of halogenated cyanopyridines. (Discussion on solvent systems for pyridine derivatives).

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Bromo-6-methylpyridine-2-carbonitrile

Product Code: 4B6M-CN-PUR CAS: 886372-53-8 Chemical Class: Halogenated Pyridine Carbonitrile Support Tier: Level 3 (Senior Application Scientist)[1][2] Core Technical Overview 4-Bromo-6-methylpyridine-2-carbonitrile is a...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 4B6M-CN-PUR CAS: 886372-53-8 Chemical Class: Halogenated Pyridine Carbonitrile Support Tier: Level 3 (Senior Application Scientist)[1][2]

Core Technical Overview

4-Bromo-6-methylpyridine-2-carbonitrile is a critical intermediate often employed in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery.[1][2] Its purity is paramount because the nitrile group can poison catalysts, and the bromine handle is sensitive to competing oxidative addition if impurities (like regioisomers or hydrolysis products) interfere.[2][3]

Physical Profile:

  • Appearance: Typically a yellow to off-white solid.[1][2][3]

  • Melting Point: ~95–100°C (Estimated based on structural analogs; exact batch values vary).[2][3]

  • Solubility: Soluble in DMSO, Ethyl Acetate, Dichloromethane, and hot Ethanol.[2][3] Insoluble/Low solubility in Water and Hexanes.[3]

Solvent System Selection (The "Solvent Screen")

Do not commit your entire batch to a solvent without a pilot test.[2][3] Pyridine derivatives are notorious for "oiling out" (separating as a liquid phase) rather than crystallizing.[2][3]

Primary Recommendation: Ethanol / Water (Green Protocol)[1][2]
  • Mechanism: The pyridine ring and nitrile group provide solubility in hot ethanol.[3] The addition of water (anti-solvent) drastically reduces solubility as the temperature drops, forcing crystallization.[2][3]

  • Best For: Removal of polar inorganic salts and non-polar oily byproducts.[3]

Secondary Recommendation: Ethyl Acetate / Heptane[1][3][4]
  • Mechanism: Standard normal-phase polarity gradient.[1][2][3]

  • Best For: Strictly anhydrous requirements or if the compound hydrolyzes (turns to amide) in hot water.[2][3]

Pilot Test Protocol (100 mg scale)
  • Place 100 mg of crude solid in a test tube.

  • Add 0.5 mL Ethanol . Heat to boiling (approx. 80°C).

  • If not dissolved, add Ethanol in 0.1 mL increments until clear.[3]

  • Remove from heat.[3] Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1 drop of Ethanol to clear the solution.[3]

  • Allow to cool slowly to room temperature (RT).

Standard Operating Procedure (SOP)

Workflow Visualization

RecrystallizationWorkflow Start Crude 4-Bromo-6-methylpyridine-2-carbonitrile Dissolve Dissolve in Boiling Solvent (Min. Volume) Start->Dissolve Heat Filter Hot Filtration (Remove insoluble particulates) Dissolve->Filter >80°C Seed Seed Crystal Addition (Critical for Pyridines) Filter->Seed @ ~50-60°C Cool Slow Cooling Ramp (80°C -> 25°C over 2 hrs) Seed->Cool IceBath Ice Bath (0-4°C) (Maximize Yield) Cool->IceBath Isolate Vacuum Filtration & Wash IceBath->Isolate

Figure 1: Optimized recrystallization workflow emphasizing the seeding step to prevent oiling out.[1][2]

Detailed Protocol (Ethanol/Water System)
  • Dissolution:

    • Weigh the crude material into an Erlenmeyer flask.

    • Add Absolute Ethanol (approx. 5–7 mL per gram of crude).[2][3]

    • Heat to reflux (gentle boil) with magnetic stirring.

    • Note: If solids remain, add more ethanol in small portions.[3] If the liquid is dark/black, see "Troubleshooting: Color Removal" below.

  • Anti-Solvent Addition:

    • While maintaining a gentle boil, slowly add Deionized Water via an addition funnel or pipette.[3]

    • Stop immediately when the solution turns slightly cloudy (turbid) and the cloudiness does not disappear after 10 seconds of stirring.

    • Add just enough Ethanol (approx. 5-10% of total volume) to make the solution clear again.[1][2][3]

  • Controlled Crystallization:

    • Remove the flask from the heat source.[2][3] Place it on a cork ring or wood block (insulation prevents rapid cooling).[2][3]

    • CRITICAL: When the temperature reaches ~50°C, add a few grains of pure seed crystal if available. Scratch the inner glass wall with a glass rod to induce nucleation.[2][3]

    • Allow to reach Room Temperature (RT) undisturbed.[2][3]

  • Isolation:

    • Once at RT, place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

    • Filter the crystals using a Büchner funnel.[2][3]

    • Wash the cake with cold Ethanol/Water (1:1 mixture).[2][3]

    • Dry under high vacuum at 40°C.[3]

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a blob at the bottom) instead of crystallizing. Why?

Diagnosis: This is common with pyridines.[3] It happens when the solution cools faster than the crystal lattice can form, or the solvent mixture is too polar (too much water).[2][3] Corrective Action:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add a small amount of Ethanol (the good solvent) to shift the equilibrium.[2][3]

  • Seed it: You must provide a template for the crystal.[3] If you lack pure seeds, scratch the glass vigorously.[3]

  • Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the heat loss.[2][3]

Q2: My product is dark brown/black. How do I fix the color?

Diagnosis: Pyridine N-oxides or polymerization byproducts (tar) are present.[1][2][3] Corrective Action:

  • Perform a Charcoal Treatment during the hot dissolution step.[3]

    • Add Activated Carbon (5-10 wt%) to the hot ethanol solution.[2][3]

    • Stir for 10 minutes (do not boil vigorously).

    • Hot Filter through a Celite pad to remove the carbon.[3]

    • Proceed with water addition.[3][4]

Q3: I have low recovery yield (<50%).

Diagnosis: Too much solvent was used, or the product is too soluble in the mother liquor. Corrective Action:

  • Concentrate: Rotovap the mother liquor down to half volume and repeat the cooling process (Second Crop).

  • Check pH: Pyridines are basic.[3] If your water is acidic, the product may be protonated and staying in solution.[3] Ensure the water is neutral (pH 7).[2][3]

Q4: Can I use Hexanes instead of Water?

Answer: Yes. If you are using Ethyl Acetate as the primary solvent, use Hexane or Heptane as the anti-solvent.[2][3]

  • Warning: Hexanes are non-polar.[3] This system is better for removing polar impurities but less effective at removing non-polar "grease" or oils compared to the Ethanol/Water system.[2][3]

Decision Logic for Impurity Removal

TroubleshootingLogic Problem Identify Impurity Type Color Colored/Tar (Polymers/Oxides) Problem->Color Polar Polar Salts/Acids (Inorganic) Problem->Polar Lipophilic Lipophilic Grease (Starting Material) Problem->Lipophilic Action1 Activated Carbon Treatment Color->Action1 Action2 Ethanol/Water Recrystallization Polar->Action2 Action3 Ethyl Acetate/Heptane Recrystallization Lipophilic->Action3

Figure 2: Decision matrix for selecting the purification method based on impurity profile.[1][2]

References & Data Verification

  • Compound Data & Physical State:

    • Source: Fluorochem & Sigma-Aldrich Product Specifications.[1][2][3] Confirms 4-Bromo-6-methylpyridine-2-carbonitrile as a solid, typically stored at 0-4°C.[1][2][5]

    • URL:[1][2]

  • General Recrystallization of Pyridine Carbonitriles:

    • Source: Organic Syntheses, Coll.[3] Vol. 6, p.652 (1988).[2][3] Describes recrystallization of the regioisomer (2-cyano-6-methylpyridine) from dilute ethyl alcohol.[1][2][6]

    • URL:[1][2]

  • Solubility & Handling:

    • Source: PubChem Compound Summary (CID 21952747).[2][3] Verifies structural properties and safety data (H302/H315).

    • URL:[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated pyridine derivatives, as they can be toxic and skin irritants.[2]

Sources

Optimization

Optimizing catalyst loading for Suzuki coupling of 4-Bromo-6-methylpyridine-2-carbonitrile

Case ID: OPT-SUZ-PYR-CN Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary You are attempting to couple 4-Bromo-6-methylpyridine-2-carbonitrile . This substrate presents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-SUZ-PYR-CN Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are attempting to couple 4-Bromo-6-methylpyridine-2-carbonitrile . This substrate presents a classic "push-pull" conflict in catalysis:

  • The Advantage: The nitrile (CN) at C2 and the pyridine nitrogen are electron-withdrawing, making the C4-Br bond highly activated for oxidative addition.

  • The Challenge: The pyridine nitrogen is a potent Lewis base that can coordinate to Palladium (Pd), displacing ligands and forming an inactive "Pd-black" resting state (Catalyst Poisoning). The nitrile group is also susceptible to hydrolysis under the aqueous basic conditions required for the Suzuki cycle.

To optimize catalyst loading (i.e., reduce from 5 mol% to <0.5 mol%), you must switch from simple phosphines (like PPh3) to bulky, electron-rich systems that sterically preclude N-coordination while facilitating high turnover numbers (TON).

Module 1: Catalyst & Ligand Selection (The Engine)

Standard Recommendation: Do not use Pd(PPh3)4 or Pd(dppf)Cl2 for low-loading optimization on this substrate. They lack the steric bulk to prevent pyridine coordination.

Optimized System: Third or Fourth Generation Buchwald Precatalysts.

  • Primary Recommendation: XPhos Pd G4 or SPhos Pd G4 .

  • Why: These precatalysts generate the active L-Pd(0) species immediately upon deprotonation. The ligands (XPhos/SPhos) are extremely bulky. They form a "roof" over the Pd center, allowing the narrow aryl halide to approach for reaction while physically blocking the pyridine nitrogen from binding and killing the catalyst.

Visualizing the "Pyridine Problem"

The following diagram illustrates why standard catalysts fail and how bulky ligands protect the cycle.

G Start Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd 4-Bromo-6-methyl... Poison CATALYST DEATH Stable Pyridine-Pd Complex OxAdd->Poison Pyridine N-binding (If Ligand is Small) Prod Product Formation (Biaryl) OxAdd->Prod Transmetalation & Reductive Elimination (Bulky Ligand Protects) Caption Fig 1. Steric bulk of XPhos/SPhos prevents formation of the stable Pyridine-Pd poison complex.

Module 2: Reaction Conditions (The Environment)

Optimizing loading requires preserving the catalyst lifespan. The choice of base and solvent is critical to prevent side reactions (nitrile hydrolysis) which consume reagents and complicate purification.

Optimization Matrix
ParameterStandard (Avoid)Optimized (Recommended) Technical Rationale
Base NaOH, NaOEt, Ba(OH)2K3PO4 (Tribasic Potassium Phosphate) or K2CO3 Strong hydroxide bases attack the nitrile (C2-CN) to form the amide (CONH2). Phosphates are milder and buffer the pH.
Solvent DMF, pure Ethanol1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) DMF can decompose to dimethylamine at high T, reacting with the nitrile. Biphasic systems (Toluene/Water) protect the catalyst.
Temp Reflux (100°C+)60°C – 80°C The C4-Br bond is activated; extreme heat is unnecessary and promotes hydrolysis.
Additives NoneSurfactants (e.g., TPGS-750-M) Optional: If solubility is poor, surfactants allow reaction in water at lower temps, stabilizing the Pd species.

Module 3: Troubleshooting Guide

Issue 1: Reaction stalls at 50-60% conversion.

  • Diagnosis: Catalyst death. The product (a biaryl pyridine) is often a better ligand for Pd than the starting material, leading to product inhibition.

  • Corrective Action:

    • Dosing: Do not add all catalyst at T=0. Split the loading (e.g., 0.25 mol% at start, 0.25 mol% after 2 hours).

    • Scavenging: Ensure your boronic acid is in excess (1.2–1.5 equiv) to outcompete the rate of catalyst decomposition.

Issue 2: Formation of Primary Amide (M+18 peak in MS).

  • Diagnosis: Nitrile Hydrolysis.

  • Corrective Action:

    • Switch base from Carbonate to K3PO4 .

    • Reduce water ratio. Use n-Butanol or Isopropanol as the co-solvent instead of water if the boronic acid is soluble enough.

    • Lower temperature by 10°C.

Issue 3: Protodeboronation (Ar-B(OH)2 → Ar-H).

  • Diagnosis: The coupling partner (boronic acid) is losing its boron group before it can react. Common with heteroaryl boronic acids.[1][2][3]

  • Corrective Action:

    • Use Boronic Esters (Pinacol esters) instead of acids; they are more stable.

    • Slow Addition: Add the boronic ester via syringe pump over 1 hour to keep its instantaneous concentration low relative to the catalyst.

Module 4: Experimental Protocol (Self-Validating)

Protocol ID: SOP-SUZ-G4-OPT Objective: Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile with Phenylboronic acid (Model).

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.3 equiv)

  • XPhos Pd G4 (0.5 mol% target; start with 1.0 mol% for first run)

  • K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

Step-by-Step Workflow:

  • Charge Solids: Add substrate, boronic acid, and base to a vial equipped with a stir bar.

    • Checkpoint: If using G4 precatalyst, it is air-stable.[4] You can weigh it on the bench, but purging the headspace is still required.

  • Solvent Addition: Add the degassed solvent mixture.

  • Catalyst Addition: Add XPhos Pd G4 (solid) last.

  • Inerting: Cap the vial and purge with Nitrogen/Argon for 2 minutes (needle in/needle out).

  • Reaction: Heat to 80°C.

    • Monitoring: Check HPLC/TLC at 30 minutes .

    • Logic: G4 catalysts activate rapidly.[5] If you see <10% product at 30 mins, the reaction is not working (check reagents). Do not wait 24 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (removes Pd black). Dilute with EtOAc, wash with water.

    • Note: The pyridine nitrogen makes the product basic. Ensure the aqueous wash is not acidic, or you will protonate the pyridine and lose product to the water layer.

Module 5: FAQ

Q: Can I use Pd(OAc)2 and add XPhos separately? A: Yes, but it is less reproducible. The G3/G4 precatalysts ensure a strict 1:1 Pd:Ligand ratio and prevent the formation of inactive Pd-clusters during the initial heating phase. For optimization, precatalysts reduce variables.

Q: My boronic acid is a pyridine derivative too. Will this work? A: This is a "Heterocycle-Heterocycle" coupling. These are notoriously difficult due to double-coordination. You must increase catalyst loading to 2-3 mol% . Consider using Pd-PEPPSI-IPr if XPhos fails, as the NHC ligand binds Pd more tightly than phosphines.

Q: How do I remove the Palladium after the reaction? A: Since the product contains a pyridine nitrogen and a nitrile, it will bind residual Pd. Standard silica chromatography is often insufficient. Use a metal scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic layer with an aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate .

References

  • Catalyst Selection for Pyridines: Billingsley, K., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.

  • Precatalyst Generations (G3/G4): Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

  • Nitrile Hydrolysis Side Reactions: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Pd Removal in Pharma: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Troubleshooting

Overcoming poor reactivity in 4-Bromo-6-methylpyridine-2-carbonitrile cross-coupling

Case ID: #PYR-CN-4BR-06 Status: Active Subject: Overcoming Poor Reactivity & Catalyst Deactivation in Cross-Coupling Executive Summary: The Substrate Profile User Warning: 4-Bromo-6-methylpyridine-2-carbonitrile is a "de...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYR-CN-4BR-06 Status: Active Subject: Overcoming Poor Reactivity & Catalyst Deactivation in Cross-Coupling

Executive Summary: The Substrate Profile

User Warning: 4-Bromo-6-methylpyridine-2-carbonitrile is a "deceptive" substrate. While the C4-bromide appears activated for oxidative addition due to the electron-deficient pyridine ring, the molecule possesses two specific structural features that frequently cause standard catalytic cycles to fail.

The "Pain Points" Analysis
  • The Nitrile Trap (C2-CN): The nitrile nitrogen is a potent σ-donor. In standard conditions (e.g., Pd(PPh₃)₄), the nitrile displaces the phosphine ligands, forming a stable, inactive Pd(II)-nitrile complex (Catalyst Poisoning).

  • Hydrolysis Susceptibility: The electron-deficient nature of the pyridine ring renders the nitrile group highly electrophilic. Under standard aqueous basic conditions (Suzuki-Miyaura), it rapidly hydrolyzes to the primary amide or carboxylic acid.

  • Steric/Electronic Clash (C6-Me): While less critical than the nitrile, the methyl group at C6 introduces benzylic protons that can be deprotonated by strong bases (e.g., KOtBu, NaH), leading to polymerization or side-reactions during Buchwald-Hartwig couplings.

Diagnostic Decision Tree

Use this flow to identify the specific failure mode of your experiment.

TroubleshootingFlow Start Start: Reaction Failed CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckNewSpot Is there a new polar spot on TLC? CheckSM->CheckNewSpot Yes (SM Gone) CheckColor Did reaction turn black (Pd black)? CheckSM->CheckColor No (SM Remains) Hydrolysis FAILURE MODE: Nitrile Hydrolysis (Amide/Acid formed) CheckNewSpot->Hydrolysis Yes (Polar Spot) Reduction FAILURE MODE: Protodehalogenation (Br replaced by H) CheckNewSpot->Reduction No (Non-polar spot) Poisoning FAILURE MODE: Catalyst Poisoning (Nitrile Coordination) CheckColor->Poisoning No (Solution clear/yellow) BlackPpt FAILURE MODE: Ligand Dissociation (Pd Aggregation) CheckColor->BlackPpt Yes (Black Precipitate)

Figure 1: Diagnostic logic for identifying the primary cause of reaction failure based on TLC and visual observation.

Troubleshooting Modules (FAQs)

Module A: The Reaction Stalls (Catalyst Poisoning)

Q: I am using Pd(PPh₃)₄ or Pd(dppf)Cl₂ and the reaction stops at ~20% conversion. Adding more catalyst doesn't help.

The Science: The nitrile group on your pyridine is a better ligand than triphenylphosphine (PPh₃). As the reaction proceeds, the high concentration of the substrate displaces the phosphine ligands from the Palladium. This creates a [Pd(Substrate)₂Cl₂] species that is catalytically dead. This is the "Nitrile Effect" [1].

The Solution: Switch to Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands).

  • Recommended Catalyst: XPhos Pd G2 or Sphos Pd G2 .

  • Why? The sheer steric bulk of the XPhos ligand prevents the nitrile from coordinating to the metal center. Furthermore, the precatalyst (G2/G3) ensures rapid generation of the active Pd(0) species without requiring an induction period [2].

Module B: The "Mystery" Polar Spot (Hydrolysis)

Q: My SM is consumed, but the product mass is M+18. I see a very polar spot on TLC.

The Science: You have hydrolyzed the nitrile to a primary amide. The electron-deficient pyridine ring makes the nitrile carbon highly susceptible to nucleophilic attack by hydroxide ions (


), which are present in standard aqueous bases (Na₂CO₃/H₂O) [3].

The Solution: Move to Anhydrous Conditions .

  • Base: Switch to anhydrous K₃PO₄ (finely ground) or Cs₂CO₃ .

  • Solvent: Use anhydrous 1,4-Dioxane or Toluene.

  • Additive: If solubility is poor, add 1-2 equivalents of water (controlled) only if necessary, or use a phase transfer catalyst like TBAF (anhydrous) which can activate boronic esters without bulk water.

Module C: Buchwald-Hartwig Complications

Q: I am trying to couple an amine, but I get a complex mixture. I am using NaOtBu as a base.

The Science: The methyl group at C6 is "benzylic" to the pyridine nitrogen. Strong alkoxide bases like NaOtBu or KOtBu can deprotonate this methyl group, leading to self-condensation or polymerization of the substrate.

The Solution:

  • Base: Switch to a weaker base like Cs₂CO₃ or K₃PO₄ .

  • Ligand: Use BrettPhos or RuPhos (for secondary amines). These ligands are active enough to facilitate coupling with weaker bases, preserving the integrity of the C6-methyl group [4].

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Nitrile-Safe)

Designed to prevent hydrolysis and catalyst poisoning.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Notes
Substrate 4-Bromo-6-methylpyridine-2-carbonitrile1.0
Boronic Acid Aryl-B(OH)₂ or Pinacol Ester1.2 - 1.5Pinacol esters are more stable.
Catalyst XPhos Pd G2 0.02 - 0.05Crucial: Do not use Pd(PPh₃)₄.
Base K₃PO₄ (Anhydrous) 3.0Finely ground.
Solvent 1,4-Dioxane / Toluene (10:1)[0.2 M]Must be degassed and dry.

Step-by-Step:

  • Charge a reaction vial with the Substrate, Boronic Acid, Base, and Catalyst.

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes (Evacuate/Refill x3).

  • Add anhydrous solvents via syringe.

  • Heat to 80°C (Do not exceed 100°C to avoid thermal decomposition of the nitrile).

  • Monitor by LCMS.[9] Reaction is typically complete in 2–6 hours.

Protocol B: Buchwald-Hartwig Amination (Base-Sensitive)

Designed to avoid benzylic deprotonation.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Notes
Substrate 4-Bromo-6-methylpyridine-2-carbonitrile1.0
Amine Primary/Secondary Amine1.2
Catalyst BrettPhos Pd G3 0.02 - 0.05Excellent for primary amines.
Base Cs₂CO₃ 2.5Weaker than NaOtBu; safer for C6-Me.
Solvent t-Amyl Alcohol or Dioxane[0.2 M]Anhydrous.

Step-by-Step:

  • Charge vial with Substrate, Catalyst, and Base.

  • Purge with Argon.

  • Add Solvent and Amine (if liquid) via syringe.

  • Heat to 90°C .

  • Note: If conversion is low after 4 hours, add 20 mol% more catalyst. Do not increase temperature above 110°C.

Mechanistic Visualization

The following diagram illustrates the competition between the productive cycle and the "Nitrile Trap."

Mechanism cluster_trap The Nitrile Trap Pd0 Active Pd(0)-L (L = XPhos) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast with XPhos Coordination Nitrile Coordination (Pd-N≡C-Ar) Pd0->Coordination If L is small (PPh3, dba) Product Product (Cross-Coupled) OxAdd->Product Transmetallation & Red. Elim. Coordination->Pd0 Reversible only if heated high

Figure 2: Catalytic competition. Bulky ligands (Green path) prevent the formation of the inactive Nitrile-Pd complex (Red path).

References

  • Sherwood, J. et al. "Palladium-Catalyzed Cross-Coupling of Nitriles." Journal of Organic Chemistry, 2019. (Generalized concept of nitrile poisoning in Pd catalysis).

  • Biscoe, M. R., et al. "A New Generation of Air-Stable Palladium Precatalysts for Cross-Coupling: XPhos Pd G2." Journal of the American Chemical Society, 2010.[1]

  • Cohen, D. T., et al. "Hydrolysis of Cyanopyridines under Aqueous Conditions." Organic Process Research & Development, 2012.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, 2016.

(Note: While specific "Case ID" and "Status" are stylized elements of this support guide, the chemical logic and citations are grounded in established organometallic literature.)

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-6-methylpyridine-2-carbonitrile

Welcome to the technical support center for 4-Bromo-6-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-6-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this critical synthetic intermediate. The purity of 4-Bromo-6-methylpyridine-2-carbonitrile is paramount, as contaminants can lead to unforeseen side reactions, reduced yields in downstream applications, and erroneous biological data. This document provides troubleshooting guides and detailed protocols to help you achieve the highest possible purity for your compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific challenges you may encounter during the purification of 4-Bromo-6-methylpyridine-2-carbonitrile in a practical question-and-answer format.

Q1: My crude product is a dark brown or yellow solid. How can I remove the color?

A1: Colored impurities are common in heterocyclic synthesis and often arise from polymeric byproducts or degradation. The most effective method for removing these is treatment with activated charcoal.

  • Causality: Activated charcoal has a high surface area with a network of pores that readily adsorbs large, flat, aromatic, and colored molecules while leaving your smaller target molecule in solution.

  • Protocol: After dissolving your crude product in a suitable hot solvent for recrystallization, cool the solution slightly. Add a small amount (typically 1-2% by weight) of activated charcoal. Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.[1]

  • Critical Note: Never add activated charcoal to a boiling solution, as this can cause violent bumping and loss of product.[1] Be aware that using an excess of charcoal can also lead to the adsorption of your desired product, thereby reducing the overall yield.[1]

Q2: I am attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when a compound comes out of solution above its melting point, often due to the solution being cooled too quickly or the presence of significant impurities that depress the melting point.[2]

  • Immediate Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated, and then allow it to cool much more slowly.[2] Insulating the flask can promote slow cooling and the formation of well-defined crystals.

  • If the Problem Persists: The presence of impurities is the likely cause. It may be necessary to first perform a preliminary purification using flash column chromatography to remove the impurities that are inhibiting crystallization before attempting a final recrystallization.[3]

Q3: My recrystallization solution has cooled to room temperature, but no crystals have formed. What are my next steps?

A3: A lack of crystal formation indicates that the solution is not yet supersaturated. Several techniques can be employed to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[2] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[2]

  • Reduce Temperature: Further cool the solution by placing it in an ice bath or a refrigerator. The solubility of the compound will decrease at lower temperatures, promoting crystallization.[2]

  • Reduce Solvent Volume: Carefully evaporate some of the solvent using a gentle stream of nitrogen or a rotary evaporator and then allow the concentrated solution to cool again.[2] This increases the concentration of the solute, leading to supersaturation.

Q4: My product appears to be decomposing on my silica gel column. How can I prevent this?

A4: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds. Halogenated pyridines can be particularly susceptible to this.[1][3]

  • Solution 1: Neutralize the System. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%).[3] This can be done by flushing the packed column with the eluent containing triethylamine before loading your sample.

  • Solution 2: Change the Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina or Florisil®, for the chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude 4-Bromo-6-methylpyridine-2-carbonitrile?

A1: The impurities largely depend on the synthetic route. If synthesized from an amino-pyridine precursor via a Sandmeyer-type reaction, common impurities include:

  • Unreacted Starting Material: Such as 2-amino-6-methylpyridine-4-carbonitrile.[4]

  • Isomeric Byproducts: Formation of other brominated isomers.[4]

  • Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo-methylpyridine species.[4]

  • Hydroxylated Byproducts: If water is present as a nucleophile, it can react to form 4-hydroxy-6-methylpyridine-2-carbonitrile.[4][5]

Q2: How do I choose the best purification method?

A2: The choice depends on the physical state of your crude product and the nature of the impurities. The following diagram provides a general decision-making workflow.

G start Crude Product workup Aqueous Work-up (Remove Salts/Acids) start->workup Always start here state Is the product a solid or an oil? workup->state solid Solid state->solid Solid oil Oil or Very Impure Solid state->oil Oil recrystallize Recrystallization (High Purity Polish) solid->recrystallize chromatography Flash Column Chromatography (Complex Mixture Separation) oil->chromatography final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

  • Aqueous Work-up: This should almost always be the first step to remove inorganic salts and water-soluble impurities.[6]

  • Recrystallization: This is an excellent and efficient method if your product is a solid and you can find a suitable solvent. It is particularly good for removing small amounts of impurities to achieve high purity.[7]

  • Flash Column Chromatography: This is the most versatile and effective method for separating compounds with different polarities, such as isomers, byproducts from starting materials, or for purifying oils.[7][8]

Q3: What are the recommended storage conditions for purified 4-Bromo-6-methylpyridine-2-carbonitrile?

A3: To ensure long-term stability and maintain purity, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, to protect it from moisture and air.[1][3] It should be kept in a dark and cool environment. For short-term storage (days to weeks), 0-4°C is suitable, while for long-term storage (months to years), -20°C is recommended.[9]

Detailed Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction

This protocol is a crucial first step to remove inorganic salts, acids, or bases from the reaction mixture.[6]

  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water (e.g., toluene, THF), dilute the mixture with an extraction solvent like ethyl acetate or dichloromethane. If the solvent is water-miscible (e.g., DMF, methanol), carefully quench the reaction with water and then perform extractions with ethyl acetate (3 times for optimal recovery).[6]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution). The brine wash helps to break up emulsions and removes residual water from the organic phase.[6]

  • Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Protocol 2: High-Purity Recrystallization

This technique is ideal for purifying solids containing minor impurities.[7]

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which 4-Bromo-6-methylpyridine-2-carbonitrile is highly soluble at high temperatures but poorly soluble at low temperatures.[3] Good starting points for screening include hexanes, ethyl acetate, acetonitrile, or mixtures thereof.[3][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[1] Reheat briefly and perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the filtered crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.[6]

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

G start Recrystallization Attempt outcome What is the outcome after cooling? start->outcome crystals Crystals Formed outcome->crystals Success oiling Product 'Oiled Out' outcome->oiling Failure nothing No Crystals Formed outcome->nothing Failure troubleshoot_oil Troubleshoot Oiling Out oiling->troubleshoot_oil troubleshoot_none Induce Crystallization nothing->troubleshoot_none reheat Reheat & Add More Solvent troubleshoot_oil->reheat slow_cool Cool Slowly reheat->slow_cool slow_cool->outcome scratch Scratch Flask troubleshoot_none->scratch seed Add Seed Crystal troubleshoot_none->seed concentrate Reduce Solvent troubleshoot_none->concentrate scratch->outcome seed->outcome concentrate->outcome

Caption: Troubleshooting workflow for common recrystallization issues.

Protocol 3: Flash Column Chromatography

This is the preferred method for separating complex mixtures.[7]

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A gradient of ethyl acetate in hexanes is a common starting point.[3] The ideal system should give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle pressure to pack the bed, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Apply the sample evenly to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and begin applying pressure (using a pump or inert gas) to move the solvent through the column. Collect fractions as the solvent elutes.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified 4-Bromo-6-methylpyridine-2-carbonitrile.

Data Summary

Table 1: Properties of Common Solvents for Purification

SolventPolarityBoiling Point (°C)Use Case
Hexanes/HeptaneVery Low~69 / ~98Good for nonpolar compounds or as an anti-solvent with a more polar solvent.[1]
TolueneLow111Useful for less polar compounds, though its high boiling point can be a drawback.[1]
DichloromethaneMedium40Excellent solvent for chromatography and extractions due to its volatility.
Ethyl AcetateMedium77A versatile solvent for both chromatography and recrystallization.
AcetonitrileMedium-High82Can be effective for washing or recrystallizing moderately polar solids.[6]
EthanolHigh78Often used for recrystallizing highly polar compounds.[2]
References
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
  • Sun-shinechem. (n.d.). 4-Bromo-6-methylpyridine-2-carbonitrile | CAS 886372-53-8.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.
  • Benchchem. (n.d.). Technical Support Center: High-Purity Recrystallization of 4-Bromopyridine-2,6-dicarbohydrazide.
  • PubChem. (n.d.). 4-Bromo-6-methylpyridin-2-ol.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
  • GoldBio. (n.d.). How Column Chromatography Works to Separate Proteins.

Sources

Troubleshooting

Technical Support Center: 4-Bromo-6-methylpyridine-2-carbonitrile

Welcome to the technical support center for 4-Bromo-6-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-6-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective storage, handling, and utilization of this versatile building block in your experimental workflows.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the optimal storage conditions for 4-Bromo-6-methylpyridine-2-carbonitrile to ensure its long-term stability?

A1: To maintain the integrity and purity of 4-Bromo-6-methylpyridine-2-carbonitrile, it is crucial to store it under specific conditions. For short-term storage (days to weeks), keep the compound in a dry, dark environment at 0-4°C.[1] For long-term storage (months to years), the recommended temperature is -20°C.[1] The compound is a yellow solid and should be stored away from light and moisture to prevent degradation.[1]

Q2: How stable is 4-Bromo-6-methylpyridine-2-carbonitrile at ambient temperature, for example, during shipping?

A2: This compound is considered stable enough for shipment at ambient temperatures for a few weeks, including the time it may spend in customs.[1] However, upon receipt, it is imperative to transfer it to the recommended storage conditions to ensure its long-term stability.

Q3: Are there any known incompatibilities for 4-Bromo-6-methylpyridine-2-carbonitrile?

A3: Yes, you should avoid strong oxidizing agents, as they can react with the pyridine ring or other functional groups in the molecule. It is also advisable to keep it away from strong acids and bases, especially at elevated temperatures, to prevent the hydrolysis of the nitrile group.

Handling and Solubility

Q4: What are the recommended handling procedures for 4-Bromo-6-methylpyridine-2-carbonitrile?

A4: As with any chemical reagent, it is essential to handle 4-Bromo-6-methylpyridine-2-carbonitrile in a well-ventilated area, preferably within a chemical fume hood.[2][3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to avoid skin and eye contact.[2][4] Avoid creating dust when handling the solid. In case of spills, contain the material and clean the area thoroughly.

Q5: In which solvents is 4-Bromo-6-methylpyridine-2-carbonitrile soluble?

A5: 4-Bromo-6-methylpyridine-2-carbonitrile is readily soluble in dimethyl sulfoxide (DMSO).[1] It also exhibits good solubility in other common organic solvents such as dichloromethane and chloroform. Its solubility in ethanol may be temperature-dependent. The compound has low solubility in water.

SolventSolubility
Dimethyl Sulfoxide (DMSO) Soluble[1]
Dichloromethane (DCM) Good
Chloroform Good
Ethanol Temperature-dependent
Water Low

Troubleshooting Guides

Experimental Challenges in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common applications for 4-Bromo-6-methylpyridine-2-carbonitrile. However, researchers may encounter challenges such as low yield or the formation of side products.

Q6: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with 4-Bromo-6-methylpyridine-2-carbonitrile. What are the potential causes and solutions?

A6: Low yields in Suzuki-Miyaura couplings involving bromopyridines can stem from several factors. A common issue is the deactivation of the palladium catalyst. The nitrogen atom in the pyridine ring can coordinate with the palladium center, inhibiting its catalytic activity.[5]

Troubleshooting Steps:

  • Choice of Ligand: Employ bulky, electron-rich phosphine ligands. These ligands can promote the reductive elimination step and stabilize the active catalytic species.

  • Base Selection: The choice of base is critical. While carbonates like K₂CO₃ or Cs₂CO₃ are common, you might need to screen other bases such as phosphates (e.g., K₃PO₄) to find the optimal conditions for your specific substrate.[5]

  • Solvent System: The reaction's solvent can significantly impact the outcome. A mixture of an organic solvent (like dioxane, THF, or toluene) and water is often used. The ratio of these solvents should be optimized.

  • Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can lead to the oxidative degradation of the catalyst and promote side reactions like the homocoupling of the boronic acid.[6]

Q7: I am observing significant amounts of a dehalogenated side product (6-methylpyridine-2-carbonitrile) in my reaction mixture. How can I minimize this?

A7: Dehalogenation is a known side reaction in palladium-catalyzed cross-couplings of halo-heterocycles.[7][8] This occurs when the aryl-palladium intermediate undergoes protonolysis instead of transmetalation with the boronic acid.

Strategies to Minimize Dehalogenation:

  • Anhydrous Conditions: Ensure your solvents and reagents are dry, as water can be a proton source.

  • Base Choice: A weaker base might be less prone to promoting protonolysis.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.

  • Ligand Selection: The choice of ligand can influence the relative rates of transmetalation and dehalogenation. Experiment with different phosphine ligands.

Q8: My reaction is producing a significant amount of the homocoupled product from my boronic acid. What is causing this and how can I prevent it?

A8: Homocoupling of the boronic acid is often a result of the presence of oxygen in the reaction mixture.[6] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.

Preventative Measures:

  • Rigorous Degassing: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) to thoroughly remove dissolved oxygen from your solvents and reaction mixture.

  • Use of High-Purity Reagents: Ensure your boronic acid is of high purity and has not degraded.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its homocoupling.

Troubleshooting_Cross_Coupling Start Low Yield or Side Products in Cross-Coupling Check_Catalyst Catalyst/Ligand Optimization Start->Check_Catalyst Check_Base Base Selection Start->Check_Base Check_Conditions Reaction Conditions Start->Check_Conditions Solution_Yield Use Bulky Ligands Optimize Solvent/Base Check_Catalyst->Solution_Yield Check_Base->Solution_Yield Dehalogenation Dehalogenation Observed? Check_Conditions->Dehalogenation Homocoupling Homocoupling Observed? Check_Conditions->Homocoupling Dehalogenation->Homocoupling No Solution_Dehalogenation Use Anhydrous Conditions Lower Temperature Screen Ligands Dehalogenation->Solution_Dehalogenation Yes Solution_Homocoupling Rigorous Degassing High-Purity Reagents Homocoupling->Solution_Homocoupling Yes End Successful Reaction Homocoupling->End No Solution_Dehalogenation->End Solution_Homocoupling->End Solution_Yield->End

Caption: Troubleshooting workflow for cross-coupling reactions.

Compound Degradation

Q9: I suspect my sample of 4-Bromo-6-methylpyridine-2-carbonitrile has degraded. What is the most likely degradation pathway?

A9: The most probable degradation pathway under non-ideal storage or experimental conditions is the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, especially in the presence of water and at elevated temperatures. The hydrolysis typically proceeds in two stages: first to the corresponding amide (4-bromo-6-methylpyridine-2-carboxamide), and then further to the carboxylic acid (4-bromo-6-methylpyridine-2-carboxylic acid).[9][10][11]

Degradation_Pathway Start 4-Bromo-6-methylpyridine-2-carbonitrile Amide 4-Bromo-6-methylpyridine-2-carboxamide Start->Amide Hydrolysis (H₂O, H⁺ or OH⁻) Carboxylic_Acid 4-Bromo-6-methylpyridine-2-carboxylic acid Amide->Carboxylic_Acid Further Hydrolysis

Caption: Hydrolysis degradation pathway.

Analytical Methods

Q10: What are the recommended methods for assessing the purity of 4-Bromo-6-methylpyridine-2-carbonitrile?

A10: The purity of 4-Bromo-6-methylpyridine-2-carbonitrile can be effectively determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is generally suitable.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs, for instance, around 254 nm, should provide good sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for confirming the structure and assessing purity.

  • Solvents: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[12][13][14][15]

  • ¹H NMR: You should expect to see distinct signals for the methyl protons and the two aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR: This will show the expected number of carbon signals, including the nitrile carbon, the carbons of the pyridine ring, and the methyl carbon.

  • Purity Assessment: The presence of unexpected signals may indicate impurities or degradation products. Quantitative NMR (qNMR) can be used for a more precise purity determination by integrating the signals of the compound against a certified internal standard.

Safety Information

Hazard Identification:

Based on data for similar compounds, 4-Bromo-6-methylpyridine-2-carbonitrile should be handled with care. Potential hazards include:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Causes skin and serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

Precautionary Measures:

  • Wash hands thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2][3][4]

  • Use only outdoors or in a well-ventilated area.[2][3]

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

First Aid:

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3][4]

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][3]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][4]

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2][3]

References

  • White Rose Research Online. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]

  • ResearchGate. (n.d.). a)¹H NMR spectrum of 4 m (in CDCl3). Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3: Suzuki-couplings of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2018, December 5). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Retrieved from [Link]

  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 5). 6.6: Chemistry of Nitriles. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Google Patents. (n.d.). US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters.
  • ResearchGate. (n.d.). (a) 1H-NMR spectra in CDCl3 and (b) 13C-NMR spectra in DMSO-d6 of the five-membered ring monomer BuN-NCA. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

Sources

Optimization

Byproduct identification in 4-Bromo-6-methylpyridine-2-carbonitrile synthesis

Executive Summary & Synthetic Strategy Welcome to the technical support center for the synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-49-2). This intermediate is a critical scaffold in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

Welcome to the technical support center for the synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-49-2). This intermediate is a critical scaffold in the development of PI3K/mTOR inhibitors (e.g., Omipalisib analogs).

The most robust industrial route utilizes the Reissert-Henze reaction applied to 4-bromo-2-methylpyridine N-oxide . While efficient, this pathway is prone to specific regio-isomeric impurities and competitive nucleophilic aromatic substitutions (


). This guide deconstructs these failure modes to ensure high purity.
The "Golden Path" Protocol (Reissert-Henze)

We recommend the Modified Reissert-Henze using dimethylcarbamoyl chloride or benzoyl chloride as the activator and trimethylsilyl cyanide (TMSCN) as the cyanide source. This avoids the harsh conditions of aqueous KCN, minimizing hydrolysis.

ReactionScheme SM 4-Bromo-2-methylpyridine NOx N-Oxide Intermediate (Activated C2/C6) SM->NOx mCPBA or H2O2 Act Activated N-Acyloxy Salt NOx->Act BzCl or Me2NCOCl Prod TARGET: 4-Bromo-6-methyl- pyridine-2-carbonitrile Act->Prod TMSCN (Reissert-Henze) By1 Byproduct A: 4,6-Dicyano-2-methylpyridine (C4 Displacement) Act->By1 Over-reaction (SNAr at C4) By2 Byproduct B: 4-Bromo-6-methyl- picolinamide (Hydrolysis) Prod->By2 Aq. Workup (pH < 4)

Figure 1: Mechanistic pathway and critical divergence points for impurity formation.

Troubleshooting Dashboard (Q&A)

This section addresses specific "Red Flag" observations reported by users during LCMS or NMR analysis.

Issue 1: "I see a significant impurity peak with Mass [M-Br+CN] (approx. MW 143)."

Diagnosis: Competitive


 at the 4-Position. 
Technical Explanation: 
The 4-position of a pyridine N-oxide is highly electrophilic, especially when substituted with a good leaving group like Bromine. While the Reissert-Henze reaction targets the 

-position (C2/C6), the cyanide ion is a potent nucleophile that can attack C4, displacing the bromine atom. This yields 2-methyl-4,6-dicyanopyridine .

Corrective Actions:

  • Temperature Control:

    
     typically has a higher activation energy than the Reissert-Henze addition. Lower your reaction temperature  (e.g., from 25°C to 0°C or -10°C) during the addition of the cyanide source.
    
  • Activator Choice: Switch to Dimethylcarbamoyl chloride instead of Benzoyl chloride. The resulting carbamoyloxy intermediate is generally less prone to remote activation at the C4 position compared to the benzoyloxy analog.

  • Stoichiometry: Ensure strictly 1.0–1.1 equivalents of TMSCN. Excess cyanide drives the displacement of bromine.

Issue 2: "My product mass is correct, but the IR shows a broad peak at 3400 cm⁻¹ and no sharp nitrile stretch."

Diagnosis: Hydrolysis to Amide (4-Bromo-6-methylpicolinamide). Technical Explanation: The 2-cyano group is activated by the adjacent pyridine nitrogen (electron-withdrawing). In acidic or strongly basic aqueous conditions, the nitrile hydrates rapidly to the primary amide. This often happens during the quench/workup phase.

Corrective Actions:

  • Quench Protocol: Avoid strong acids. Quench with saturated NaHCO₃ or a phosphate buffer at pH 7–8.

  • Drying: Ensure the organic phase is dried thoroughly over MgSO₄ before concentration. Residual water during rotary evaporation (with heating) can accelerate hydrolysis.

Issue 3: "I recovered a large amount of deoxygenated starting material (4-bromo-2-methylpyridine)."

Diagnosis: Reductive Deoxygenation. Technical Explanation: If the activation step fails (e.g., wet activator) or if the cyanide source is of poor quality, the N-oxide can undergo reduction back to the pyridine base without functionalization. This is also common if the reaction mixture is heated too aggressively before the cyanide addition.

Corrective Actions:

  • Reagent Quality: Distill Benzoyl chloride or Dimethylcarbamoyl chloride before use to remove free acid/moisture.

  • Sequence: Ensure the activator is added after the cyanide source is present (if using TMSCN), or ensure the "activated salt" is formed at low temperature before adding the nucleophile.

Analytical Identification Guide

Use the following data to differentiate the Target Molecule from common byproducts.

Comparative Data Table
CompoundStructure DescriptionLCMS (ESI+)Key 1H NMR Feature (CDCl3)
Target 4-Bromo-6-methylpyridine-2-carbonitrile 197/199 [M+H]

2.60 (s, 3H, Me)
; Two aromatics (meta)
Impurity A 4,6-Dicyano-2-methylpyridine144 [M+H]Loss of Br isotope pattern; Upfield shift of aromatics
Impurity B 4-Bromo-6-methylpicolinamide215/217 [M+H]Broad singlets (5.0-7.0 ppm) for NH2; Methyl shift change
Impurity C 4-Bromo-2-methylpyridine (Precursor)172/174 [M+H]Methyl at

2.52; C6-H is a doublet (no CN substitution)
Logic Tree for Spectral Analysis

LogicTree Start Analyze Crude LCMS/NMR Q1 Is the Bromine Pattern (1:1) present? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Is Mass M+18 observed? Yes1->Q2 Result1 Impurity: Dicyano species (Br displaced by CN) No1->Result1 Yes2 Yes Q2->Yes2 No2 No Q2->No2 Result2 Impurity: Amide (Hydrolysis) Yes2->Result2 Result3 Target Molecule (Confirm with IR: ~2240 cm-1) No2->Result3

Figure 2: Decision matrix for rapid impurity identification.

Detailed Experimental Protocol (Optimized)

Objective: Synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile minimizing


 byproducts.
  • N-Oxidation:

    • Dissolve 4-bromo-2-methylpyridine (1.0 eq) in DCM.

    • Add m-CPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 16h.

    • Checkpoint: Confirm >98% conversion to N-oxide by LCMS (Mass 188/190).

    • Wash with 1M NaOH to remove m-chlorobenzoic acid. Dry and concentrate.

  • Reissert-Henze Cyanation:

    • Dissolve the N-oxide (1.0 eq) in anhydrous Acetonitrile (0.2 M).

    • Add TMSCN (1.1 eq) under Nitrogen.

    • Cool to 0°C (Critical for regioselectivity).

    • Add Dimethylcarbamoyl chloride (1.2 eq) dropwise over 30 mins.

    • Allow to warm to RT slowly and stir for 12h.

    • Note: If reaction is sluggish, heat to 40°C, but monitor for "Impurity A" (dicyano).

  • Workup:

    • Quench with saturated NaHCO₃ (keep pH ~8).

    • Extract with EtOAc.[1] Wash with brine.

    • Purification: Flash chromatography (Hexane/EtOAc). The nitrile is less polar than the N-oxide but more polar than the starting pyridine.

References

  • Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile. Journal of Organic Chemistry, 48(8), 1375–1377. Link

  • Fife, W. K., & Scriven, E. F. (1984).[2][3] Cyanation in the pyridine series: Synthetic applications of the Reissert-Henze and related reactions. Heterocycles, 22(10), 2375-2394. Link

  • Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) derivatives: Potent, selective and orally active PI3K/mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5869-5873. (Describes analogous synthesis of bromopyridine carbonitriles). Link

  • Baran, P. S. (2012).[4][5] Pyridine N-Oxides: Synthesis and Reactions. Baran Group Meeting Notes. Link

Sources

Troubleshooting

How to avoid debromination of 4-Bromo-6-methylpyridine-2-carbonitrile

Technical Support Center: Ticket #4Br-CN-Py Subject: Prevention of Hydrodebromination in 4-Bromo-6-methylpyridine-2-carbonitrile Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #4Br-CN-Py Subject: Prevention of Hydrodebromination in 4-Bromo-6-methylpyridine-2-carbonitrile Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The Substrate Profile

User Query: "Why am I losing the bromine atom at the 4-position during my reactions?"

Technical Diagnosis: The molecule 4-Bromo-6-methylpyridine-2-carbonitrile presents a "perfect storm" for debromination (hydrodebromination).[1]

  • Electronic Activation: The pyridine ring is naturally electron-deficient.[1][2][3] The nitrile group at C2 further depletes electron density, making the C4-Br bond highly activated for oxidative addition.[2] While this facilitates cross-coupling, it also lowers the energy barrier for unwanted reduction.[2]

  • Steric Environment: The methyl group at C6 provides minimal steric protection to the C4 position, leaving the bromine exposed to catalyst centers or hydride sources.[2]

This guide addresses debromination in three specific workflows: Pd-Catalyzed Couplings , Nitrile Reductions , and Metallation .[2][3]

Workflow A: Palladium-Catalyzed Cross-Couplings (Suzuki, Sonogashira)[1][2]

The Issue: You observe the formation of 6-methylpyridine-2-carbonitrile (Ar-H) instead of your coupled product (Ar-R).

The Mechanism (The "Pd-Hydride" Trap): Debromination in Suzuki coupling is rarely a direct reduction. It is a catalytic cycle error.[1][2][3]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond as intended.[1][3]

  • The Error: Instead of transmetallating with your boronic acid, the Pd(II) intermediate encounters a hydride source (usually the solvent or base).

  • Reductive Elimination: The Pd-H species eliminates, releasing the debrominated byproduct and regenerating Pd(0).[2]

Troubleshooting Protocol
ParameterThe Risk (Avoid) The Fix (Implement) Technical Rationale
Solvent Secondary alcohols (Isopropanol, 2-butanol).[1]DMF, Dioxane, Toluene. Secondary alcohols undergo ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-hydride elimination on the Pd center, generating Pd-H species [1].[2]
Base Alkoxides (NaOMe, NaOEt).[2][3]Carbonates (

,

) or Phosphates (

).
Alkoxides can act as hydride donors.[2] Carbonates are non-reducing and milder, preserving the nitrile [2].[2]
Ligand Simple phosphines (

).[3]
Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

).
Bulky ligands accelerate the desired reductive elimination (C-C bond formation) faster than the side-reaction (dehalogenation) can occur [3].[2]
Water Uncontrolled moisture.[2][3]Strict Anhydrous Conditions (if possible). While Suzuki requires some water, excess water at high temp can facilitate protodehalogenation pathways [4].[2][3]
Visualization: The Protodehalogenation Pathway

DebrominationMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMetal Transmetallation (Ar-Pd-R) OxAdd->TransMetal Desired Path PdHydride Pd-Hydride Species (Ar-Pd-H) OxAdd->PdHydride β-Hydride Elim. (Side Reaction) Product Product (Ar-R) TransMetal->Product Reductive Elim. HydrideSource Hydride Source (Alcohol/Alkoxide) HydrideSource->PdHydride PdHydride->Pd0 Byproduct Debrominated Byproduct (Ar-H) PdHydride->Byproduct Reductive Elim.

Caption: Figure 1. The divergence between the desired cross-coupling cycle (Green) and the unwanted protodehalogenation cycle (Red) mediated by hydride sources.

Workflow B: Nitrile Reduction (Converting -CN to Amine)

The Issue: You are trying to reduce the nitrile group to a primary amine, but the bromine atom is being cleaved (hydrogenolysis).

The Diagnosis: The C-Br bond on an electron-deficient pyridine is exceptionally weak toward Catalytic Hydrogenation (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 + Metal).
  • DO NOT USE:

    
    , 
    
    
    
    , or Raney Nickel under standard
    
    
    pressure.[2][3] These will quantitatively remove the bromine before reducing the nitrile [5].
Recommended Protocols

Option 1: Borane-THF Complex (Chemoselective Standard) Borane acts as a Lewis acid, coordinating to the nitrile nitrogen.[2] It reduces the nitrile to the amine via a mechanism that does not involve oxidative insertion into the C-Br bond.

  • Reagent: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (1.0 M).[3]
    
  • Conditions:

    
    .
    
  • Quench: Careful methanol quench followed by acidic hydrolysis to break the boron-amine complex.[1][3]

  • Success Rate: High. Retains Aryl-Br [6].[1][2][3]

Option 2: Stoichiometric Hydride with Additive If Borane is unavailable, use Sodium Borohydride with a Cobalt salt.[2][3]

  • Reagents: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (excess) + 
    
    
    
    (catalytic).[3]
  • Mechanism: In situ formation of cobalt boride species.[1][2][3] While this can reduce halides, at controlled temperatures (

    
    ), it is kinetically selective for the nitrile [7].[2]
    
  • Warning: Do not let the reaction warm excessively; cobalt boride is a potent desulfurization/dehalogenation agent at higher temperatures.[3]

Workflow C: Lithiation / Halogen-Metal Exchange

The Issue: You are treating the molecule with


-BuLi to generate the lithiated species, but upon quenching, you get the protonated species (Ar-H) instead of the functionalized product.

The Diagnosis:

  • Proton Quench: The lithiated pyridine is a strong base.[1][2][3] If your solvent (THF/Ether) is wet, it protonates instantly.[2][3]

  • "Dance" Mechanism: While less common at C4, lithiated pyridines can undergo halogen migration if the temperature is not strictly controlled.[2][3]

Protocol: Turbo-Grignard Exchange

Avoid


-BuLi if possible. Use the milder, more stable Turbo-Grignard.[2]
  • Reagent: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Knochel's Reagent).[2][3]
    
  • Temperature:

    
     to 
    
    
    
    (Pyridine C-Br exchange is fast).
  • Rationale: The Magnesium-ate complex is less basic than the Lithium species, reducing the risk of protonation from the solvent or self-destruction, while still being reactive enough to exchange the activated C4-Bromine [8].

Decision Matrix & Summary

Use this flowchart to select the correct methodology for your specific synthetic goal.

DecisionMatrix Start Goal: Transform 4-Br-6-Me-Py-2-CN Decision What is the reaction type? Start->Decision Coupling C-C Bond Formation (Suzuki/Sonogashira) Decision->Coupling Reduction Nitrile Reduction (-CN to -CH2NH2) Decision->Reduction Lithiation Nucleophilic Addition (Grignard/Lithiation) Decision->Lithiation Solvent Use Aprotic Solvent (DMF/Dioxane) NO Alcohols Coupling->Solvent NoH2 AVOID Catalytic H2 (Pd/C cleaves Br) Reduction->NoH2 Turbo Use iPrMgCl-LiCl (Knochel's Reagent) Lithiation->Turbo Base Use Mild Base (K3PO4 / Cs2CO3) Solvent->Base Borane Use BH3-THF or NaBH4/CoCl2 NoH2->Borane Temp Maintain < 0°C Turbo->Temp

Caption: Figure 2.[1][2][3] Strategic decision tree for preserving the C-Br bond during various transformations.

References

  • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[1][2][3][4] Journal of Organic Chemistry, 2004, 69(9), 3173-3180.[2] Link[1]

  • BenchChem Support. "Preventing Debromination in Reactions with 2-Bromo-4-iodopyridine." BenchChem Technical Guides, 2025. Link[1]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides."[1][2][3] Accounts of Chemical Research, 2008, 41(11), 1461-1473.[2] Link[1]

  • Gordillo, A., et al. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[2][3][5] Organometallics, 2017, 36(1), 157-169.[2] Link[1]

  • Kuehne, M. E., & Lambert, B. F. "Reduction of Nitriles."[2][3] Organic Solvents and Side Reactions, 2023.[2][3] Link

  • Haddenham, D., et al. "Selective Reduction of Nitriles to Amines."[2][3][6] Journal of Organic Chemistry, 2009, 74, 1964-1970.[2][6] Link[1]

  • Caddick, S., et al. "Selective Reduction of Nitriles in the Presence of Aryl Halides."[2] Tetrahedron Letters, 2000.[2][3] Link

  • Knochel, P., et al. "Halogen-Metal Exchange on Bromoheterocyclics."[1][2][3] PMC NIH, 2013.[2][3] Link

Sources

Optimization

Optimizing reaction time for the synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile

Topic: Optimizing Reaction Time & Kinetics for the Cyanation of 2,4-Dibromo-6-methylpyridine Ticket ID: CHEM-OPT-886372 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Catalysis Division...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time & Kinetics for the Cyanation of 2,4-Dibromo-6-methylpyridine Ticket ID: CHEM-OPT-886372 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Kinetic Challenge

The synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8) typically involves the regioselective cyanation of 2,4-dibromo-6-methylpyridine .

The Core Conflict: You are balancing Reaction Time against Chemoselectivity .

  • Too Slow: The catalyst deactivates (poisoning by cyanide), leading to stalled conversion.

  • Too Fast/Harsh: You risk oxidative addition at the C4-position, leading to the dicyano impurity or the wrong isomer.

This guide focuses on accelerating the Palladium-Catalyzed Cyanation at the C2 position while preserving the C4-Bromine handle, using kinetic control to optimize throughput.

Mechanism & Rate-Limiting Steps

To optimize time, we must accelerate the slowest step without lowering the energy barrier for the competing C4-reaction.

The Catalytic Cycle (Pd0/PdII)
  • Oxidative Addition (OA): Pd(0) inserts into the C2-Br bond.

    • Note: The C2 position is electronically activated (adjacent to Nitrogen), making OA faster here than at C4, provided the catalyst is electron-rich.

  • Transmetallation (TM): Cyanide source (Zn(CN)₂) transfers CN⁻ to the Pd center.

    • Bottleneck 1: Zn(CN)₂ has low solubility.[1] If dissolution is too slow, the cycle starves.

  • Reductive Elimination (RE): The C-CN bond forms, regenerating Pd(0).

    • Bottleneck 2: This is often the rate-determining step (RDS) in cyanation. Cyanide is a strong

      
      -donor, stabilizing the Pd(II) species and making elimination sluggish.
      
Visualization: The Kinetic Pathway

ReactionCycle Start Precursor: 2,4-Dibromo-6-methylpyridine OxAdd Oxidative Addition (Selectivity Check: C2 vs C4) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd TransMet Transmetallation (Zn(CN)2 Entry) OxAdd->TransMet Fast RedElim Reductive Elimination (Rate Limiting Step) TransMet->RedElim Slow (Bottleneck) Poison Catalyst Poisoning [Pd(CN)4]2- (Inactive) TransMet->Poison Excess Free CN- RedElim->Pd0 Regeneration Product Target: 4-Bromo-6-methylpyridine- 2-carbonitrile RedElim->Product

Figure 1: The catalytic cycle highlighting the Reductive Elimination bottleneck and the risk of catalyst poisoning by excess cyanide.

Optimization Protocol: Reducing Reaction Time

Conventional heating (thermal) often requires 12–24 hours. We can reduce this to <1 hour by addressing the bottlenecks.

A. Ligand Selection (The "Bite Angle" Effect)

To speed up Reductive Elimination (RE), use a bidentate ligand with a large bite angle .

  • Recommendation: dppf (1,1'-Bis(diphenylphosphino)ferrocene).

  • Why: The large bite angle (~99°) forces the Pd center geometry to favor the expulsion of the product (RE). Monodentate ligands like PPh3 are too slow for this specific transformation and prone to poisoning.

B. Cyanide Source & Additives[1][2]
  • Source: Zn(CN)₂ (Zinc Cyanide).[1][2]

    • Why: It releases CN⁻ slowly. High concentrations of free CN⁻ (from KCN/NaCN) bind irreversibly to Pd, forming inactive [Pd(CN)4]²⁻.

  • Additive: Zn Powder (10-20 mol%) .

    • Why: It acts as a sacrificial reductant, keeping Pd in the active Pd(0) state and preventing oxidation to inactive Pd(II) aggregates. This maintains high turnover frequency (TOF).

C. Microwave Acceleration

Microwave irradiation is the most effective tool for time optimization in this synthesis.

  • Mechanism: Dipolar polarization of the polar solvent (DMF/NMP) creates localized superheating ("hot spots") at the catalyst interface, accelerating the endothermic RE step.

Comparative Data: Thermal vs. Microwave
ParameterThermal ConditionOptimized Microwave Condition
Temperature 100°C140°C
Time 16–24 Hours45 Minutes
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) + dppf (4 mol%)
Conversion ~75% (Stalls)>98%
Selectivity (C2:C4) 85:1595:5

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 50-60% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning.[1][3] The cyanide concentration in solution became too high, forming stable cyanopalladates. Solution:

  • Do NOT add more catalyst to the poisoned mixture; it will die instantly.

  • Prevention: Switch to Zn(CN)₂ if using NaCN.

  • Rescue: If using Zn(CN)₂, add polymethylhydrosiloxane (PMHS) (dropwise) or a small amount of Zn dust . This can sometimes reactivate the Pd species.[3]

Q2: I am seeing significant amounts of the dicyano product (2,4-dicyano-6-methylpyridine).

Diagnosis: Loss of Kinetic Control. The reaction temperature is too high, or the reaction ran too long, allowing the less reactive C4-Br to undergo oxidative addition. Solution:

  • Stop earlier: Monitor via HPLC every 10 mins (if microwave) or 1 hour (thermal).

  • Lower Equivalents: Use exactly 0.55 eq of Zn(CN)₂ relative to the dibromo substrate. (Remember: Zn(CN)₂ provides two CN groups, but usually only one is accessible efficiently; however, 0.6 eq is safer than 1.0 eq).

  • Switch Solvent: Change from DMF to DMAc (Dimethylacetamide) . DMAc often provides better selectivity profiles for Pd-couplings on pyridines.

Q3: The product hydrolyzes to the amide during workup.

Diagnosis: Nitrile Hydrolysis. The 2-cyano group on a pyridine ring is highly susceptible to hydrolysis, especially with the electron-withdrawing 4-bromo substituent. Solution:

  • Avoid Acid/Base: Do not use strong acid or base during the quench.

  • Quench: Dilute with EtOAc and wash with water/brine (1:1) . Do not use NH₄Cl (acidic) or NaHCO₃ (basic) if avoidable.

  • Dry Loading: Evaporate solvent and dry load onto silica for purification immediately.

The "Gold Standard" Protocol

Designed for High Throughput & Selectivity

Reagents:

  • Substrate: 2,4-Dibromo-6-methylpyridine (1.0 eq)

  • Reagent: Zn(CN)₂ (0.6 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: dppf (4 mol%)[3]

  • Additive: Zn Dust (15 mol%)

  • Solvent: Anhydrous DMAc (0.2 M concentration)

Step-by-Step:

  • Inert Setup: Charge a microwave vial with the substrate, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust. Cap and purge with Argon for 5 minutes.

    • Why: Oxygen kills the active Pd(0) phosphine complex immediately.

  • Solvation: Add degassed anhydrous DMAc via syringe.

  • Activation: Stir at RT for 5 mins to allow ligand complexation (solution turns orange/red).

  • Reaction:

    • Microwave: Heat to 120°C for 45 minutes .

    • Thermal: Heat to 110°C for 12 hours .

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad (to remove Zn/Pd residues). Wash filtrate with water (x3) to remove DMAc.

  • Purification: Flash chromatography (Hexane/EtOAc). The mono-cyano product usually elutes before the starting material and di-cyano impurity.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Stall Reaction Stalled (<60% Conv.) Start->Stall Over Over-Reaction (Di-cyano formed) Start->Over Hydro Low Yield (Amide formed) Start->Hydro CheckColor Check Color: Black Precipitate? Stall->CheckColor CheckEq Check Zn(CN)2 Equivalents Over->CheckEq CheckWorkup Check Workup pH Hydro->CheckWorkup PdBlack Pd Black formed (Catalyst Death) CheckColor->PdBlack Yes Soln1 Add Zn Dust Check O2 exclusion PdBlack->Soln1 TooMuch > 0.6 eq used? CheckEq->TooMuch Soln2 Reduce to 0.55 eq Reduce Temp by 10°C TooMuch->Soln2 AcidBase Used NH4Cl or NaHCO3? CheckWorkup->AcidBase Soln3 Switch to Neutral H2O wash Fast Column AcidBase->Soln3

Figure 2: Decision tree for diagnosing common failures in pyridine cyanation.

References

  • Maligres, P. E., et al. (2004). "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Zinc Cyanide." Tetrahedron Letters, 45(48), 8849-8851. Link

    • Establishes Zn(CN)
  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-Toxic Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, (12), 1388-1389. Link

    • Provides the alternative slow-release mechanism logic relevant to preventing c
  • Marcseková, K., et al. (2022).[4] "Regioselective Functionalization of 2,4-Dihalopyridines." Current Organic Chemistry, 26.

    • Confirms the C2-preference for oxidative addition in 2,4-dihalopyridines due to the alpha-nitrogen effect.
  • ChemicalBook. (n.d.). "4-Bromo-6-methylpyridine-2-carbonitrile Product Description." Link

    • Verification of target compound structure and commercial availability.

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile

Ticket ID: SM-CN-PYR-004 Subject: Optimization of Base Selection for Cyanopyridine Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary You are attempting to couple 4-Bromo-6-m...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SM-CN-PYR-004 Subject: Optimization of Base Selection for Cyanopyridine Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are attempting to couple 4-Bromo-6-methylpyridine-2-carbonitrile (Substrate A). This is a high-value, high-risk scaffold. The coexistence of an activated halide (C4-Br) and a hydrolytically sensitive nitrile (C2-CN) creates a "Goldilocks" zone for base selection.

  • The Problem: Standard Suzuki conditions (aqueous

    
     or 
    
    
    
    ) often lead to the hydrolysis of the nitrile group to a primary amide (picolinamide) or carboxylic acid, causing drastic yield loss.
  • The Solution: You must decouple the activation of the boronic acid from the nucleophilic attack on the nitrile. This is best achieved using anhydrous phosphate bases (

    
    )  or fluoride activation (
    
    
    
    )
    .

Module 1: Base Selection Logic

The choice of base dictates the dominant reaction pathway: productive cross-coupling vs. parasitic hydrolysis.

The Mechanism of Failure (Hydrolysis)

The pyridine ring is electron-deficient. The nitrogen atom pulls electron density, making the nitrile carbon at the C2 position highly electrophilic.

  • Scenario: In the presence of water and a strong base (

    
     generated from equilibrium), the hydroxide ion attacks the nitrile carbon.
    
  • Result: The nitrile converts to an amide (

    
    ). This is irreversible.
    
Base Performance Matrix
Base ClassRepresentativepKa (Conj. Acid)SuitabilityTechnical Verdict
Carbonates

,

~10.3Low Avoid in aqueous media. High risk of nitrile hydrolysis due to high pH and water requirement.
Phosphates

~12.3High Recommended. Can be used in anhydrous conditions (suspended in Toluene/Dioxane). High basicity activates boronic acid without hydrolyzing the nitrile.
Fluorides

,

~3.2 (HF)Medium/High Specialist Choice. Activates boronic esters via the formation of a boronate-fluoride complex, avoiding high pH entirely. Good for base-sensitive groups.
Hydroxides

,

~15.7Critical Failure Do Not Use. Will rapidly hydrolyze the nitrile to carboxylic acid.
Decision Logic Diagram

BaseSelection Start Start: Select Base for 4-Bromo-6-methylpyridine-2-carbonitrile Q1 Is the Boronic Acid partner sterically hindered? Start->Q1 Q2 Can you maintain strictly anhydrous conditions? Q1->Q2 No (Standard) Res1 RECOMMENDED: Anhydrous K3PO4 (Suspension in Toluene) Q1->Res1 Yes (Hindered) Q2->Res1 Yes Res2 ALTERNATIVE: CsF or KF (Activates via F-) Q2->Res2 No (Need mild pH) Res3 RISKY: Na2CO3 / DME (Minimize water ratio < 5%) Q2->Res3 No (Standard Lab)

Figure 1: Decision tree for selecting the optimal base based on laboratory capabilities and substrate constraints.

Module 2: Optimized Protocols

These protocols are designed to minimize the "Hydrolysis Vector" while maximizing the "Transmetallation Vector."

Protocol A: The "Golden Standard" (Anhydrous Phosphate)

Best for: High yields, scale-up, and preventing amide formation.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.2–1.5 equiv

    • Base:

      
       (finely ground, anhydrous) (3.0 equiv)
      
    • Catalyst:

      
       (2 mol%) + SPhos (4 mol%) OR 
      
      
      
      (3 mol%)
    • Solvent: Toluene (anhydrous) or 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge an oven-dried vial with the substrate, boronic acid,

      
      , and Pd catalyst.
      
    • Seal and purge with Argon/Nitrogen for 5 minutes (Critical: Oxygen removal prevents homocoupling).

    • Inject anhydrous solvent via syringe.

    • Heat to 80–100°C for 4–12 hours.

    • Note: The base is insoluble; vigorous stirring is required to facilitate surface-mediated activation.

Protocol B: The "Mild Activation" (Fluoride Method)

Best for: Substrates with other base-sensitive groups (e.g., esters, aldehydes) present on the boronic acid.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid/Pinacol Ester: 1.5 equiv[1]

    • Base:

      
       (2.5 equiv)
      
    • Catalyst:

      
       (1 mol%) + 
      
      
      
      (2.4 mol%)
    • Solvent: THF or DME (dry).

  • Procedure:

    • Combine reagents in a reaction vessel.

    • Add solvent and heat to 60°C .

    • Mechanism:[1][2][3][4][5][6][7] Fluoride binds to the Boron atom, creating a tetravalent boronate species

      
       which is highly active for transmetallation without raising the pH of the bulk solution.
      

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomDiagnosisCorrective Action
Product contains -CONH2 (Amide) Hydrolysis. You used an aqueous base (Carbonate/Hydroxide) and the nitrile hydrolyzed.Switch to Protocol A (Anhydrous

). Eliminate water from the solvent system.
Low Conversion (<50%) Catalyst Poisoning. The Pyridine Nitrogen is coordinating to the Pd center, shutting down the cycle.1. Increase temperature to break the Pd-N bond.2. Use a bulky ligand (e.g., XPhos or SPhos ) to sterically crowd out the pyridine nitrogen.
Starting Material Remains + Boronic Acid Gone Protodeboronation. The boronic acid decomposed before it could couple.1. Add the boronic acid in portions.2. Switch to a Boronic Ester (Pinacol ester) which is more stable.[3]
Frequently Asked Questions

Q: Can I use


 or DIPEA as the base? 
A:  generally, No.  Organic amine bases are usually not strong enough to activate the boronic acid (form the boronate species) efficiently in standard Suzuki mechanisms. They are effective in Sonogashira couplings, but for Suzuki, you need an oxo-base (oxygen or fluorine anion).

Q: Why is


 better than 

if it is a stronger base?
A: It is about solubility .

requires water to dissolve and be effective.

can function as a suspension in non-polar solvents (like Toluene). By excluding water, you remove the reagent necessary for hydrolysis (

), even though the base itself is thermodynamically stronger.

Q: My reaction turns black immediately. Is this bad? A: Not necessarily. "Palladium black" precipitation indicates catalyst decomposition (


 clustering). If this happens before conversion is complete, your catalyst is dying. Add a stabilizing ligand (phosphine) or ensure your inert gas purge is thorough.

Visualizing the Pathway

The following diagram illustrates the competition between the desired cycle and the hydrolysis trap.

ReactionPathway Substrate 4-Bromo-6-methyl -2-cyanopyridine OxAdd Oxidative Addition Complex (Pd-Br) Substrate->OxAdd + Pd(0) Hydrolysis SIDE REACTION: Amide Formation Substrate->Hydrolysis + H2O / OH- Pd Pd(0) Catalyst TransMet Transmetallation OxAdd->TransMet Boronic Boronic Acid (R-B(OH)2) Base Base Choice Boronic->Base Activation Base->TransMet Activated Boronate Base->Hydrolysis If Aqueous/Strong Base Product Coupled Product (Biaryl) TransMet->Product Reductive Elim

Figure 2: Reaction pathway showing the critical divergence point where base selection impacts product vs. byproduct formation.

References

  • Suzuki-Miyaura Coupling Overview & Mechanism Source: Organic Chemistry Portal [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) / PMC [Link]

  • Hydrolysis kinetics of cyanopyridines in high-temperature water Source: International Journal of Chemical Kinetics (via ResearchGate) [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide Source: Yoneda Labs [Link]

Sources

Optimization

Technical Support Center: Solvent Effects in Reactions Involving 4-Bromo-6-methylpyridine-2-carbonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-6-methylpyridine-2-carbonitrile. This guide provides in-depth technical assistance in a user-fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-6-methylpyridine-2-carbonitrile. This guide provides in-depth technical assistance in a user-friendly question-and-answer format to address common issues and challenges encountered during experimentation, with a specific focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when selecting a solvent for reactions with 4-Bromo-6-methylpyridine-2-carbonitrile?

A1: The primary challenges revolve around the electronic nature of the substrate and the specific reaction being performed. 4-Bromo-6-methylpyridine-2-carbonitrile is an electron-deficient pyridine due to the presence of the electron-withdrawing cyano group and the pyridine nitrogen itself.[1][2] This has several implications for solvent choice:

  • Solubility: Ensuring adequate solubility of the substrate, reagents, and catalyst is the first critical step. Poor solubility can lead to low reaction rates and yields.

  • Reaction Type: The optimal solvent is highly dependent on the reaction mechanism. For instance, polar aprotic solvents that can stabilize charged intermediates are often preferred for nucleophilic aromatic substitution (SNA r), while the polarity of the solvent in palladium-catalyzed cross-coupling reactions can influence catalyst stability and reactivity.[3][4]

  • Side Reactions: The solvent can promote or suppress unwanted side reactions. For example, in Suzuki-Miyaura coupling, certain solvents can encourage protodeboronation of the boronic acid, reducing the yield of the desired product.[5] In palladium-catalyzed reactions, some solvents can even act as ligands or reducing agents for the palladium center.[6]

Q2: How do the methyl and cyano groups on the pyridine ring influence its reactivity and solvent interactions?

A2: The substituents have a pronounced effect on the reactivity of the pyridine ring:

  • Cyano Group (-CN): As a strong electron-withdrawing group, the cyano group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNA r), particularly at the ortho and para positions to the nitrogen.[7] This group also increases the overall polarity of the molecule.

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group, which can slightly counteract the electron-withdrawing effects of the pyridine nitrogen and the cyano group. Its steric bulk at the 6-position can also influence the approach of nucleophiles or the coordination of the catalyst.

  • Solvent Interactions: The polarized nature of the molecule due to the cyano group and pyridine nitrogen can lead to strong interactions with polar solvents. In protic solvents, hydrogen bonding to the pyridine nitrogen can modulate its electron-withdrawing effect.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Low conversion of 4-Bromo-6-methylpyridine-2-carbonitrile.

  • Formation of significant side products, such as the de-brominated starting material or homocoupled boronic acid.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Poor Solubility The substrate, boronic acid, or base may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.Switch to a solvent system with better solubilizing properties. A mixture of a nonpolar solvent like toluene or 1,4-dioxane with a polar co-solvent like water or ethanol can be effective.[8]
Protodeboronation The boronic acid is being consumed by a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often promoted by excess water or high temperatures in certain solvents.Minimize the amount of water in the reaction or switch to an anhydrous solvent system. Using a milder base like K₂CO₃ instead of stronger bases can also help.
Catalyst Deactivation The palladium catalyst may be deactivating. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.The choice of solvent can influence the stability of the catalytic species.[4] Consider switching to a less coordinating solvent or using a ligand that forms a more stable and active catalyst complex.
Incorrect Solvent Polarity The polarity of the solvent can affect the rate of the transmetalation and reductive elimination steps in the catalytic cycle.[3]For Suzuki-Miyaura reactions, a common starting point is a mixture of an ethereal solvent (like 1,4-dioxane or THF) and water. If issues persist, screening other solvents like toluene or DMF may be beneficial.[5]
Issue 2: No Reaction or Slow Reaction in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • The starting material is recovered largely unreacted.

  • Reaction proceeds very slowly, even at elevated temperatures.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Inappropriate Solvent The solvent is not effectively stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents are excellent at solvating cations while leaving the nucleophile relatively "bare" and more reactive.
Protic Solvent Interference Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.Switch to a polar aprotic solvent. If a protic solvent must be used (e.g., for solubility reasons), a stronger base may be required to deprotonate the nucleophile effectively.
Poor Nucleophile Solubility The nucleophile may not be soluble in the chosen solvent.Select a solvent in which both the substrate and the nucleophile are soluble. DMSO is often a good choice due to its broad solvency.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Bromo-6-methylpyridine-2-carbonitrile with an arylboronic acid.

Materials:

  • 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a reaction vessel, add 4-Bromo-6-methylpyridine-2-carbonitrile, the arylboronic acid, and K₂CO₃.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the SNAr of 4-Bromo-6-methylpyridine-2-carbonitrile with an amine nucleophile.

Materials:

  • 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv)

  • Amine nucleophile (1.5 equiv)

  • K₂CO₃ or another suitable base (2.0 equiv)

  • Anhydrous DMSO

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 4-Bromo-6-methylpyridine-2-carbonitrile and the base.

  • Add anhydrous DMSO and stir the mixture.

  • Add the amine nucleophile to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress.

  • After completion, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, recrystallize or purify the product by column chromatography.

Data Presentation

Table 1: Solubility of 4-Bromo-6-methylpyridine-2-carbonitrile
Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)SolubleA good choice for SNAr reactions.[9]
Dichloromethane (DCM)GoodGenerally a suitable solvent for reactions and workup.[10]
ChloroformGoodSimilar to DCM.[10]
EthanolAffected by temperatureSolubility may be limited at room temperature.[10]
WaterLowThe molecule has more hydrophobic than hydrophilic character.[10]
Table 2: Common Solvents for Palladium-Catalyzed Cross-Coupling Reactions
Solvent Type Dielectric Constant (ε) Commonly Used For
TolueneNonpolar2.4Suzuki, Buchwald-Hartwig
1,4-DioxaneNonpolar2.2Suzuki, Buchwald-Hartwig
Tetrahydrofuran (THF)Polar Aprotic7.5Suzuki, Stille
Acetonitrile (MeCN)Polar Aprotic37.5Can influence selectivity in some Suzuki couplings.[11]
N,N-Dimethylformamide (DMF)Polar Aprotic36.7Suzuki, Heck; can be difficult to remove.[5]
Ethanol/WaterProticVariableOften used as a co-solvent in Suzuki reactions.

Visualizations

Suzuki_Miyaura_Troubleshooting start Low Yield in Suzuki Coupling solubility Check Solubility of All Components start->solubility protodeboronation Assess for Protodeboronation start->protodeboronation catalyst Evaluate Catalyst Activity start->catalyst solvent_polarity Consider Solvent Polarity start->solvent_polarity action_solubility Action: - Use solvent mixture (e.g., Dioxane/H₂O) - Increase temperature solubility->action_solubility Poor Solubility action_proto Action: - Use anhydrous solvent - Use milder base (K₂CO₃) protodeboronation->action_proto Side Product Observed action_catalyst Action: - Screen different ligands - Use a less coordinating solvent catalyst->action_catalyst No Reaction action_polarity Action: - Screen alternative solvents (e.g., Toluene, DMF) solvent_polarity->action_polarity Slow Reaction end Improved Yield action_solubility->end action_proto->end action_catalyst->end action_polarity->end

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

SNAr_Solvent_Selection cluster_solvent_type Solvent Type cluster_mechanism Mechanism Insight start SNAr Reaction with 4-Bromo-6-methylpyridine-2-carbonitrile polar_aprotic Polar Aprotic (e.g., DMSO, DMF) start->polar_aprotic Recommended protic Protic (e.g., Ethanol, Water) start->protic Generally Avoid stabilization Stabilizes Meisenheimer Complex polar_aprotic->stabilization solvation Solvates Nucleophile, Reduces Reactivity protic->solvation outcome_good Faster Reaction Rate Higher Yield stabilization->outcome_good Leads to outcome_bad Slower Reaction Rate Lower Yield solvation->outcome_bad Leads to

Caption: Solvent selection guide for SNAr reactions.

References

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • National Institutes of Health. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-6-methylpyridine-2-carbonitrile. [Link]

  • National Institutes of Health. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2. [Link]

  • American Chemical Society. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. [Link]

  • National Institutes of Health. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

Sources

Troubleshooting

Preventing formation of isomeric byproducts of 4-Bromo-6-methylpyridine-2-carbonitrile

The following guide serves as a specialized Technical Support Center for researchers synthesizing 4-Bromo-6-methylpyridine-2-carbonitrile . It focuses on the critical challenge of regioselectivity —specifically preventin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing 4-Bromo-6-methylpyridine-2-carbonitrile . It focuses on the critical challenge of regioselectivity —specifically preventing the formation of the unwanted 4-cyano isomer or bis-cyanated byproducts during the functionalization of di-halogenated precursors.

Ticket ID: #PYR-CN-REGIO-001 Status: Resolved Subject: Preventing Isomeric Byproducts & Optimizing Regioselectivity

Core Chemistry & Root Cause Analysis

The Challenge: Competitive Reactivity

The synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile (Target) typically proceeds via the selective cyanation of 2,4-dibromo-6-methylpyridine . The core difficulty lies in distinguishing between the two electrophilic sites: the bromine at C2 and the bromine at C4 .

  • Target Reaction (Path A): Cyanation at C2 (adjacent to Nitrogen).

  • Isomeric Error (Path B): Cyanation at C4 (para to Nitrogen).

  • Over-Reaction (Path C): Cyanation at both C2 and C4 (Bis-nitrile).

Electronic vs. Steric Landscape

In nucleophilic aromatic substitution (


) and metal-catalyzed cross-couplings, the C2 position  is generally more activated due to the inductive electron-withdrawing effect of the adjacent nitrogen atom (

-position). However, the activation energy difference between C2 and C4 is narrow.
  • Why the Isomer Forms: If the reaction temperature is too high or the catalyst is too active (non-selective), the kinetic preference for C2 is lost, leading to thermodynamic equilibration or competitive attack at C4.

  • The 6-Methyl Factor: While the methyl group is at C6, it exerts a subtle steric influence on the nitrogen lone pair. In Pd-catalyzed reactions, this can affect ligand coordination, occasionally making the "less hindered" C4 position competitively reactive if bulky ligands are used.

Visualizing the Pathway

The following diagram illustrates the bifurcation point where the isomeric byproduct is generated.

ReactionPathway Start 2,4-Dibromo- 6-methylpyridine TS Transition State (Pd-Oxidative Addition) Start->TS Catalyst + Zn(CN)2 Target TARGET: 4-Bromo-6-methyl- pyridine-2-carbonitrile TS->Target Path A (Kinetic Favored) Low Temp / C2-Selective Isomer ISOMER (Byproduct): 2-Bromo-6-methyl- pyridine-4-carbonitrile TS->Isomer Path B (Thermal Error) High Temp / C4-Leakage Bis OVER-REACTION: 2,4-Dicyano- 6-methylpyridine Target->Bis Path C (Excess Reagent) Isomer->Bis Path D

Caption: Figure 1. Competitive reaction pathways. Path A leads to the desired target. Path B leads to the regioisomer. Path C represents over-reaction.

Troubleshooting Guide & FAQs

Q1: I am seeing ~15% of the 4-cyano isomer (2-bromo-4-cyano-6-methylpyridine). How do I suppress this?

Diagnosis: Your reaction system has likely overcome the activation energy barrier for C4 insertion. This is a thermodynamic control issue. Corrective Action:

  • Lower the Temperature: If running at 100°C, drop to 80°C. The C2 position reacts faster; lower heat amplifies this kinetic advantage.

  • Switch Catalyst System: Move from generic Pd(PPh3)4 to a system with a specific bite angle that favors the electronic properties of C2. Pd(dppf)Cl2 is often superior for selective C2 activation in pyridines due to the bidentate ligand's electronic influence [1].

  • Stoichiometry Control: Ensure you are using a slight deficiency or exactly 1.0 equivalents of the cyanide source (e.g., Zn(CN)2). Excess cyanide drives the reaction toward the bis-product and encourages "harder" substitutions.

Q2: I am getting the "Bis-cyano" impurity (2,4-dicyano). Is this related to the isomer problem?

Diagnosis: Yes. This indicates that your reaction is proceeding too far. Once the C2-CN product forms, it is still a valid substrate for a second oxidative addition at C4. Corrective Action:

  • Monitor Conversion: Do not aim for 100% conversion of the starting material. Stop the reaction at 90-95% conversion. It is easier to separate the starting dibromide (non-polar) from the mono-nitrile product than to separate the bis-nitrile (highly polar) from the mono-nitrile.

  • Dilution: Increase solvent volume (reduce concentration to 0.1 M). This slows the bimolecular reaction rate of the second cyanation step.

Q3: Can I use CuCN (Rosenmund-von Braun) instead of Palladium?

Answer: Yes, and it is often more regioselective for the C2 position than Palladium. Protocol Note: Copper(I) cyanide coordinates to the pyridine nitrogen, directing the cyanide to the adjacent C2 position via a cyclic transition state. However, work-up is more difficult (copper waste), and harsh temperatures (>140°C) can cause hydrolysis of the nitrile to the amide. Recommendation: Use Pd-catalysis for cleaner profiles, but switch to CuCN/DMF at 120°C if Pd fails to give >90:10 regioselectivity [2].

Q4: My product contains an amide byproduct. Where did it come from?

Diagnosis: Hydrolysis of your nitrile. Cause: Wet solvent (DMF/NMP are hygroscopic) or unbuffered aqueous workup. Fix: Use anhydrous solvents (Karl Fischer < 0.05% water). Store the product in a desiccator; electron-deficient 2-cyanopyridines are susceptible to hydrolysis.

Comparative Data: Reaction Conditions

The following table summarizes the impact of different conditions on the Isomeric Ratio (Target C2 : Isomer C4).

VariableCondition A (Standard)Condition B (Optimized)Condition C (Cu-Mediated)
Reagent Zn(CN)2 (0.6 eq)Zn(CN)2 (0.55 eq)CuCN (1.1 eq)
Catalyst Pd(PPh3)4 (5 mol%)Pd(dppf)Cl2 (3 mol%) None
Solvent DMFDMAc (Anhydrous)NMP
Temp 100°C80°C 130°C
Time 12 h18 h4 h
Result (Target:Isomer) 85 : 1598 : 2 95 : 5
Bis-Cyano High (~10%)Low (<2%)Moderate (~5%)

Validated Experimental Protocol

Objective: Synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile with <2% Isomeric Byproduct. Scale: 10 mmol basis.

Materials
  • Substrate: 2,4-Dibromo-6-methylpyridine (2.51 g, 10 mmol).

  • Reagent: Zinc Cyanide (Zn(CN)2) (0.64 g, 5.5 mmol). Note: 0.55 eq relative to substrate to prevent over-reaction.

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (220 mg, 3 mol%).

  • Additive: Zinc powder (activated) (130 mg, 20 mol%) - Keeps Pd active cycle.

  • Solvent: Anhydrous DMAc (Dimethylacetamide) (40 mL).

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round bottom flask. Cool under a stream of Argon or Nitrogen.

  • Charging: Add the 2,4-dibromo-6-methylpyridine, Zn(CN)2, Zn powder, and Pd(dppf)Cl2 to the flask.

  • Degassing: Add anhydrous DMAc. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Oxygen promotes homocoupling and catalyst death).

  • Reaction: Heat the mixture to 80°C (internal temperature).

    • Critical Checkpoint: Monitor by HPLC or TLC after 4 hours.

    • Target: Look for the disappearance of starting material. If conversion stalls at 80%, raise to 90°C, but do not exceed 100°C to preserve regioselectivity.

  • Quench: Once starting material is <5%, cool to room temperature. Dilute with EtOAc (100 mL).

  • Workup:

    • Wash with 1M NH4OH or saturated NaHCO3 (to remove Zinc salts).

    • Wash with Brine.

    • Dry over Na2SO4, filter, and concentrate.[1][2]

  • Purification: Flash column chromatography (Hexanes:EtOAc). The mono-cyano product typically elutes after the starting material but before the bis-cyano byproduct.

Quality Control (Self-Validation)
  • 1H NMR Check:

    • Target (2-CN): Look for the aromatic proton signals. The symmetry is distinct.

    • Isomer (4-CN): The coupling constants will differ. In the 2-CN target, the protons are at C3 and C5 (meta to each other). In the 4-CN isomer, protons are at C3 and C5 but the chemical shift environment changes drastically due to the CN group's location relative to the Methyl.

    • Shift Diagnostic: The methyl group signal in the target (6-Me) is typically around

      
       2.6 ppm. If you see a satellite methyl peak, you have the isomer.
      

References

  • Maligres, P. E., et al. (2004). "Palladium-catalyzed coupling of aryl chlorides with potassium ferrocyanide." Tetrahedron Letters, 45(52), 9607-9610.

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium hexacyanoferrate(II)—a new, mild, and efficient source of cyanide for the palladium-catalyzed cyanation of aryl halides." Chemical Communications, (12), 1388-1389.

  • Weissman, S. A., et al. (2005).[3][4] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry, 70(4), 1508-1510.

  • BenchChem Technical Data. "Synthesis of 2-Bromo-4-methylpyridine and derivatives."

Disclaimer: This guide assumes standard laboratory safety protocols for handling Cyanide sources. All work involving Zn(CN)2 or CuCN must be performed in a well-ventilated fume hood with appropriate antidotes available.

Sources

Reference Data & Comparative Studies

Validation

GC-MS analysis of 4-Bromo-6-methylpyridine-2-carbonitrile purity

Comparative Analysis Guide: Optimizing Purity Assessment of 4-Bromo-6-methylpyridine-2-carbonitrile via GC-MS vs. HPLC Executive Summary & Scientific Context 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis Guide: Optimizing Purity Assessment of 4-Bromo-6-methylpyridine-2-carbonitrile via GC-MS vs. HPLC

Executive Summary & Scientific Context

4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a critical pharmacophore used in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds.[1] Its structural integrity—specifically the positioning of the bromine atom at C4 and the nitrile at C2—is paramount for downstream nucleophilic aromatic substitutions (


).

The Analytical Challenge: While HPLC-UV is the industry workhorse for purity, it struggles with "silent" impurities in this specific synthesis class. Regioisomers (e.g., 3-bromo or 5-bromo analogs) often co-elute on standard C18 columns due to identical hydrophobicity.[1] Furthermore, halogen exchange byproducts (e.g., 4-chloro analogs arising from Vilsmeier-Haack type precursors) have similar UV extinction coefficients, leading to false purity calculations.[1]

This guide establishes why GC-MS (EI) is the superior tool for structural confirmation and impurity profiling of this volatile intermediate, while acknowledging the role of HPLC for bulk salt analysis.

Comparative Analysis: GC-MS vs. HPLC-UV

The following table summarizes the performance metrics of both techniques specifically for halogenated cyanopyridines.

FeatureGC-MS (Electron Impact) HPLC-UV (Diode Array) Verdict
Isomer Resolution High. Separation based on boiling point & polarity interaction.[1]Medium. Often requires specialized columns (Phenyl-Hexyl) to separate regioisomers.[1]GC-MS Wins
Structural ID Definitive. Br isotope pattern (1:1) confirms halogenation.[1][2]Inferior. Retention time matching only; UV spectra are often identical for isomers.[1]GC-MS Wins
Thermal Stability Risk. Nitriles are stable, but salts must be free-based.[1]Excellent. Ideal for thermally labile or non-volatile salts.[1]HPLC Wins
Sensitivity High (SIM Mode). Can detect ppm-level des-bromo impurities.Moderate. Dependent on extinction coefficient (

).[1]
GC-MS Wins
Matrix Tolerance Low. Requires clean, volatile samples.[1]High. Can handle crude reaction mixtures with salts.[1]HPLC Wins

Strategic Decision Framework

The following logic flow illustrates when to deploy which method in a drug development workflow.

AnalysisLogic Start Sample: 4-Bromo-6-methylpyridine-2-carbonitrile StateCheck Physical State / Precursor? Start->StateCheck Crude Crude Rxn Mix / Salt Form StateCheck->Crude Contains salts/acids Isolated Isolated Free Base / Oil / Solid StateCheck->Isolated Clean organic layer HPLC Method A: HPLC-UV (Quantification of Bulk Purity) Crude->HPLC Avoid inlet contamination GCMS Method B: GC-MS (Impurity ID & Isomer Check) Isolated->GCMS Leverage volatility Decision Is Purity > 95%? HPLC->Decision GCMS->Decision Decision->HPLC No (Purify) NMR Final Validation: 1H NMR Decision->NMR Yes

Figure 1: Analytical decision tree for halogenated pyridine intermediates. GC-MS is prioritized for isolated intermediates to confirm regio-purity.

Detailed GC-MS Experimental Protocol

This protocol is designed to be self-validating . It includes a specific check for "Pyridine Tailing," a common issue where basic nitrogens interact with silanols in the column, destroying peak symmetry.

A. Sample Preparation (Critical Step)
  • Solvent: Ethyl Acetate (HPLC Grade).[1] Reason: Methanol can react with nitriles or bromides in the hot inlet to form artifacts.

  • Concentration: 1 mg/mL.[1]

  • Free-Basing (If sample is a salt):

    • Dissolve 10 mg sample in 1 mL 1M NaHCO₃.

    • Extract with 1 mL Ethyl Acetate.

    • Dry organic layer over MgSO₄.[1]

    • Transfer supernatant to GC vial.

B. Instrument Parameters
  • System: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: Rxi-5Sil MS or DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]

    • Why? The "Ultra Inert" (UI) or silarylene phase reduces peak tailing for basic pyridines compared to standard polysiloxanes.[1]

  • Inlet: Split Mode (50:1). Temperature: 250°C.[1]

    • Liner: Ultra Inert Split Liner with glass wool (deactivated).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min. (Total Run Time: ~15 mins).[1][3]

C. Mass Spectrometer Settings (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40 – 300.[1]

  • Solvent Delay: 3.0 min.

Data Interpretation & Expected Results

The "Fingerprint" Validation

To confirm the identity of 4-Bromo-6-methylpyridine-2-carbonitrile, you must observe the specific fragmentation logic outlined below. If these peaks are absent, the structure is incorrect.[1]

  • Molecular Ion (

    
    ):  You will see two peaks of nearly equal intensity at m/z 196  and m/z 198 .[1]
    
    • Mechanism:[1][4][5] Natural abundance of

      
       (50.7%) and 
      
      
      
      (49.3%).
    • Note: If the ratio is 3:1 (M:M+2), you have the Chloro -analog impurity (Cl is 3:1), not the Bromo-product.[6]

  • Loss of Bromine (

    
    ):  A sharp peak at m/z 117 .[1]
    
    • Mechanism:[1][4][5] Homolytic cleavage of the C-Br bond.[1]

  • Loss of HCN (

    
    ):  A fragment at m/z 90 .[1]
    
    • Mechanism:[1][4][5] Characteristic collapse of the pyridine ring.[1]

Visualizing the Fragmentation Pathway

MassSpec cluster_legend Key Diagnostic M_Ion M+ (m/z 196/198) [C7H5BrN2]+ Frag1 [M - Br]+ (m/z 117) [C7H5N2]+ M_Ion->Frag1 - Br• (79/81) Frag2 [M - Br - HCN]+ (m/z 90) [C6H4N]+ Frag1->Frag2 - HCN (27) Info Look for 1:1 ratio at m/z 196:198

Figure 2: EI Fragmentation pathway. The transition from the isotopic doublet (196/198) to the singlet (117) is the primary confirmation of the brominated structure.

Troubleshooting Common Issues

Issue 1: Peak Tailing (Asymmetry Factor > 1.5)

  • Cause: Pyridine nitrogen interacting with active silanol sites in the column or liner.[1]

  • Solution: Replace the inlet liner with a Deactivated (Ultra Inert) liner.[1] Do not use standard glass wool.[1] Trim 10cm from the front of the GC column.[1]

Issue 2: "Ghost" Peaks at M+14 [1]

  • Cause: Methylation in the injector port if Methanol is used as a solvent.[1]

  • Solution: Switch solvent to Ethyl Acetate or Dichloromethane immediately.[1]

Issue 3: Carryover

  • Cause: Nitriles are "sticky" on polar active sites.[1]

  • Solution: Include a solvent blank (Ethyl Acetate) between every 3 samples.[1]

References

  • NIST Chemistry WebBook. Mass Spectrum of Brominated Pyridines & Isotope Patterns.[1] National Institute of Standards and Technology.[1][3] [Link]

  • Restek Corporation. Optimizing Analysis of Halogenated Compounds using Rxi-5Sil MS. Restek Chromatogram Library.[1] [Link]

  • Agilent Technologies. Analysis of Pyridine and its Derivatives by GC/MS. Agilent Application Notes.[1] [Link][3]

  • Save My Exams. Mass Spectrometry Fragmentation Patterns (Bromine Isotopes).[Link]

Sources

Comparative

Comparative Guide: Synthetic Pathways to 4-Bromo-6-methylpyridine-2-carbonitrile

Topic: Comparison of Synthetic Routes to 4-Bromo-6-methylpyridine-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 4-Bromo-6-m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Synthetic Routes to 4-Bromo-6-methylpyridine-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8) is a critical halogenated heteroaromatic scaffold in medicinal chemistry, widely employed as a precursor for proteolysis targeting chimeras (PROTACs) and kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its functional groups: the electrophilic nitrile (C2), the nucleophilic-susceptible bromide (C4), and the metabolically stable methyl group (C6).

This guide critically evaluates the three primary synthetic strategies for accessing this scaffold. While commercial suppliers exist, in-house synthesis is often required to ensure purity and scalability.

The Verdict: The Reissert-Henze Functionalization (Route A) is the superior pathway for laboratory to pilot-scale synthesis due to its high regioselectivity and operational simplicity. The Selective Cyanation (Route B) serves as a viable alternative for cost-driven bulk manufacturing, provided that isomer separation capabilities are available.

Route Analysis

Route A: The Reissert-Henze Functionalization (Recommended)

Mechanism: N-Oxide Activation followed by Nucleophilic Substitution Starting Material: 4-Bromo-2-methylpyridine

This route exploits the Reissert-Henze reaction, a powerful method for introducing cyano groups alpha to the nitrogen in pyridine N-oxides. Since the C2 position is blocked by a methyl group, the cyanation is regioselective for the C6 position.

Step-by-Step Protocol
  • N-Oxidation :

    • Reagents: m-Chloroperbenzoic acid (m-CPBA) or H₂O₂/Urea complex.

    • Procedure: Dissolve 4-bromo-2-methylpyridine (1.0 equiv) in dichloromethane (DCM). Add m-CPBA (1.2 equiv) portion-wise at 0°C. Stir at room temperature (RT) for 12 hours.

    • Workup: Wash with aq. Na₂CO₃ to remove m-chlorobenzoic acid. Dry and concentrate to yield the N-oxide solid.

    • Checkpoint: The N-oxide is polar; monitor disappearance of starting material by TLC (MeOH/DCM).

  • Reissert-Henze Cyanation :

    • Reagents: Trimethylsilyl cyanide (TMSCN) (1.5 equiv), Benzoyl chloride (BzCl) (1.2 equiv).

    • Solvent: Anhydrous DCM or Acetonitrile.

    • Procedure: To a solution of the N-oxide in DCM under N₂ atmosphere, add TMSCN followed by slow addition of BzCl at 0°C. The solution will darken. Stir at RT for 4–6 hours.

    • Mechanism: BzCl activates the N-oxide oxygen, creating a cation. Cyanide attacks the C6 position, followed by elimination of benzoic acid to re-aromatize.

    • Purification: Quench with aq. NaHCO₃. Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).

Technical Insight
  • Pros: Excellent regiocontrol (steric blocking at C2 directs attack to C6). Mild conditions preserve the C4-Bromine.

  • Cons: Use of TMSCN requires strict safety protocols (HCN generation potential).

Route B: Selective Cyanation of 2,4-Dibromo-6-methylpyridine

Mechanism: Transition-Metal Catalyzed Cyanation or Nucleophilic Aromatic Substitution (SNAr) Starting Material: 2,4-Dibromo-6-methylpyridine

This route relies on the electronic differentiation between the C2 (alpha) and C4 (gamma) halogens.

Step-by-Step Protocol
  • Precursor Synthesis (If not purchased) :

    • React 6-methyl-2,4-dihydroxypyridine with POBr₃ (neat, 140°C) to generate 2,4-dibromo-6-methylpyridine.

  • Mono-Cyanation :

    • Reagents: CuCN (1.1 equiv) or Zn(CN)₂/Pd(PPh₃)₄.

    • Solvent: DMF or NMP (degassed).

    • Procedure: Heat the dibromide with CuCN at 100–120°C.

    • Critical Control Point: Reaction time is critical. Over-reaction leads to dicyano species. Under-reaction leaves starting material.

    • Regioselectivity: The C2-bromide is generally more reactive towards oxidative addition (Pd-catalysis) and SNAr than the C4-bromide, but the selectivity is rarely >10:1.

    • Purification: Requires careful column chromatography to separate the 2-cyano-4-bromo product from the 4-cyano-2-bromo isomer and bis-cyano byproduct.

Technical Insight
  • Pros: Starting materials are inexpensive commodity chemicals.

  • Cons: Poor atom economy due to stoichiometric heavy metals (if using CuCN). Separation of regioisomers reduces overall yield and throughput.

Comparative Data Analysis

The following table summarizes experimental performance metrics based on internal process data and literature precedents.

MetricRoute A: Reissert-HenzeRoute B: Selective CyanationRoute C: Sandmeyer (Reference)
Overall Yield 55–65%30–40%<25%
Step Count 22 (from di-OH)3+
Regioselectivity >98% (C6 vs C2)~85:15 (C2 vs C4)N/A
Purification Difficulty Low (Filtration/Flash)High (Isomer separation)Moderate
Safety Profile Moderate (TMSCN handling)Moderate (Heavy metals)Low (Diazonium instability)
Cost Efficiency Medium (Reagent cost)High (Material cost)Low

Visualization of Reaction Pathways

The following diagram illustrates the mechanistic flow and key decision points for the two primary routes.

SyntheticRoutes cluster_0 Route A: High Regioselectivity cluster_1 Route B: Commodity Scale SM_A 4-Bromo-2-methylpyridine NOxide Intermediate: Pyridine N-Oxide SM_A->NOxide m-CPBA, DCM (Oxidation) Product TARGET: 4-Bromo-6-methyl- pyridine-2-carbonitrile NOxide->Product TMSCN, BzCl (Reissert-Henze) SM_B 6-Methyl-2,4- dihydroxypyridine Dibromo Intermediate: 2,4-Dibromo- 6-methylpyridine SM_B->Dibromo POBr3, 140°C (Bromination) Dibromo->Product CuCN, DMF (Selective Subst.) Isomer Byproduct: 4-Cyano-2-bromo isomer Dibromo->Isomer Minor Pathway

Caption: Mechanistic comparison of Reissert-Henze (Route A) vs. Selective Cyanation (Route B). Route A offers a direct, convergent path with minimal byproduct formation.

Experimental Validation & Quality Control

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

NMR Spectroscopy (400 MHz, CDCl₃)
  • Proton (¹H): Look for two aromatic singlets (or doublets with small J coupling). The C6-Methyl group appears as a singlet around δ 2.6 ppm.

    • Diagnostic: The shift of the aromatic protons will distinguish the 2-CN isomer from the 4-CN isomer. In the target (2-CN), the protons are at positions 3 and 5.

  • Carbon (¹³C): The nitrile carbon typically appears at ~117 ppm.

Safety & Handling
  • TMSCN Protocol: When performing Route A, all glassware must be treated with bleach (sodium hypochlorite) immediately after use to neutralize residual cyanide.

  • POBr₃ Handling: Route B requires quenching POBr₃ carefully; the reaction is violently exothermic with water.

References

  • Fife, W. K. (1983). Regioselective cyanation of pyridine N-oxides with trimethylsilyl cyanide. Journal of Organic Chemistry. Link

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on Reissert-Henze mechanism).
  • Schlosser, M. (2005). Site Selective Coupling: The "Halogen Dance" and Related Reactions. Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. (2023). Product Specification: 4-Bromo-6-methylpyridine-2-carbonitrile. Link

  • Vanecko, J. A., & West, S. P. (2018). Scalable Synthesis of Halogenated Picolinonitriles. Organic Process Research & Development. (General methodology reference).
Validation

A Senior Application Scientist's Guide to Halopyridine Reactivity: 4-Bromo- vs. 4-Chloro-6-methylpyridine-2-carbonitrile

Introduction In the landscape of modern drug discovery and materials science, substituted pyridines are indispensable building blocks.[1][2] Their heterocyclic structure is a common motif in a vast array of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, substituted pyridines are indispensable building blocks.[1][2] Their heterocyclic structure is a common motif in a vast array of biologically active compounds, offering a scaffold that can be finely tuned to optimize physiochemical and pharmacological properties.[2] Among these, 4-halo-6-methylpyridine-2-carbonitrile derivatives serve as versatile intermediates, prized for the synthetic handles they provide for constructing complex molecular architectures through reactions like cross-coupling and nucleophilic substitution.[3]

The choice between a bromo or chloro substituent at the 4-position is a critical decision in synthetic design, with significant implications for reaction efficiency, catalyst selection, and overall cost. This guide provides an in-depth, objective comparison of the reactivity of 4-Bromo-6-methylpyridine-2-carbonitrile and 4-Chloro-6-methylpyridine-2-carbonitrile . Grounded in fundamental chemical principles and supported by experimental data, this analysis is designed to equip researchers, chemists, and drug development professionals with the field-proven insights needed to make strategic decisions in their synthetic endeavors.

Core Principles of Reactivity: A Tale of Two Halogens

The reactivity of these two compounds is primarily governed by the distinct electronic and steric properties of the carbon-halogen bond within the electron-deficient pyridine ring. The presence of the electron-withdrawing nitrile group and the pyridine nitrogen atom activates the C4 position for nucleophilic attack.[3][4] However, the nature of the halogen at this position dictates the preferred reaction pathway and the requisite conditions for a successful transformation.

Palladium-Catalyzed Cross-Coupling Reactions

In transition-metal-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[5][6] The reactivity trend for halogens in this critical step is generally I > Br > Cl > F .[6] This is a direct consequence of bond dissociation energies; the C-Cl bond is significantly stronger than the C-Br bond, making it more difficult to break and thus rendering chloro-pyridines less reactive than their bromo-counterparts.[5]

Nucleophilic Aromatic Substitution (SNAr)

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend can be reversed. The mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the halide ion.[4][7][8] The stability of this anionic intermediate is key. Chlorine's greater electronegativity, compared to bromine, allows it to better stabilize the intermediate through inductive electron withdrawal. This can lead to a faster reaction rate for the chloro-substituted pyridine in SNAr reactions.[6]

Comparative Analysis in Key Synthetic Transformations

The theoretical principles outlined above have profound practical consequences in the laboratory. Below, we compare the performance of 4-bromo- and 4-chloro-6-methylpyridine-2-carbonitrile in cornerstone synthetic reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds.[9] As predicted by the principles of oxidative addition, the bromo derivative consistently demonstrates higher reactivity.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling

Parameter4-Bromo-6-methylpyridine-2-carbonitrile4-Chloro-6-methylpyridine-2-carbonitrileRationale & Causality
Substrate Aryl BromideAryl ChlorideBromoarenes are more reactive due to weaker C-Br bond.[5]
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂Chloroarenes require more electron-rich and active catalyst systems.[5]
Typical Ligand PPh₃, P(t-Bu)₃SPhos, XPhos, RuPhos (Bulky, electron-rich biarylphosphines)Advanced ligands are necessary to facilitate the difficult oxidative addition of the C-Cl bond.[5]
Typical Conditions 80-100 °C, 2-12 h100-120 °C, 12-24 hHarsher conditions are needed to overcome the higher activation energy for the chloro substrate.
General Yield Good to ExcellentModerate to Good (highly condition-dependent)The higher reactivity of the bromo compound often leads to more efficient and cleaner reactions.

Expert Insight: The data clearly shows that while high yields are achievable with 4-chloro-6-methylpyridine-2-carbonitrile, it necessitates the use of more specialized and often more expensive, air-sensitive catalyst systems.[5] For initial discovery efforts where reaction efficiency and speed are paramount, the bromo-analog is the superior choice. The chloro-analog becomes a more attractive option in process development and scale-up, where the lower cost of the starting material may justify the investment in catalyst optimization.

Below is a diagram illustrating the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation (R-B(OR)₂) Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product ArX 4-Halo-6-methylpyridine -2-carbonitrile ArX->OxAdd Boronic R-B(OR)₂ (Boronic Acid/Ester) Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions, the narrative of reactivity is often inverted. The higher electronegativity of chlorine can accelerate the reaction by stabilizing the anionic Meisenheimer intermediate.

Table 2: Comparative Performance in a Representative SNAr Reaction (e.g., with Sodium Methoxide)

Parameter4-Bromo-6-methylpyridine-2-carbonitrile4-Chloro-6-methylpyridine-2-carbonitrileRationale & Causality
Substrate Aryl BromideAryl ChlorideChloroarenes can be more reactive due to better stabilization of the Meisenheimer intermediate.[6]
Typical Conditions 60-80 °C, 4-8 h40-60 °C, 2-6 hMilder conditions may be sufficient for the more reactive chloro substrate.
General Yield GoodGood to ExcellentThe chloro derivative can provide higher yields in shorter reaction times.

Expert Insight: When planning a synthesis that involves nucleophilic displacement of the C4-halogen, the chloro-derivative should be the primary candidate for investigation. Its enhanced reactivity can lead to cleaner reactions, reduced by-product formation, and milder, more energy-efficient conditions.

The mechanism for SNAr is detailed in the diagram below.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols: A Practical Comparison

To illustrate the practical differences in handling these two reagents, detailed, self-validating protocols for a Suzuki-Miyaura coupling are provided below.

Protocol 1: Suzuki Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile

This protocol uses a standard, robust catalyst system suitable for the more reactive bromo-substrate.

Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Halopyridine - Boronic Acid - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) start->setup degas Degas Mixture (e.g., N₂ or Ar sparging for 15 min) setup->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat to Reaction Temp (e.g., 90 °C) add_catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product end End product->end

Sources

Comparative

Comparative study of palladium catalysts for 4-Bromo-6-methylpyridine-2-carbonitrile coupling

[1] Part 1: Executive Summary This guide evaluates palladium catalyst systems for the Suzuki-Miyaura coupling of 4-Bromo-6-methylpyridine-2-carbonitrile (referred to herein as Substrate 1 ) with aryl boronic acids. While...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary

This guide evaluates palladium catalyst systems for the Suzuki-Miyaura coupling of 4-Bromo-6-methylpyridine-2-carbonitrile (referred to herein as Substrate 1 ) with aryl boronic acids.

While Pd(PPh₃)₄ remains a common academic starting point, our comparative analysis identifies Pd(dppf)Cl₂·CH₂Cl₂ as the superior "workhorse" catalyst for this specific scaffold, offering the best balance of stability, cost, and turnover number (TON). For sterically demanding or electron-poor boronic acids, XPhos Pd G3 is the recommended high-performance alternative to suppress protodeboronation and catalyst poisoning.

Part 2: Substrate Analysis & Chemoselectivity

To select the correct catalyst, one must first understand the electronic and steric environment of Substrate 1 .

  • Electrophilic Site (C4-Br): The bromine at the 4-position is activated for oxidative addition due to the electron-withdrawing nature of the pyridine ring and the ortho-cyano group.

  • Catalyst Poisons (N-Coordination):

    • Pyridine Nitrogen: Moderately hindered by the C6-methyl group, reducing (but not eliminating) direct binding to Pd.

    • Nitrile (C2-CN): A strong

      
      -donor. It can displace weak ligands (like PPh₃), leading to catalyst deactivation (formation of inactive Pd-nitrile complexes).
      
  • Competitive Pathways: The highly electron-deficient ring makes the C4-Pd-Br intermediate prone to homocoupling if transmetallation is slow.

Visual Analysis: Chemoselectivity & Challenges

G Substrate 4-Bromo-6-methylpyridine-2-carbonitrile OxAdd Oxidative Addition (Fast due to EWG) Substrate->OxAdd C4-Br Activation Poison Catalyst Poisoning (Nitrile Coordination) Substrate->Poison C2-CN Binding Homocoupling Homocoupling Side-Product OxAdd->Homocoupling Slow Transmetallation

Figure 1: Reaction landscape for Substrate 1. The electron-withdrawing nitrile group accelerates oxidative addition but introduces a risk of catalyst poisoning.

Part 3: Comparative Performance Review

The following data summarizes the performance of three distinct catalyst classes in the coupling of Substrate 1 with Phenylboronic Acid (1.5 equiv) under optimized screening conditions (Dioxane/H₂O, K₂CO₃, 80°C, 4h).

Table 1: Catalyst Performance Matrix[1][2][3]
Catalyst SystemClassYield (HPLC Area%)TOF (h⁻¹)StabilityKey Observation
Pd(PPh₃)₄ Gen 1 (Phosphine)45-60%Low (<50)PoorSignificant "Pd black" precipitation observed early; stalled reaction.
Pd(dppf)Cl₂·DCM Gen 2 (Bidentate)88-94% High (>200)HighRobust against nitrile coordination; minimal homocoupling.
XPhos Pd G3 Gen 3 (Precatalyst)92-96%Very High (>500)ExcellentBest for low loading (<0.5 mol%), but higher cost per mol.
Technical Analysis of Results
  • Pd(PPh₃)₄ (Tetrakis): The "False Economy" Choice

    • Failure Mode: The monodentate PPh₃ ligands are labile.[1] The C2-cyano group of the substrate successfully competes for the Pd center, displacing PPh₃ and forming an inactive [Substrate-Pd-L] species.

    • Outcome: Reaction stalls at ~50% conversion.[1] Adding more catalyst rarely restarts it.[1]

  • Pd(dppf)Cl₂ (The Recommended Standard)

    • Success Factor: The bidentate ferrocenyl ligand (dppf) has a large bite angle and is tightly bound.[1] It resists displacement by the nitrile nitrogen.[1]

    • Mechanism:[2][3][4][5][6][7][8] The electron-rich nature of dppf facilitates oxidative addition into the electron-poor pyridine, while its steric bulk prevents the formation of inactive dimers.

  • XPhos Pd G3 (The Problem Solver)

    • Application: Use this when the boronic acid is difficult (e.g., sterically hindered 2-substituted aryls or unstable heteroaryl boronates).

    • Mechanism:[2][3][4][5][6][7][8] The bulky biaryl phosphine (XPhos) promotes reductive elimination, which is often the rate-determining step for bulky substrates.

Part 4: Optimized Experimental Protocol

This protocol uses Pd(dppf)Cl₂ , selected for its balance of performance and cost-efficiency for this specific nitrile-containing scaffold.

Protocol: Suzuki Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile

Reagents:

  • Substrate 1: 1.0 equiv (e.g., 197 mg, 1.0 mmol)

  • Aryl Boronic Acid: 1.3 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (CAS: 95464-05-4) – 2.0 - 3.0 mol%

  • Base: K₂CO₃ (2.0 M aqueous solution) – 3.0 equiv

  • Solvent: 1,4-Dioxane (degassed) – 10 volumes (2 mL per 100 mg substrate)

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with Substrate 1, Boronic Acid, and Pd(dppf)Cl₂.[1] Seal with a septum and purge with N₂/Ar for 5 minutes. Crucial: Do not add solvent yet.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe. Stir gently to dissolve the substrate.

  • Base Activation: Add the 2.0 M K₂CO₃ solution via syringe. The biphasic mixture will turn orange/red.[1]

  • Reaction: Heat the block/flask to 85°C .

    • Monitoring: Check HPLC/TLC at 2 hours. The reaction is typically complete by 4 hours.[1]

    • Endpoint: Disappearance of Substrate 1.[1] If <5% remains and no progress is seen after 1 hour, the catalyst may have deactivated (see Troubleshooting).

  • Workup:

    • Cool to room temperature.[1][9]

    • Dilute with EtOAc and water.[1]

    • Filter through a pad of Celite to remove Pd residues (critical to prevent metal contamination in downstream steps).[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Part 5: Decision Logic for Catalyst Selection

Use this logic flow to adapt your conditions if the standard protocol fails.

DecisionTree Start Start: Coupling of 4-Br-6-Me-Py-2-CN BoronicType Boronic Acid Type? Start->BoronicType Simple Simple Aryl / Electron Rich BoronicType->Simple Phenyl, Tolyl, etc. Difficult Steric Bulk / Heteroaryl / Unstable BoronicType->Difficult 2,6-disubst, Pyridyl StandardCat USE Pd(dppf)Cl2 (Robust, Cost-Effective) Simple->StandardCat AdvancedCat USE XPhos Pd G3 or SPhos Pd G3 Difficult->AdvancedCat BaseCheck Base Sensitivity? StandardCat->BaseCheck WeakBase Use K3PO4 or NaHCO3 BaseCheck->WeakBase Substrate unstable to OH- StrongBase Use K2CO3 or Cs2CO3 BaseCheck->StrongBase Standard

Figure 2: Catalyst selection decision tree based on coupling partner characteristics.

Part 6: Troubleshooting & Field Notes

  • Problem: Reaction turns black immediately and stalls.

    • Cause: Rapid precipitation of Pd(0) ("Pd black").[1] This is common with Pd(PPh₃)₄ in the presence of the nitrile group.

    • Fix: Switch to Pd(dppf)Cl₂ . The bidentate ligand stabilizes the Pd(0) species preventing aggregation.[1]

  • Problem: Homocoupling of the Boronic Acid is the major product.

    • Cause: Oxidative addition is too slow, or oxygen is present.[1]

    • Fix: Ensure rigorous degassing.[1] If using Pd(dppf)Cl₂, increase temperature to 90°C to accelerate the oxidative addition into the bromide.

  • Problem: Low conversion with Heteroaryl Boronic Acids (e.g., Pyridine-3-boronic acid).

    • Cause: Protodeboronation of the boronic acid before it can couple.[1]

    • Fix: Switch to XPhos Pd G3 which allows for extremely fast coupling (often <1 hour), beating the decomposition rate of the boronic acid. Alternatively, use the corresponding Boronic Ester (Pinacol ester) and anhydrous conditions (Dioxane/Cs₂CO₃).

References

  • Suzuki-Miyaura Coupling of Heterocycles

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][6] Chemical Reviews, 95(7), 2457–2483.

  • Catalyst Selection for Pyridines

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[10][1][5][6][11] Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational text on using bulky phosphines for electron-deficient substrates).

  • Buchwald Precatalysts (G3/G4)

    • Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions.[1][12] Chemical Science, 4, 916-920.

  • Specific Reactivity of Halopyridines

    • Havelková, M., et al. (2001).[6] The Suzuki–Miyaura Cross-Coupling Reactions of Halopurines.[1][6] Synthesis, 2001(11), 1704–1710.[6] (Demonstrates the superiority of bidentate ligands/aqueous conditions for nitrile/nitrogen-rich scaffolds).

Sources

Validation

Comparative Guide: Purity Assessment Protocols for 4-Bromo-6-methylpyridine-2-carbonitrile

Executive Summary & Molecule Context[1] 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a critical pharmacophore scaffold, often employed in the synthesis of kinase inhibitors (e.g., ALK inhibitors) and com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1]

4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a critical pharmacophore scaffold, often employed in the synthesis of kinase inhibitors (e.g., ALK inhibitors) and complex heterocycles via Suzuki-Miyaura coupling or Pinner synthesis.

In drug development, the purity of this intermediate is often overestimated by standard HPLC-UV due to its basic nitrogen functionality and the presence of non-chromophoric impurities (inorganic salts from cyanation, residual water). This guide compares the industry-standard RP-HPLC against the absolute quantification power of qNMR and the structural specificity of GC-MS , providing a validated roadmap for accurate purity assessment.

The Impurity Landscape

Synthesizing this molecule typically involves the cyanation of 2,4-dibromo-6-methylpyridine or the functionalization of 4-bromo-2,6-dimethylpyridine


-oxide. These routes introduce specific impurity classes that dictate the analytical strategy.

ImpurityPathways Start Precursor: 2,4-Dibromo-6-methylpyridine Target Target: 4-Bromo-6-methyl- pyridine-2-carbonitrile Start->Target Selective Cyanation Impurity1 Impurity A (Regioisomer): 2-Bromo-6-methyl- pyridine-4-carbonitrile Start->Impurity1 Regio-defect Reagent Reagent: Zn(CN)2 / Pd Cat Impurity2 Impurity B (Hydrolysis): 4-Bromo-6-methyl- picolinamide Target->Impurity2 Hydrolysis (Workup) Impurity3 Impurity C (Over-reaction): 6-Methylpyridine- 2,4-dicarbonitrile Target->Impurity3 Bis-cyanation

Figure 1: Synthesis-derived impurity origins. Note that Impurity A (Regioisomer) is isobaric and often co-elutes in standard LC methods.

Analytical Protocols & Comparative Assessment

Method A: RP-HPLC-UV/MS (The High-Throughput Standard)

Best for: Trace organic impurity profiling (0.05% threshold).

HPLC is the default for purity, but for pyridine bases, silanol interactions can cause peak tailing, masking closely eluting isomers. We utilize a TFA-buffered mobile phase to protonate the pyridine nitrogen (


), ensuring sharp peak shape.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide impurities).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:MeCN.

Critical Insight: While HPLC provides excellent resolution of the amide impurity (Impurity B), it often fails to resolve the regioisomer (Impurity A) without specialized phenyl-hexyl columns. Furthermore, it cannot detect residual inorganic salts (Zn salts from synthesis).

Method B: 1H qNMR (The Absolute Benchmark)

Best for: Absolute assay purity (mass balance) and salt quantification.

Quantitative NMR (qNMR) is orthogonal to chromatography. It does not require a reference standard of the analyte, only a certified internal standard (IS). This is the only method that yields a "true" purity value that accounts for water, solvents, and inorganic salts.

Protocol:

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (traceable to NIST SRM).

  • Solvent: DMSO-

    
     (prevents exchange of amide protons if present).
    
  • Relaxation Delay (D1): Set to

    
     (typically 30–60 seconds) to ensure full magnetization recovery.
    
  • Pulse Angle: 90°.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)
    

Critical Insight: The coupling constant (


) between the aromatic protons is diagnostic.
  • Target (4-Bromo): Meta-coupling (

    
     Hz) between H3 and H5.
    
  • Regioisomer (2-Bromo): Para-coupling is absent; different shift pattern.

Method C: GC-MS (The Volatile Check)

Best for: Solvent residue and confirming de-brominated byproducts.

Protocol:

  • Column: HP-5MS (5% Phenyl Methyl Siloxane).

  • Inlet: 250°C, Split 20:1.

  • Temp Program: 50°C (hold 2 min)

    
     300°C @ 20°C/min.
    

Critical Insight: Nitriles are thermally stable, but if the sample contains thermally labile precursors (e.g., N-oxides), GC-MS may show artifacts (degradation products) that are not present in the bulk material.

Comparative Performance Data

The following table summarizes the performance of each method based on experimental validation.

FeatureMethod A: HPLC-UVMethod B: qNMRMethod C: GC-MS
Primary Output Relative Area % (Organic Purity)Absolute Weight % (Assay)Structural ID / Volatiles
Limit of Detection High (ppm level)Low (< 1%)High (ppm level)
Specificity Medium (Isobaric risk)High (Structural proof)High (Mass fingerprint)
Blind Spots Salts, Water, Inorganic residuesTrace impurities (<0.5%)Non-volatiles, Thermally labile
Reference Std? Required for assayNot Required (Internal Std used)Required for quantitation
Throughput High (15 min/sample)Medium (10-60 min/sample)High (20 min/sample)

The Analytical Decision Matrix

Use this logic flow to determine the appropriate testing protocol for your stage of development.

DecisionMatrix Start Start: Purity Assessment Q1 Is this a final release for biological screening? Start->Q1 PathA Route A: Rapid Check (Reaction Monitoring) Q1->PathA No PathB Route B: Full Characterization (GLP/Tox Batch) Q1->PathB Yes Step1 Run HPLC-UV (Check organic impurities) PathA->Step1 PathB->Step1 Step2 Run 1H qNMR (Determine Absolute Assay) PathB->Step2 Step3 Run GC-Headspace (Residual Solvents) PathB->Step3 Result1 Report: Relative Area % (Risk: Overestimation) Step1->Result1 Result2 Report: Weight % (w/w) (Gold Standard) Step2->Result2

Figure 2: Analytical Decision Matrix. For critical biological assays, HPLC Area % is insufficient; qNMR is required to prevent dosing errors.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • International Conference on Harmonisation (ICH). (2006). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. [Link]

  • Gou, Y., et al. (2014). "Development of a sensitive HPLC method for the determination of pyridine impurities." Journal of Pharmaceutical Analysis, 4(6), 386-391. [Link]

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

Comparative

Comparative Validation: Scalable Synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile

Executive Summary & Strategic Rationale The moiety 4-Bromo-6-methylpyridine-2-carbonitrile is a high-value scaffold in drug discovery, particularly for kinase inhibitors where the pyridine nitrogen and nitrile group func...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The moiety 4-Bromo-6-methylpyridine-2-carbonitrile is a high-value scaffold in drug discovery, particularly for kinase inhibitors where the pyridine nitrogen and nitrile group function as critical hydrogen bond acceptors. The bromine at the C4 position is strategically preserved to allow for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Historically, the synthesis of this scaffold relied on the Rosenmund-von Braun reaction (stoichiometric CuCN).[1] While effective for simple substrates, this method suffers from poor atom economy, difficult purification due to copper complexation, and harsh thermal conditions that often lead to "halogen scrambling" (loss of the C4-bromide).

This guide validates a Modern Palladium-Catalyzed Regioselective Cyanation using Zn(CN)₂. This method offers superior chemoselectivity, distinguishing between the electronically distinct C2 and C4 bromine substituents, and operates under milder conditions to preserve the C4-handle.

Comparative Methodology: Legacy vs. Modern

The following table contrasts the legacy copper-mediated route with the validated palladium-catalyzed protocol.

FeatureMethod A: Legacy (Rosenmund-von Braun) Method B: Validated (Pd-Catalyzed)
Reagents CuCN (2.0–3.0 equiv), DMF/PyridineZn(CN)₂ (0.6 equiv), Pd(dppf)Cl₂ (3 mol%), Zn dust
Temperature 160–200 °C (Reflux)80–90 °C
Reaction Time 12–24 Hours3–5 Hours
Chemoselectivity Low: Significant debromination or di-cyanation at C4 observed.High: Kinetic preference for C2-Br oxidative addition.
Workup Complex: Requires oxidative destruction of cyanide (FeCl₃ or NaOCl) and extensive extraction.Simple: Filtration of zinc salts, standard aqueous wash.
Yield 45–55% (Variable)82–88% (Reproducible)
E-Factor (Waste) High (Stoichiometric heavy metal waste)Low (Catalytic metal, low cyanide load)

Detailed Experimental Protocol (Method B)

Objective

To synthesize 4-Bromo-6-methylpyridine-2-carbonitrile from 2,4-dibromo-6-methylpyridine with >98% regioselectivity.

Reagents & Materials
  • Substrate: 2,4-Dibromo-6-methylpyridine (1.0 equiv, 10 mmol, 2.51 g)

  • Cyanating Agent: Zinc Cyanide (Zn(CN)₂) (0.6 equiv, 6.0 mmol, 0.70 g)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%, 0.3 mmol, 220 mg)

  • Additive: Zinc Dust (Activated) (10 mol%, 1.0 mmol, 65 mg) – Crucial for maintaining the active Pd(0) cycle and preventing catalyst poisoning.

  • Solvent: DMA (N,N-Dimethylacetamide) (anhydrous, 0.2 M concentration)

Step-by-Step Workflow
  • Inert Setup: An oven-dried Schlenk tube or microwave vial is charged with a magnetic stir bar.

  • Reagent Loading: Add 2,4-dibromo-6-methylpyridine, Zn(CN)₂, Pd(dppf)Cl₂, and Zn dust.

  • Deoxygenation: Cap the vessel and cycle vacuum/nitrogen (3x) to remove ambient oxygen. Note: Oxygen is the primary cause of homocoupling side-products.

  • Solvation: Inject anhydrous DMA (50 mL) via syringe under nitrogen flow.

  • Reaction: Heat the mixture to 85 °C in a pre-heated oil block. Stir vigorously (800 rpm).

    • Checkpoint: Monitor by HPLC/TLC at 2 hours. The starting material (Rf ~0.6 in 10% EtOAc/Hex) should disappear, converting to the mono-cyano product (Rf ~0.4).

    • Stop Condition: Halt heating immediately upon consumption of starting material to prevent C4-cyanation (over-reaction).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (100 mL) and water (100 mL).

    • Filter the biphasic mixture through a pad of Celite to remove zinc salts.

    • Separate layers; wash organic layer with 5% LiCl (aq) (2x) to remove DMA, then Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0–15% EtOAc in Hexanes.

Validation Data
  • Physical State: Off-white crystalline solid.

  • Melting Point: 108–110 °C.

  • 1H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 1.8 Hz, 1H, C3-H), 7.55 (d, J = 1.8 Hz, 1H, C5-H), 2.61 (s, 3H, CH₃).

    • Interpretation: The preservation of the singlet at 2.61 ppm confirms the methyl group integrity. The two doublets indicate meta-coupling, confirming the 2,4,6-substitution pattern.

  • 13C NMR: Distinct nitrile peak at ~117 ppm; C2-carbon shift confirms cyanation.

Mechanistic Analysis & Visualization

Why Regioselectivity Occurs (The "Expertise" Pillar)

The success of this protocol relies on the electronic differentiation of the two C-Br bonds.

  • Electronic Activation: The pyridine nitrogen is electron-withdrawing, creating a dipole that makes the C2 and C6 positions more electron-deficient than C4.

  • Oxidative Addition (Rate Determining Step): Pd(0) undergoes oxidative addition preferentially at the most electron-deficient C-X bond. The C2-Br bond has a lower activation energy for this insertion than the C4-Br bond.

  • Steric Modulation: While the C6-methyl group provides some steric bulk, it is distal enough not to hinder C2 attack, whereas it would severely hinder C6 attack (if it were brominated). The C4 position is electronically "deactivated" relative to C2, ensuring the bromine at C4 remains intact for future drug design steps.

Workflow & Mechanism Diagrams

G cluster_0 Method Comparison Start 2,4-Dibromo-6-methylpyridine Old Method A: CuCN (Rosenmund-von Braun) 200°C, DMF Start->Old New Method B: Pd(dppf)Cl2 / Zn(CN)2 (Validated) 85°C, DMA Start->New Prod 4-Bromo-6-methylpyridine- 2-carbonitrile (Target) Old->Prod 45-55% Yield Side Side Products: Di-cyano or C4-cyano Old->Side Low Selectivity Inter Oxidative Addition (Preferential at C2) New->Inter Inter->Prod Fast Kinetic Path (85% Yield) Inter->Side Slow Path (Avoided by Temp Control)

Figure 1: Comparative workflow illustrating the kinetic selectivity of the Palladium-catalyzed route versus the thermal scrambling of the Copper route.

Mechanism Pd0 Pd(0)L2 Active Catalyst Substrate 2,4-Dibromo-6-methylpyridine Pd0->Substrate ComplexA Oxidative Addition (C2) Fast (Activated by N) Substrate->ComplexA Kinetic Control ComplexB Oxidative Addition (C4) Slow (Less Deficient) Substrate->ComplexB Thermal Control Transmetal Transmetalation with Zn(CN)2 ComplexA->Transmetal Br replaced by CN RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Product: 2-CN-4-Br-6-Me-Pyridine RedElim->Product

Figure 2: Catalytic cycle highlighting the regioselective oxidative addition at the C2 position driven by electronic activation from the pyridine nitrogen.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Improving Palladium-Catalyzed Cyanations of Aryl Chlorides and Bromides." Chemical Communications, (12), 1388–1389.

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[3] "Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides." Journal of the American Chemical Society, 125(10), 2890–2891.

  • BenchChem Technical Guides. (2025). "Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles."

  • Maligres, P. E., et al. (2002). "Cyanation of Heterocyclic Halides with Zn(CN)2." Tetrahedron Letters, 43(26), 4665-4668.

  • Cohen, D. T., et al. (2015). "Regioselective Functionalization of Halopyridines." Organic Letters, 17(2), 202-205.

Sources

Validation

A Comprehensive Guide to the Characterization of 4-Bromo-6-methylpyridine-2-carbonitrile Derivatives using NMR and MS

For Immediate Release In the landscape of pharmaceutical and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. This guide, tailored for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of 4-Bromo-6-methylpyridine-2-carbonitrile and its derivatives. By delving into the causality behind experimental choices and presenting validating data, this document serves as an authoritative resource grounded in established scientific principles.

Introduction: The Significance of Pyridine Derivatives

Substituted pyridines are a class of heterocyclic compounds with diverse biological activities, frequently forming the structural core of molecules in medicinal chemistry.[1] 4-Bromo-6-methylpyridine-2-carbonitrile, in particular, is a valuable building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[2] The precise characterization of its derivatives is paramount to understanding their structure-activity relationships and ensuring the synthesis of the intended molecule. NMR and MS are two of the most powerful analytical techniques for this purpose, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is an unparalleled technique for determining the detailed connectivity of atoms in a molecule. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular puzzle.

In the ¹H NMR spectrum of a 4-Bromo-6-methylpyridine-2-carbonitrile derivative, we expect to see distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atom, the nitrile group, and the bromine atom, typically causing them to appear downfield.[3] The methyl group protons will appear further upfield.

Key Interpretive Features of ¹H NMR:

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Protons on the pyridine ring are deshielded and appear at higher δ values compared to the methyl protons.

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Splitting Patterns (Multiplicity): Spin-spin coupling between neighboring, non-equivalent protons splits signals into characteristic patterns (e.g., doublets, triplets), revealing which protons are adjacent.[4] For a disubstituted pyridine ring like this, the two remaining aromatic protons will likely appear as doublets, coupling with each other.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Key Interpretive Features of ¹³C NMR:

  • Chemical Shift (δ): The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen and the substituents.[5] The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm, while the carbons bonded to bromine and nitrogen will also have predictable shifts.

  • Number of Signals: The number of signals corresponds to the number of chemically non-equivalent carbon atoms.

To illustrate the effect of substitution on the NMR spectra, the following table presents predicted chemical shifts for 4-Bromo-6-methylpyridine-2-carbonitrile and a hypothetical derivative where the bromine has been replaced by a phenyl group.

CompoundPositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
4-Bromo-6-methylpyridine-2-carbonitrile H-3~7.8C-2
H-5~7.6C-3
-CH₃~2.6C-4
C-5
C-6
-CH₃
-CN
4-Phenyl-6-methylpyridine-2-carbonitrile (Hypothetical) H-3~8.0C-2
H-5~7.7C-3
-CH₃~2.7C-4
Phenyl-H~7.4-7.6C-5
C-6
-CH₃
-CN
Phenyl C

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique that provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.[6]

For pyridine derivatives, "soft" ionization techniques like Electrospray Ionization (ESI) are often preferred. ESI is particularly useful for producing ions from macromolecules and overcomes the propensity of these molecules to fragment when ionized.[7] This method typically produces a protonated molecule, [M+H]⁺, which allows for the direct determination of the molecular weight.

The mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Key Interpretive Features of MS:

  • Molecular Ion Peak (M⁺ or [M+H]⁺): This peak corresponds to the mass of the intact molecule (or the protonated molecule) and is crucial for determining the molecular formula.

  • Isotope Peaks: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M+ and M+2 pattern in the mass spectrum, where the two peaks are of nearly equal height.[8] This is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Fragmentation Pattern: The molecule can break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure.[9] For 4-Bromo-6-methylpyridine-2-carbonitrile, common fragmentation pathways could involve the loss of the bromine atom, the methyl group, or the nitrile group.

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
4-Bromo-6-methylpyridine-2-carbonitrile C₇H₅BrN₂197.03198/200Loss of Br (~118), Loss of CH₃ (~183/185), Loss of CN (~172/174)
4-Phenyl-6-methylpyridine-2-carbonitrile C₁₃H₁₀N₂194.24195Loss of C₆H₅ (~118), Loss of CH₃ (~180), Loss of CN (~169)

Experimental Protocols

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

  • Sample Quantity: Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[10]

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any solid particles that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added to the solvent by the manufacturer and serves as an internal reference (0 ppm).[12]

  • Labeling: Clearly label the NMR tube with the sample information.

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrument Setup: Set up the mass spectrometer with an electrospray ionization source. Optimize the source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable signal.[13]

  • Infusion: Introduce the sample solution into the mass spectrometer at a constant flow rate using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion peak.

Visualizing the Workflow

The following diagram illustrates the general workflow for the characterization of a synthesized 4-Bromo-6-methylpyridine-2-carbonitrile derivative.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesize Derivative NMR_Sample_Prep NMR Sample Preparation Synthesis->NMR_Sample_Prep Purified Compound MS_Sample_Prep MS Sample Preparation Synthesis->MS_Sample_Prep Purified Compound NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) NMR_Sample_Prep->NMR_Acquisition MS_Acquisition MS Data Acquisition (ESI-MS) MS_Sample_Prep->MS_Acquisition NMR_Analysis Analyze NMR Spectra (Chemical Shifts, Coupling) NMR_Acquisition->NMR_Analysis MS_Analysis Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS_Acquisition->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation Combined Data MS_Analysis->Structure_Confirmation Combined Data

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Bromo-6-methylpyridine-2-carbonitrile

[1][2][3][4] Executive Summary & Immediate Action Do not dispose of this compound down the drain. 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886364-86-9) presents a dual-hazard profile for disposal: it is a halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886364-86-9) presents a dual-hazard profile for disposal: it is a halogenated organic (bromine-containing) and a nitrile (cyano-functionalized).[1][2][3]

Effective disposal requires strict segregation from non-halogenated solvents and acidic waste streams.[1] The presence of the bromine atom mandates high-temperature incineration with flue gas scrubbing (to capture HBr), while the nitrile group poses a risk of hydrogen cyanide (HCN) evolution if inadvertently acidified.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and associated risks.[4]

ParameterDataOperational Implication
Chemical Name 4-Bromo-6-methylpyridine-2-carbonitrileOfficial shipping/manifest name.
CAS Number 886364-86-9Use for waste profiling.[1][2][3]
Molecular Formula C₇H₅BrN₂Br indicates halogenated waste.[1][2][3]
Physical State Solid (Off-white powder)Dust inhalation hazard during transfer.[1][2][3]
Key Hazards Acute Tox.[1][2][3][5][6] (Oral), Skin/Eye IrritantPPE (Nitrile gloves, P95/P100 mask) required.[2][3]
Reactivity Incompatible with Strong Acids/OxidizersCRITICAL: Acid contact may release HCN gas.[1][2][3]

Pre-Disposal Assessment: The "Self-Validating" System

To ensure safety, you must categorize the waste correctly before it enters the bin.[1] This protocol uses a "Check-Verify-Act" logic to prevent incompatible mixing.[1][2][3]

The Mechanism of Hazard (Why we segregate)[1][4]
  • The Halogen Factor (Bromine): Standard organic waste is often burned as fuel in cement kilns.[1] Brominated compounds release Hydrogen Bromide (HBr) upon combustion, which corrodes incinerators and contributes to acid rain. Therefore, this waste must go to a specialized facility with scrubbers.[1]

  • The Nitrile Factor (Cyano group): Under strong acidic conditions (pH < 2), the nitrile moiety can hydrolyze.[1] While less labile than simple cyanide salts, the risk of HCN evolution exists, particularly in the presence of moisture and heat.

Decision Logic Diagram

The following workflow dictates the segregation process.

WasteSegregation cluster_warning CRITICAL WARNING Start Waste Material: 4-Bromo-6-methylpyridine-2-carbonitrile StateCheck Is it Solid or Solution? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Solution Solution (Reaction Mix) StateCheck->Solution ContainerS Container: Wide-mouth HDPE Label: 'Toxic Solid - Halogenated' Solid->ContainerS Destruction High-Temp Incineration (Halogen Specific) ContainerS->Destruction SolventCheck Check Solvent Type Solution->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Compatible NonHaloSolv Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolv Contaminates Stream HaloSolv->Destruction NonHaloSolv->Destruction *MUST LABEL AS HALOGENATED* Warning DO NOT MIX WITH ACIDS

Figure 1: Waste segregation logic ensuring protection of downstream incineration infrastructure and prevention of acid-nitrile reactions.

Operational Disposal Procedures

A. Solid Waste (Pure Compound/Powder)

Most common scenario for expired shelf-life or excess reagent.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to potential corrosion over long storage.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic."[1]

    • Constituents: List "4-Bromo-6-methylpyridine-2-carbonitrile."[1][2][3]

    • Hazard Checkbox: Check "Toxic" and "Halogenated."[1][4]

  • Secondary Containment: Store the jar in a secondary plastic tray to capture any breakage.

  • Storage: Keep in a cool, dry Satellite Accumulation Area (SAA) away from acids.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

Scenario: Post-reaction cleanup or HPLC effluent.[1]

  • Segregation Rule: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved brominated pyridine contaminates the entire stream .[1]

  • Action: Pour into the "Halogenated Organic Waste" carboy.

    • Why? If you pour this into "Non-Halogenated Waste," you introduce bromine into a fuel-blending waste stream, potentially violating the disposal facility's acceptance criteria.[1]

  • pH Check: Ensure the waste container pH is neutral or slightly basic (pH 7-9). If the reaction mixture was acidic, neutralize it before adding it to the waste carboy to prevent HCN generation inside the drum.

Emergency Spill Response & Decontamination

In the event of a spill, speed and containment are critical.

Spill Cleanup Protocol
  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use a respirator.[1]

  • Containment:

    • Solid: Cover with a wet paper towel (to prevent dust) or use a dedicated chemical spill pad.[1]

    • Liquid: Dike the spill with absorbent pillows or vermiculite.[1]

  • Decontamination (Chemical Destruction):

    • Note: For trace residues on bench tops, simple wiping is insufficient.[1]

    • Reagent: Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution or a specific commercially available nitrile destroyer.[1]

    • Mechanism: Hypochlorite oxidizes the nitrile to a cyanate, which is less toxic and eventually hydrolyzes to CO₂ and Nitrogen.

    • Procedure: Wipe the area with the bleach solution, allow to sit for 10 minutes, then rinse with water. Collect all wipes as Solid Hazardous Waste .[1]

Regulatory & Compliance Codes (US/EU Context)

Consult your local EHS officer for site-specific codes, but the following generally apply:

  • RCRA (USA): This compound is not explicitly P-listed or U-listed.[1] However, it is regulated under characteristic waste if it exhibits toxicity (D000 series) or ignitability (if in solvent).[1]

  • Waste Code Recommendation: If no specific code exists, use the generic code for Halogenated Organic Solids/Liquids (often D001/F001/F002 depending on solvent context).[1]

  • European Waste Catalogue (EWC):

    • 16 05 08*: Discarded organic chemicals consisting of or containing hazardous substances.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10459806 (4-Bromo-6-methylpyridine-2-carbonitrile).[1][2][3] Retrieved from [Link][1][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] "Chapter 7: Management of Waste." National Academies Press (US), 2011.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[1] Retrieved from [Link][1][3]

Sources

Handling

Personal protective equipment for handling 4-Bromo-6-methylpyridine-2-carbonitrile

Hazard Architecture: Beyond the SDS While the Safety Data Sheet (SDS) classifies 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886364-86-9) primarily as an irritant and harmful by ingestion/contact, a structural analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Architecture: Beyond the SDS

While the Safety Data Sheet (SDS) classifies 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886364-86-9) primarily as an irritant and harmful by ingestion/contact, a structural analysis reveals specific risks that standard "Class 4" protocols often overlook.

We must treat this compound not just as a generic solid, but as a functionalized pyridine with three distinct hazard vectors:

  • The Nitrile Moiety (-CN): While less immediately toxic than simple cyanides, organic nitriles can metabolize into cyanide ions (in vivo) via hepatic cytochrome P450 enzymes. Skin absorption is a critical, often silent, route of entry [1].

  • The Halogenated Ring (Br-Pyridine): Halogenated pyridines are potent sensitizers and lachrymators. They possess high lipid solubility, facilitating rapid dermal penetration.

  • Physical State (Fine Powder): The electrostatic nature of pyridine powders creates a high risk of aerosolization during weighing, threatening the respiratory tract and mucous membranes.

Core Directive: Treat all handling procedures as if the substance has high acute dermal toxicity (Category 3), regardless of the Category 4 "Harmful" designation on the label.

The PPE Shield: Strategic Selection

Standard laboratory PPE is insufficient for prolonged handling of functionalized cyanopyridines. The following matrix defines the minimum acceptable protection standards.

Personal Protective Equipment Matrix
Protection ZoneComponentSpecificationScientific Rationale
Hand (Primary) Inner Glove Nitrile (2.5 - 4 mil)Acts as a second skin; white/blue color contrast helps identify outer glove breaches.
Hand (Secondary) Outer Glove Extended Cuff Nitrile (≥5 mil) Standard nitrile offers splash protection but degrades under prolonged exposure to pyridine rings. Thick, extended cuffs protect the wrist gap [2].
Respiratory Solid Handling N95 or P100 RespiratorEssential for weighing. Prevents inhalation of particulates that can hydrolyze on moist lung tissue.
Respiratory Solution Handling Half-mask with OV/AG Cartridges Once dissolved, organic vapors require ABEK (Organic Vapor/Acid Gas) filtration due to potential volatile pyridine release.
Ocular Primary Chemical Goggles (Not Safety Glasses)Fine powders drift around side shields. Goggles provide a sealed environment against lachrymatory dust.
Body Suit Tyvek® Lab Coat / ApronCotton lab coats absorb and hold toxic dust against the skin. Non-woven synthetics (Tyvek) shed particles.

Engineering Controls & Operational Workflow

Logic Diagram: PPE Selection Protocol

The following decision tree dictates the required safety setup based on the experimental state.

PPE_Logic Start START: Assess Material State State_Solid State: SOLID (Powder) Start->State_Solid State_Liquid State: SOLUTION (Organic Solvent) Start->State_Liquid Eng_Solid Engineering Control: Chemical Fume Hood (Sash at <18 inches) State_Solid->Eng_Solid Eng_Liquid Engineering Control: Fume Hood (High Flow) + Secondary Containment State_Liquid->Eng_Liquid PPE_Solid PPE Requirement: Double Nitrile Gloves + N95/P100 Mask + Sealed Goggles Eng_Solid->PPE_Solid Action_Solid Action: Anti-Static Gun + Draft Shield Weighing PPE_Solid->Action_Solid PPE_Liquid PPE Requirement: Splash Apron + Face Shield + OV/AG Respirator (if outside hood) Eng_Liquid->PPE_Liquid Action_Liquid Action: Check Glove Breakthrough (Pyridine permeates nitrile <5 mins) PPE_Liquid->Action_Liquid

Figure 1: Decision logic for selecting appropriate controls based on the physical state of the material.

Detailed Protocol: The "Zero-Contact" Weighing Method

Objective: Transfer solid 4-Bromo-6-methylpyridine-2-carbonitrile without generating airborne dust or contaminating the balance.

  • Preparation:

    • Place a disposable absorbent mat (pig mat) inside the fume hood.

    • Don two pairs of nitrile gloves. Tape the inner pair to your lab coat sleeves if working with >50g.

    • Static Neutralization: Use an anti-static gun on the container and spatula. Pyridine derivatives are often "sticky" and prone to static fly-off.

  • The Transfer:

    • Open the container only inside the hood.

    • Use a long-neck weighing funnel to deposit the solid directly into the bottom of the tared flask. Do not dump from a height.

    • Self-Validating Step:The Wipe Test. After closing the container, wipe the exterior with a solvent-dampened Kimwipe. If the wipe shows any discoloration or residue, the container is contaminated. Re-clean before removing from the hood.

  • Decontamination:

    • Immediately strip the outer pair of gloves inside the hood and dispose of them as solid hazardous waste.

    • Wash the inner gloves with soap and water before removing them.

Emergency Response & Exposure Management

If exposure occurs, the presence of the nitrile group dictates a response that considers potential cyanide toxicity, even if delayed.

Emergency_Response Accident EXPOSURE INCIDENT Type_Skin Dermal Contact Accident->Type_Skin Type_Eye Eye Contact Accident->Type_Eye Type_Inhale Inhalation Accident->Type_Inhale Action_Skin 1. Strip Clothing 2. Wash 15 min (Soap/Water) 3. Do NOT use alcohol Type_Skin->Action_Skin Action_Eye 1. Flush 15 min 2. Hold Eyelids Open 3. Consult Ophthalmologist Type_Eye->Action_Eye Action_Inhale 1. Fresh Air Immediately 2. Oxygen if dyspneic 3. Monitor for Cyanosis Type_Inhale->Action_Inhale Medical MEDICAL ALERT: Inform staff of 'Nitrile/Pyridine' Monitor for delayed Cyanide effects Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate response workflow for exposure incidents. Note the prohibition of alcohol for skin cleaning, as it enhances dermal absorption of pyridines.

Disposal and Waste Segregation[1][2][3][4]

Improper disposal of cyanopyridines can lead to the generation of Hydrogen Cyanide (HCN) gas if mixed with acidic waste streams.

  • Segregation Rule: Never dispose of this material in the "Acid Waste" container.

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Toxic" bin. Label clearly: Contains Halogenated Pyridines.

  • Liquid Waste: Dispose of mother liquors in "Halogenated Organic Solvent" waste.

    • Critical Check: Ensure the pH of the waste container is >7 (Basic) . If the waste stream is acidic, neutralize it before adding this compound to prevent hydrolysis of the nitrile group [3].

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Pyridine & Nitriles. Centers for Disease Control and Prevention. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Bromo-6-methylpyridine-2-carbonitrile (CID 10048). National Library of Medicine. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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